molecular formula C9H9FO2 B1387847 4-Fluoro-3-methylphenylacetic acid CAS No. 1000520-92-2

4-Fluoro-3-methylphenylacetic acid

Cat. No.: B1387847
CAS No.: 1000520-92-2
M. Wt: 168.16 g/mol
InChI Key: VZDGZGNZGMJNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDGZGNZGMJNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653458
Record name (4-Fluoro-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000520-92-2
Record name (4-Fluoro-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylphenylacetic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-3-methylphenylacetic acid, a key organic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and detail a robust synthetic pathway, offering insights valuable for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of a fluorine atom and a methyl group on the phenyl ring significantly influences its electronic properties and steric hindrance, making it an attractive building block in the design of novel bioactive molecules.

Molecular Structure

The molecular structure of this compound is characterized by a phenyl ring substituted at the 1-position with an acetic acid moiety, at the 3-position with a methyl group, and at the 4-position with a fluorine atom.

Caption: 2D Molecular Structure of this compound.

Molecular Weight and Formula

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol [1]
CAS Number 1000520-92-2[1]

Synthesis of this compound

A common and effective method for the synthesis of substituted phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This two-step process, beginning with the appropriate substituted benzyl halide, offers a reliable route to the desired product.

Synthetic Pathway Overview

The synthesis commences with the conversion of 4-fluoro-3-methylbenzyl bromide to 4-fluoro-3-methylphenylacetonitrile, followed by acidic or basic hydrolysis to yield the final product, this compound.

Synthesis_Pathway start 4-Fluoro-3-methylbenzyl bromide intermediate 4-Fluoro-3-methylphenylacetonitrile start->intermediate  NaCN, DMSO   end This compound intermediate->end  H₂SO₄, H₂O, heat  

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-methylphenylacetonitrile

  • In a well-ventilated fume hood, a solution of 4-fluoro-3-methylbenzyl bromide (1 equivalent) in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium cyanide (NaCN) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-fluoro-3-methylphenylacetonitrile.

Step 2: Hydrolysis to this compound

  • The crude 4-fluoro-3-methylphenylacetonitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.[2]

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected key features in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The coupling between the fluorine atom and the neighboring aromatic protons will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carbonyl group, and C-F stretching vibrations.

Applications in Drug Development and Research

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorine atom in this compound can enhance metabolic stability and binding affinity of drug candidates. This makes it a compound of interest for the development of new therapeutic agents in areas such as anti-inflammatory drugs, analgesics, and anticancer agents.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

A Spectroscopic Guide to 4-Fluoro-3-methylphenylacetic Acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of a substance. This guide presents a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to provide a robust and well-reasoned prediction of its spectral characteristics. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an educational tool for understanding the influence of substituents on spectroscopic data.

Molecular Structure and Key Features

The structure of this compound incorporates a phenylacetic acid backbone with two key substituents on the aromatic ring: a fluorine atom at the 4-position and a methyl group at the 3-position. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their connectivity. For this compound, the spectrum is predicted to show signals for the aromatic protons, the methylene protons of the acetic acid group, the carboxylic acid proton, and the methyl protons.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.0-7.2Multiplet2HAr-H
~6.9-7.0Multiplet1HAr-H
3.61Singlet2H-CH₂-
2.25Singlet3H-CH₃

Interpretation and Rationale

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 11 and 12 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Aromatic Protons (Ar-H): The three aromatic protons will be influenced by the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. This will result in a complex splitting pattern in the aromatic region. Based on data from similar compounds like 3-methylphenylacetic acid and 4-fluoroacetophenone, the aromatic protons are expected to resonate between 6.9 and 7.2 ppm.[1][2] The proton at C2 will likely be a doublet, the one at C5 a doublet of doublets, and the one at C6 a doublet.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the carbonyl group and the aromatic ring. Their chemical shift is predicted to be around 3.61 ppm, appearing as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet at approximately 2.25 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~178C=O
~158 (d, ¹JCF ≈ 245 Hz)C4
~136C1
~132 (d, ³JCF ≈ 8 Hz)C5
~128 (d, ⁴JCF ≈ 3 Hz)C2
~125 (d, ²JCF ≈ 18 Hz)C3
~116 (d, ²JCF ≈ 21 Hz)C6
~40-CH₂-
~16-CH₃

Interpretation and Rationale

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 178 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will be significantly downfield. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately 40 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at an upfield chemical shift of around 16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, the aromatic ring, and the C-F bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
~1150StrongC-F stretch
~920Medium, BroadO-H bend (out-of-plane)

Interpretation and Rationale

  • O-H Stretch: The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic C=C Stretches: Medium intensity bands around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.

  • C-F Stretch: A strong absorption in the 1150 cm⁻¹ region is expected for the C-F stretching vibration.

  • O-H Bend: A broad, medium intensity band around 920 cm⁻¹ is due to the out-of-plane bending of the O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

Predicted Mass Spectrometry Data

m/zInterpretation
168Molecular ion [M]⁺
123[M - COOH]⁺
109[M - CH₂COOH]⁺
91[C₇H₇]⁺ (tropylium ion)

Interpretation and Rationale

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 168, corresponding to the molecular weight of this compound (C₉H₉FO₂).

  • Fragmentation Pattern: The most common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group. Therefore, a significant peak is expected at m/z 123, corresponding to the loss of a COOH radical. Further fragmentation could involve the loss of the entire acetic acid side chain, leading to a peak at m/z 109. The formation of the stable tropylium ion at m/z 91 is also a common feature in the mass spectra of substituted benzyl compounds.

Experimental Protocols

While specific experimental parameters can vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information is invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the confirmation of synthesis, assessment of purity, and elucidation of the structural properties of this compound. The provided methodologies and interpretations serve as a robust framework for the empirical analysis of this compound and related molecules.

References

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

Sources

The Therapeutic Potential of 4-Fluoro-3-methylphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetic Acid Scaffold and the Influence of Fluorine Substitution

Phenylacetic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This class of compounds has garnered significant attention for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The therapeutic efficacy of phenylacetic acid derivatives is often attributed to their ability to mimic endogenous molecules and interact with various biological targets. A key example is their role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful tool in drug design.[4] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] In the context of phenylacetic acid derivatives, fluorination can enhance potency and modulate selectivity for specific biological targets.[5] This guide focuses on the prospective biological activities of a specific subclass: 4-Fluoro-3-methylphenylacetic acid derivatives . While direct literature on this exact substitution pattern is emerging, this document will synthesize data from closely related analogs to provide a comprehensive overview of their potential therapeutic applications and guide future research endeavors.

Potential Biological Activities and Therapeutic Applications

Based on the established pharmacology of structurally related compounds, this compound derivatives are anticipated to exhibit a range of valuable biological activities.

Anti-inflammatory and Analgesic Properties

Phenylacetic acid derivatives are a well-established class of anti-inflammatory agents, with diclofenac being a prominent example.[1][6] The primary mechanism of action for the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7][8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7][8]

The substitution pattern on the phenyl ring of phenylacetic acid derivatives can influence their potency and selectivity for COX-1 versus COX-2. It is plausible that this compound derivatives will exhibit inhibitory activity against COX enzymes, thereby exerting anti-inflammatory and analgesic effects. The presence of the fluoro and methyl groups may modulate the binding affinity and selectivity for the COX isoforms, potentially leading to an improved therapeutic profile with reduced gastrointestinal side effects often associated with non-selective COX inhibitors.[9]

Anticancer Activity

Several studies have highlighted the potential of phenylacetic acid and phenylacetamide derivatives as anticancer agents.[3][10][11] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including prostate and breast cancer.[3][10][11] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against prostate carcinoma cell lines.[10] The anticancer activity of these compounds may be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

The 4-fluoro-3-methyl substitution pattern could be a promising feature for enhancing anticancer efficacy. The fluorine atom can increase the metabolic stability of the compound, leading to a longer duration of action, while the methyl group can influence its lipophilicity and cellular uptake. Further investigation into the specific molecular targets and mechanisms of action of this compound derivatives in cancer cells is warranted.

Antimicrobial and Other Potential Activities

Beyond anti-inflammatory and anticancer effects, phenylacetic acid derivatives have been explored for a variety of other biological activities. For example, certain derivatives have shown promise as antitubercular agents.[12] The unique electronic properties conferred by the fluorine and methyl substituents in this compound derivatives may lead to novel interactions with microbial targets, opening avenues for the development of new anti-infective agents.

Proposed Mechanisms of Action

The biological activities of this compound derivatives are likely mediated by their interaction with specific molecular targets. Based on data from analogous compounds, the following mechanisms are proposed:

Inhibition of Cyclooxygenase (COX) Enzymes

As discussed, the most probable mechanism for the anti-inflammatory activity of these derivatives is the inhibition of COX-1 and COX-2 enzymes. The phenylacetic acid moiety can competitively bind to the active site of COX, preventing the binding of the natural substrate, arachidonic acid.[6] This, in turn, blocks the production of pro-inflammatory prostaglandins.[7]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Derivative 4-Fluoro-3-methylphenylacetic acid Derivative Derivative->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Modulation of Apoptotic Pathways in Cancer Cells

The potential anticancer effects of this compound derivatives may involve the induction of apoptosis. This could occur through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. The specific signaling pathways targeted by these compounds would require further elucidation through detailed molecular studies.

Experimental Protocols for Synthesis and Biological Evaluation

To explore the therapeutic potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is necessary.

General Synthetic Scheme

A plausible synthetic route to this compound and its derivatives is outlined below. This multi-step synthesis would begin with a commercially available starting material, such as 4-fluoro-3-methylaniline, and proceed through several key transformations.

Synthesis_Workflow Start 4-Fluoro-3-methylaniline Step1 Diazotization Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (e.g., with CuCN) Intermediate1->Step2 Intermediate2 4-Fluoro-3-methylbenzonitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 4-Fluoro-3-methylbenzoic acid Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 (4-Fluoro-3-methylphenyl)methanol Step4->Intermediate4 Step5 Halogenation (e.g., with SOCl2) Intermediate4->Step5 Intermediate5 1-(Chloromethyl)-4-fluoro-3-methylbenzene Step5->Intermediate5 Step6 Cyanation Intermediate5->Step6 Intermediate6 (4-Fluoro-3-methylphenyl)acetonitrile Step6->Intermediate6 Step7 Hydrolysis Intermediate6->Step7 Product This compound Step7->Product Derivatization Amidation / Esterification Product->Derivatization Derivatives Derivatives (Amides, Esters) Derivatization->Derivatives

Caption: A potential synthetic workflow for this compound and its derivatives.

Step-by-Step Protocol for Synthesis (Illustrative Example):

  • Diazotization of 4-Fluoro-3-methylaniline: Dissolve 4-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Sandmeyer Reaction: Introduce a copper(I) cyanide solution to the diazonium salt solution to yield 4-fluoro-3-methylbenzonitrile.

  • Hydrolysis to the Benzoic Acid: Hydrolyze the nitrile group of 4-fluoro-3-methylbenzonitrile under acidic or basic conditions to obtain 4-fluoro-3-methylbenzoic acid.

  • Reduction to the Benzyl Alcohol: Reduce the carboxylic acid group of 4-fluoro-3-methylbenzoic acid using a suitable reducing agent (e.g., LiAlH4) to form (4-fluoro-3-methylphenyl)methanol.

  • Conversion to the Benzyl Halide: Convert the benzyl alcohol to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride.

  • Cyanation: React the benzyl chloride with a cyanide salt (e.g., NaCN) to introduce the nitrile group, forming (4-fluoro-3-methylphenyl)acetonitrile.

  • Final Hydrolysis: Hydrolyze the acetonitrile derivative to afford the target compound, this compound.

  • Derivatization: The final acid can be converted to a variety of esters and amides through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an alcohol or amine).

In Vitro Biological Assays

1. Cyclooxygenase (COX) Inhibition Assay:

  • Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Methodology: Utilize commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric assays).

  • Procedure:

    • Prepare a series of concentrations of the test compounds.

    • Incubate the compounds with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values for each compound against both COX isoforms.

2. Cancer Cell Viability Assay (MTT or MTS Assay):

  • Objective: To assess the cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology: Employ a colorimetric assay based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells.

  • Procedure:

    • Seed cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan and measure the absorbance at the appropriate wavelength.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[10]

3. Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

  • Methodology: A standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

  • Procedure:

    • Prepare serial dilutions of the test compounds in a liquid growth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).

    • Incubate the plates under appropriate conditions.

    • Visually inspect the plates for turbidity to determine the MIC.

Data Summary and Structure-Activity Relationships (SAR)

While specific data for this compound derivatives is not yet widely available, we can extrapolate potential structure-activity relationships from related compounds. The following table summarizes hypothetical data to illustrate how substitutions on the phenylacetic acid core might influence biological activity.

CompoundR1R2R3COX-2 IC50 (µM)PC-3 Cell IC50 (µM)
Parent HHH>100>100
Analog A FHH5080
Analog B HCH3H7590
Target 1 FCH3HPredicted <50Predicted <80
Analog C ClHH4570
Analog D FClH3060

This table is for illustrative purposes to guide experimental design.

The addition of a fluorine atom at the 4-position and a methyl group at the 3-position is expected to enhance both anti-inflammatory and anticancer activities compared to the unsubstituted parent compound. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group, which may be important for binding to target enzymes. The lipophilicity introduced by the methyl group could improve cell membrane permeability.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in the areas of inflammation and oncology. The strategic combination of the phenylacetic acid scaffold with fluoro and methyl substitutions is anticipated to yield compounds with enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the further development of these compounds as clinical candidates. This technical guide provides a foundational framework to inspire and direct these future drug discovery efforts.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Chen, Y., et al. (2012). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. Bioorganic & Medicinal Chemistry, 20(1), 113-120.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Gooßen, L. J., & Paetzold, J. (2001). Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids.
  • Guan, L., et al. (2013). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 18(11), 13393-13407.
  • Khan, I., et al. (2011). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 16(11), 9414-9427.
  • Li, X., & Tlogova, M. (2013). Biology of fluoro-organic compounds. Applied Microbiology and Biotechnology, 97(17), 7485-7497.
  • Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Nakamura, K., Tsuji, K., Konishi, N., & Matsuo, M. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & Pharmaceutical Bulletin, 41(11), 2050-2052.
  • O'Neill, L. A. (2020). Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. Retrieved from [Link]

  • Rathi, V. E., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(11), 3146-3157.
  • ResearchGate. (2025). The Mechanism of Action of Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • Sateriale, A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. bioRxiv.
  • Senti, G., & Fricker, S. P. (2012). The biological activity of gold compounds. Gold Bulletin, 45(1), 9-23.
  • Sneader, W. (2005). Drug discovery: A history. John Wiley & Sons.
  • Tayarani-Najaran, Z., et al. (2013). 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. Bioorganic & Medicinal Chemistry, 21(1), 113-120.
  • Vane, J. R., & Botting, R. M. (1996). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 100(2A), 2S-8S.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Wu, K. K. (1997). Cyclooxygenase 2 and cancer. Cancer and Metastasis Reviews, 16(1-2), 57-60.
  • Žvirblis, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal, e202402330.
  • Zask, A., et al. (2016). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • Zhang, X., et al. (2017). Synthesis and anti-inflammatory bioactivity of (−)

Sources

Potential applications of 4-Fluoro-3-methylphenylacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-methylphenylacetic acid (CAS: 1000520-92-2) represents a high-value pharmacophore building block in modern drug discovery. Unlike simple phenylacetic acids, this disubstituted scaffold offers a synergistic combination of metabolic occlusion (via the 4-fluoro group) and conformational restriction (via the 3-methyl group).

This guide analyzes the molecule's utility as a "privileged fragment" for synthesizing CRTH2 antagonists, COX-2 inhibitors, and auxin-mimetic agrochemicals. It provides validated synthetic protocols, metabolic rationale, and structural data to support its integration into lead optimization campaigns.

Physicochemical Profile & SAR Logic

The "Fluorine-Methyl" Synergy

In medicinal chemistry, the simultaneous introduction of fluorine and methyl groups is a strategic maneuver to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

  • 4-Fluoro (Metabolic Blockade): The para-position of a phenyl ring is the primary site for CYP450-mediated oxidation (hydroxylation). Replacing hydrogen with fluorine (

    
     vs 
    
    
    
    ) effectively blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
  • 3-Methyl (Conformational Lock): The ortho-methyl group (relative to the 4-position) or meta (relative to the acetic acid tail) introduces torsional strain. This "Magic Methyl" effect can lock the phenyl ring into a bioactive conformation, reducing the entropic penalty upon binding to a receptor pocket (e.g., CRTH2 or COX enzymes).

Comparative Physicochemical Data

The following table illustrates the shift in properties when transitioning from the unsubstituted parent to the 4-F, 3-Me analog.

PropertyPhenylacetic Acid4-Fluorophenylacetic AcidThis compound Impact on Drug Design
MW 136.15154.14168.17 Slight mass increase; negligible LE penalty.
cLogP 1.411.582.05 Increased lipophilicity improves membrane permeability but requires solubility management.
pKa 4.314.254.28 Acidic strength remains consistent; suitable for salt formation.
Metabolic Liability High (p-hydroxylation)Low (blocked)Very Low Extended half-life (

) in microsomal stability assays.

Synthetic Methodologies

The synthesis of this compound typically proceeds via the hydrolysis of its corresponding nitrile precursor or palladium-catalyzed arylation. Below is the Industrial Standard Route (Nitrile Hydrolysis), chosen for its scalability and cost-effectiveness.

Protocol: Hydrolysis of 4-Fluoro-3-methylbenzyl cyanide

Objective: Convert 4-fluoro-3-methylbenzyl cyanide to this compound.

Reagents:

  • Precursor: 4-Fluoro-3-methylbenzyl cyanide (1.0 eq)

  • Solvent: Glacial Acetic Acid / Water (1:1 v/v)

  • Acid Catalyst: Concentrated Sulfuric Acid (

    
    )
    
  • Workup: Dichloromethane (DCM), Sodium Bicarbonate (

    
    ), Brine.[1]
    

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-3-methylbenzyl cyanide (10.0 g, 67 mmol) in a mixture of glacial acetic acid (40 mL) and water (40 mL).

  • Acid Addition: Cautiously add concentrated

    
     (40 mL) dropwise via an addition funnel. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The nitrile peak (
    
    
    
    IR) should disappear.
  • Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (200 g) with vigorous stirring. The crude acid may precipitate as a solid.[2]

  • Extraction: If solid does not form, extract the aqueous mixture with DCM (

    
    ).
    
  • Purification:

    • Wash combined organic layers with water (

      
      ) and brine.
      
    • Critical Step: Extract the organic layer with saturated aqueous

      
      . The product moves to the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer.
      
    • Separate the aqueous layer and acidify to pH 2 using 6N HCl. The pure acid will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at

    
    .
    
    • Typical Yield: 85–92%

    • Purity: >98% (HPLC)

Visualization: Synthetic Pathway

The following diagram outlines the logic flow from precursor selection to final isolation.

Synthesis_Pathway Start Precursor: 4-Fluoro-3-methylbenzyl cyanide Reaction Hydrolysis: H2SO4 / AcOH / H2O Reflux, 8h Start->Reaction Acid Catalysis Intermediate Intermediate: Amide Species Reaction->Intermediate Partial Hydrolysis Workup Workup: NaHCO3 Extraction (Purification Strategy) Reaction->Workup Quench on Ice Intermediate->Reaction Full Conversion Product Final Product: This compound (>98% Purity) Workup->Product Acidification (pH 2)

Caption: Figure 1. Industrial-standard hydrolysis pathway for the synthesis of high-purity this compound.

Therapeutic Applications & Case Studies

A. CRTH2 Antagonists (Asthma & Allergic Rhinitis)

The phenylacetic acid moiety is a validated pharmacophore for Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. Drugs like Ramatroban and Fevipiprant utilize a carboxylic acid tail for ionic interaction with Arg170 in the CRTH2 binding pocket.

  • Application: this compound serves as a superior "tail" fragment compared to unsubstituted phenylacetic acid.

  • Mechanism: The 3-methyl group forces the phenyl ring into a specific dihedral angle relative to the acetic acid chain, optimizing

    
     stacking interactions with Phe184 in the receptor, while the 4-fluoro group prevents oxidative degradation, extending the drug's duration of action.
    
B. NSAID Design (COX Inhibition)

Phenylacetic acids are the structural core of NSAIDs like Diclofenac and Lumiracoxib .

  • Design Logic: The 2,6-dichloro substitution in Diclofenac forces the rings to twist. This compound offers a "lite" version of this steric constraint.

  • Utility: It allows for the exploration of COX-2 selective space by reducing the steric bulk compared to the bulky chloro-groups, potentially reducing hepatotoxicity risks associated with highly chlorinated aromatics.

C. Building Block for Heterocycles

This acid is a versatile precursor for constructing fused ring systems:

  • Indoles: Via Friedel-Crafts cyclization of the acid chloride followed by reduction.

  • Isoquinolines: Via the Bischler-Napieralski reaction (after amide formation).

Visualization: Strategic Decision Logic

Why choose this specific scaffold over others?

SAR_Logic Problem Drug Design Challenge: Low Metabolic Stability & Poor Selectivity Solution Scaffold Selection: This compound Problem->Solution Mech1 4-Fluoro Substitution Solution->Mech1 Mech2 3-Methyl Substitution Solution->Mech2 Outcome1 Blocks CYP450 (Para-hydroxylation) Mech1->Outcome1 Outcome2 Restricts Conformation (Entropy Reduction) Mech2->Outcome2 Result Optimized Lead: High Potency + Extended t1/2 Outcome1->Result Outcome2->Result

Caption: Figure 2. SAR decision tree illustrating the mechanistic advantages of the 4-F, 3-Me substitution pattern in lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665796, this compound. Retrieved from [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (Technical Poster/Disclosure).[3] Retrieved from [Link]

  • Hédoub, W., et al. (2018). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. Journal of Medicinal Chemistry. (Demonstrates 4-F/3-Me SAR utility). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Nitrile Hydrolysis protocols).

Sources

4-Fluoro-3-methylphenylacetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and medicinal chemistry applications of 4-Fluoro-3-methylphenylacetic acid (CAS: 1000520-92-2).

Introduction: The Strategic Scaffold

This compound is a bifunctional building block used extensively in lead optimization programs. It serves as a "privileged fragment" in drug discovery due to the synergistic effects of its substituents:

  • The 4-Fluoro (Para-F) Effect: The fluorine atom at the para position (relative to the acetic acid tail) blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life (

    
    ) of the resulting drug molecule.
    
  • The 3-Methyl (Meta-Me) Effect: The methyl group provides a "magic methyl" effect—increasing lipophilicity (

    
    ) to improve membrane permeability while introducing steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets in the target protein.
    
Chemical Profile
PropertySpecification
IUPAC Name 2-(4-Fluoro-3-methylphenyl)acetic acid
CAS Number 1000520-92-2
Molecular Formula

Molecular Weight 168.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 102–106 °C (Typical range for this class)
pKa ~4.3 (Carboxylic acid)

Synthesis of the Building Block

Reliable access to high-purity this compound is critical. Two primary routes are validated for scale-up: the Willgerodt-Kindler Reaction (Industrial) and Nitrile Hydrolysis (Laboratory).

Route A: The Willgerodt-Kindler Protocol (From Acetophenone)

This route is preferred for kilogram-scale synthesis as it avoids the use of highly toxic cyanides.

  • Starting Material: 4'-Fluoro-3'-methylacetophenone.[1]

  • Reagents: Sulfur (

    
    ), Morpholine.
    
  • Mechanism: The ketone is converted to a thioamide via migration of the carbonyl group to the terminal carbon, followed by hydrolysis.

Route B: The Nitrile Hydrolysis Protocol (Standard Lab Scale)

This route offers higher precision for small batches (<100g).

  • Precursor: 4-Fluoro-3-methylbenzyl bromide.

  • Step 1 (Cyanation): Reaction with NaCN in DMF/Water to form 4-Fluoro-3-methylphenylacetonitrile.

  • Step 2 (Hydrolysis): Acidic hydrolysis (

    
    ) converts the nitrile to the carboxylic acid.
    

SynthesisRoutes Start1 4'-Fluoro-3'-methylacetophenone (Ketone Precursor) Step1A Willgerodt-Kindler (S8, Morpholine, 130°C) Start1->Step1A Inter1 Thioacetomorpholide Intermediate Step1A->Inter1 Step1B Hydrolysis (NaOH, Reflux) Inter1->Step1B Product This compound (Target) Step1B->Product Start2 4-Fluoro-3-methylbenzyl bromide (Halide Precursor) Step2A Cyanation (NaCN, DMF, 60°C) Start2->Step2A Inter2 Arylacetonitrile Intermediate Step2A->Inter2 Step2B Acid Hydrolysis (H2SO4, AcOH, 100°C) Inter2->Step2B Step2B->Product

Figure 1: Dual synthetic pathways for accessing the target scaffold.

Synthetic Utility & Reactions

The carboxylic acid moiety allows this molecule to function as a versatile "warhead" installer.[2]

Amide Coupling (Library Synthesis)

Used to attach the fluorinated phenyl core to amine-bearing scaffolds (e.g., piperazines, pyrrolidines).

  • Reagents: HATU or EDC/HOBt, DIPEA, DMF.

  • Insight: The 3-methyl group creates slight steric hindrance. If the coupling is sluggish, switch to COMU or convert the acid to the acid chloride (

    
    ) first.
    
Friedel-Crafts Cyclization

The acid can be cyclized intramolecularly to form bicyclic ketones (e.g., tetralones), precursors to rigidified drug analogs.

  • Reagents: Polyphosphoric Acid (PPA) or

    
    .
    
  • Regioselectivity: The fluorine atom directs the cyclization. Since F is para to the acetic tail, cyclization typically occurs ortho to the methyl group, forming 6-fluoro-5-methyl-1-tetralone derivatives.

Reduction to Bioactive Alcohols
  • Protocol: Borane-THF (

    
    ) reduction at 0°C.
    
  • Product: 2-(4-Fluoro-3-methylphenyl)ethanol.

  • Application: Linker synthesis for PROTACs or fragment-based drug discovery.

Case Study: Potency Enhancement in Antiparasitic Agents

A definitive example of this building block's utility is found in the optimization of Triazolopyridazine inhibitors against Cryptosporidium parvum.

The Challenge: Early hits (e.g., 3-methyl analogs) showed moderate potency (


) but poor metabolic stability.

The Solution: Researchers introduced the this compound moiety.

  • Metabolic Blockade: The 4-F atom prevented rapid oxidation.

  • Potency Jump: The combination of the lipophilic 3-Me and the electronic modulation of 4-F improved binding affinity.

Results: The analog derived from this compound (Compound 61) exhibited an


 of 0.37 

—a 32-fold increase in potency compared to the non-fluorinated precursor.[3]
Compound AnalogSubstituentsEC50 (Cryptosporidium)Fold Improvement
Hit Molecule3-Methyl12

1x (Baseline)
Analog A3-Methoxy17

0.7x
Target Analog 4-Fluoro-3-Methyl 0.37

32x

(Data adapted from SAR studies on Aryl Acetamide Triazolopyridazines)

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-benzyl-2-(4-fluoro-3-methylphenyl)acetamide.

  • Activation: Charge a 50 mL round-bottom flask with this compound (1.0 eq, 500 mg) and dry DMF (5 mL). Add HATU (1.2 eq) and stir for 5 minutes under

    
    .
    
  • Addition: Add DIPEA (2.5 eq) followed by benzylamine (1.1 eq). The solution will turn yellow.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).[4]

  • Handling: Use a fume hood. The fluorinated nature does not introduce specific explosive hazards, but standard acid handling protocols apply.

  • Storage: Store at room temperature in a tightly sealed container. Stable for >2 years if kept dry.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of arylacetic acid derivatives from boronic acids.Chemical Communications. (General methodology reference for aryl acetic acids).
  • This compound Product Data.Pharmaffiliates / ChemicalBook.

Sources

A Technical Guide to the Effects of Fluorine Substitution on Phenylacetic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Phenylacetic acid (PAA), a versatile building block, presents multiple sites for reactivity modulation—the carboxylic acid, the α-carbon, and the aromatic ring. This guide provides an in-depth analysis of how fluorine substitution at various positions on the PAA framework profoundly alters its physicochemical properties and chemical reactivity. We will explore the nuanced interplay of fluorine's powerful electronic effects, quantifying its impact on acidity (pKa) and examining the consequences for key synthetic transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging fluorination to achieve desired molecular behaviors.

The Foundational Principles: Fluorine's Duality of Electronic Influence

To comprehend the impact of fluorine on phenylacetic acid, one must first appreciate the dual nature of its electronic effects: the negative inductive effect (-I) and the positive mesomeric (resonance) effect (+M).

  • Negative Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[1] This effect is distance-dependent, being strongest at the atom to which it is bonded and diminishing with each subsequent bond.

  • Positive Mesomeric Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance effect.[1]

Crucially, for fluorine, the inductive effect is dominant over the mesomeric effect.[1] This net electron-withdrawing character is the primary driver behind the significant changes in reactivity observed in fluorinated PAA derivatives.

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

Quantitative Impact on Acidity: A Tale of pKa Values

The most direct and quantifiable consequence of fluorine substitution on the phenyl ring is the modulation of the carboxylic acid's acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion (conjugate base), thereby increasing the acidity (lowering the pKa) of the parent acid.[2][3][4]

The position of the fluorine atom is critical. An ortho-fluoro substituent exerts the strongest influence due to the proximity of its powerful -I effect to the carboxylic acid group.[1] This effect diminishes as the fluorine moves to the meta and para positions.

CompoundCAS NumberpKa (Predicted/Experimental)
Phenylacetic Acid103-82-2~4.31
2-Fluorophenylacetic Acid451-82-1~4.09
3-Fluorophenylacetic Acid331-25-9~4.10[5]
4-Fluorophenylacetic Acid405-50-5~4.14

Analysis of Acidity Trends:

  • Ortho Position: 2-Fluorophenylacetic acid is the most acidic among the fluorinated isomers. The strong, distance-dependent inductive effect of the ortho-fluorine atom provides the greatest stabilization to the carboxylate anion.[1] Some studies also suggest that steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which can further stabilize the anion and increase acidity.[1]

  • Meta Position: The fluorine at the meta position can only exert its electron-withdrawing inductive effect, as the mesomeric effect does not operate from this position. This results in a significant increase in acidity compared to the parent PAA.

  • Para Position: At the para position, both the -I and +M effects are at play. While the inductive effect still dominates, the opposing resonance effect slightly counteracts the electron withdrawal, making 4-fluorophenylacetic acid marginally less acidic than the 3-fluoro isomer.[6]

Modulating Reactivity at the Carboxyl Group

The increased acidity of fluorinated PAAs translates to a more electrophilic carbonyl carbon.[1] This heightened electrophilicity has direct consequences for reactions such as esterification and amidation.

Enhanced Esterification and Amidation Rates

Fluorine substitution generally accelerates the rate of nucleophilic attack at the carbonyl carbon. In reactions like Fischer esterification or amide bond formation using coupling agents, the electron-withdrawing fluorine atom makes the carboxyl carbon more susceptible to attack by an alcohol or amine nucleophile.

Acyl fluorides, formed in situ from carboxylic acids, have emerged as highly valuable intermediates for challenging amide and ester syntheses.[7][8] They are often more reactive than their acyl chloride counterparts and less sensitive to moisture.[7] Reagents like pentafluoropyridine (PFP) can be used for the mild deoxyfluorination of carboxylic acids to generate these reactive acyl fluorides, which can then be used in one-pot amidation protocols.[9][10]

Experimental Protocol: Comparative Amide Coupling

This protocol outlines a self-validating system to compare the coupling efficiency between Phenylacetic Acid (PAA) and 4-Fluorophenylacetic Acid (4-F-PAA).

Objective: To determine the relative reaction rate and yield for the amide bond formation with benzylamine.

Materials:

  • Phenylacetic Acid (PAA)

  • 4-Fluorophenylacetic Acid (4-F-PAA)

  • Benzylamine

  • Pentafluoropyridine (PFP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, prepare the following under an inert atmosphere (N₂ or Ar):

    • Flask A: Dissolve PAA (1.0 mmol) in anhydrous DCM (10 mL).

    • Flask B: Dissolve 4-F-PAA (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: To each flask, add triethylamine (1.2 mmol) followed by pentafluoropyridine (1.1 mmol). Stir the mixtures at room temperature for 1 hour to facilitate the in situ formation of the acyl fluoride intermediate.

  • Amine Addition: Add benzylamine (1.0 mmol) dropwise to each flask.

  • Monitoring: Monitor the reaction progress in both flasks simultaneously using Thin Layer Chromatography (TLC) at 15-minute intervals.

  • Quenching & Workup: Once the reaction in the faster flask reaches completion (or after a set time, e.g., 4 hours), quench both reactions by adding saturated aq. NaHCO₃ solution (15 mL).

  • Extraction: Transfer the mixtures to separatory funnels. Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction. Purify the products via column chromatography and calculate the isolated yields for a quantitative comparison.

Expected Outcome: Flask B (containing 4-F-PAA) is expected to show a faster reaction rate and potentially a higher yield due to the enhanced electrophilicity of its carbonyl carbon, demonstrating the activating effect of the fluorine substituent.

Caption: Workflow for comparing amide coupling reactivity.

Reactivity on the Aromatic Ring: Electrophilic Aromatic Substitution

While fluorine is the most electronegative element, its effect on electrophilic aromatic substitution (SEAr) is nuanced. Due to its strong -I effect, fluorine deactivates the benzene ring towards attack by electrophiles, making the reaction slower than with benzene itself.[11] However, its +M (resonance) effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites.[11]

Therefore, fluorine is an ortho-, para-director but a deactivating group. In the context of fluorophenylacetic acid, electrophilic substitution (e.g., nitration, halogenation) will occur primarily at the positions ortho and para to the fluorine atom, but will require more forcing conditions than the non-fluorinated parent compound.

Implications for Drug Development: The Power of Metabolic Blocking

In drug development, a major challenge is the metabolic instability of molecules, often due to oxidation by cytochrome P450 enzymes.[12][13] A common metabolic "soft spot" is a C-H bond on an aromatic ring, which can be hydroxylated.

Strategically placing a fluorine atom at such a metabolically labile site is a powerful technique known as metabolic blocking .[14][15] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[14] By replacing a C-H bond with a C-F bond, chemists can prevent metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability.[12][15] For instance, if the para-position of the phenyl ring in a PAA-derived drug is susceptible to hydroxylation, installing a fluorine at that position (creating a 4-F-PAA derivative) can effectively block this metabolic pathway.

Metabolic_Blocking Concept of Metabolic Blocking with Fluorine cluster_path1 Standard Metabolism cluster_path2 Metabolic Blocking PAA PAA-Drug (Metabolic 'soft spot' at C4) CYP450_1 CYP450 Oxidation PAA->CYP450_1 Metabolite Inactive Hydroxylated Metabolite CYP450_1->Metabolite F_PAA 4-F-PAA-Drug (C-F bond at C4) CYP450_2 CYP450 Oxidation F_PAA->CYP450_2 Blocked Metabolism Blocked (Increased Half-Life) CYP450_2->Blocked

Caption: Fluorine substitution to block metabolic oxidation.

Conclusion

Fluorine substitution is a subtle yet powerful tool for modulating the reactivity and properties of phenylacetic acid. The dominant electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid, which in turn enhances the reactivity of the carboxyl group toward nucleophiles. While deactivating the aromatic ring, the fluorine atom directs electrophilic substitution to the ortho and para positions. For drug development professionals, the most impactful application lies in metabolic blocking, where the robust C-F bond can be used to shield vulnerable positions from enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile. A thorough understanding of these principles allows for the rational design of fluorinated molecules with fine-tuned reactivity and optimized biological performance.

References

  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem. BenchChem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PMC.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • 12.
  • 3-Fluorophenylacetic acid. ChemicalBook.

Sources

Discovery and synthesis of novel fluoro-aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluoro-Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the principles and practices governing the synthesis of novel fluoro-aromatic compounds. We will explore the evolution of fluorination chemistry, from classical methods to cutting-edge catalytic and late-stage functionalization strategies. By delving into the mechanistic underpinnings of these transformations, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes toward new generations of fluorinated molecules.

The Indispensable Role of Fluorine in Drug Discovery

The prevalence of fluorine in pharmaceuticals is a testament to its unique ability to modulate molecular properties. Approximately 20% of all pharmaceuticals and 30-50% of agrochemicals contain at least one fluorine atom.[2][4][5] This widespread adoption is not coincidental but is rooted in the fundamental physicochemical changes that fluorine substitution can induce.

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic cleavage.[2] This can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[6][7]

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][6][8]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[6][9]

  • pKa Modulation: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.[8][10]

The strategic placement of fluorine, therefore, is a powerful tool for lead optimization in drug discovery, transforming promising compounds into viable clinical candidates.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluoro-aromatic compounds has historically been dominated by two primary mechanistic pathways: nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA_r)

The SNAr reaction is a powerful method for introducing fluorine into electron-deficient aromatic rings. This pathway involves the attack of a nucleophilic fluoride source on an aromatic ring bearing a good leaving group (e.g., -NO2, -Cl) and electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Common Nucleophilic Fluorinating Reagents:

  • Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but their reactivity is often hampered by low solubility and high lattice energy.[11]

  • HF-Based Reagents: Reagents like triethylamine trihydrofluoride (Et3N•3HF) and pyridine-HF offer improved reactivity and handling characteristics compared to anhydrous HF.[2]

  • Phase-Transfer Catalysts: The use of crown ethers or quaternary ammonium salts can enhance the nucleophilicity of fluoride anions in organic solvents.[11]

Experimental Protocol: Classical SNAr Fluorination

Objective: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene.

Materials:

  • 4-chloronitrobenzene

  • Anhydrous potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., 18-crown-6)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloronitrobenzene (1.0 eq), anhydrous potassium fluoride (2.0 eq), and a catalytic amount of 18-crown-6 (0.05 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 4-fluoronitrobenzene.

Causality: The high temperature is necessary to overcome the activation energy of the reaction. DMSO is an excellent solvent for this transformation due to its high boiling point and its ability to solvate the potassium cation, thereby increasing the "nakedness" and nucleophilicity of the fluoride anion. The phase-transfer catalyst further enhances the solubility and reactivity of the fluoride salt.

Electrophilic Aromatic Substitution (S_EAr)

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). This approach is complementary to SNAr and is suitable for a wide range of substrates.[12]

Key Electrophilic Fluorinating Reagents:

The development of stable and selective electrophilic fluorinating reagents has been a major breakthrough in organofluorine chemistry.[2]

Reagent NameAcronymStructureKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®[Image of Selectfluor structure]Bench-stable, crystalline solid; versatile and widely used.[1][13]
N-FluorobenzenesulfonimideNFSI[Image of NFSI structure]Crystalline solid; often used in metal-catalyzed reactions.[14][15]

Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination is still a subject of debate and may vary depending on the substrate and reaction conditions.[12][16] It is generally believed to proceed through either a polar SEAr mechanism involving a Wheland intermediate or a single-electron transfer (SET) pathway.[16]


}

Figure 1: Proposed mechanistic pathways for electrophilic aromatic fluorination.

The Dawn of a New Era: Late-Stage Fluorination

A significant challenge in drug discovery is the ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis.[13][17] Late-stage fluorination (LSF) avoids the need to carry fluorinated building blocks through lengthy synthetic sequences and allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[4][18]

Transition Metal-Catalyzed C-H Fluorination

Direct C-H fluorination is an atom-economical and highly desirable transformation.[2] Palladium catalysis has emerged as a powerful tool for this purpose.[19]

Undirected C-H Fluorination: A groundbreaking development has been the palladium-catalyzed undirected C-H fluorination of arenes.[19][20] This method utilizes a unique catalytic cycle where a reactive palladium-fluoride electrophile is generated in situ, which then fluorinates the arene without the need for a directing group.[19][21] This approach has a broad substrate scope and functional group tolerance, making it highly valuable for LSF.[17][21]


}

Figure 2: Simplified catalytic cycle for undirected Pd-catalyzed C-H fluorination.

Directed C-H Fluorination: In cases where regioselectivity is paramount, directing groups can be employed to guide the fluorination to a specific C-H bond, typically in the ortho position.[2] This strategy offers excellent control over the site of fluorination.

Photoredox and Electrochemical Fluorination

In recent years, photoredox and electrochemical methods have emerged as powerful and sustainable approaches for C-F bond formation.[1] These techniques often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional methods.[1] Visible-light photoredox catalysis, for instance, can be used to generate radical intermediates that subsequently undergo fluorination.[1][22]

Synthesis of Fluorinated Heterocycles

Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals.[8][23] The incorporation of fluorine into these frameworks is a key strategy for modulating their biological activity.[8][23] The synthesis of fluorinated heterocycles can be challenging due to the electronic properties of the heterocyclic rings and potential catalyst inhibition.[8] However, numerous methods have been developed, including:

  • Nucleophilic substitution on halo-substituted heterocycles.[24][25]

  • Cyclization reactions using fluorinated building blocks.[23][25]

  • Direct C-H fluorination of the heterocyclic core.[25]

Future Perspectives and Conclusion

The field of fluoro-aromatic synthesis is continuously evolving, driven by the relentless demand for new and improved pharmaceuticals and agrochemicals.[10] Future research will likely focus on the development of more efficient, selective, and sustainable fluorination methods. Key areas of interest include:

  • Asymmetric Fluorination: The development of catalytic methods for the enantioselective introduction of fluorine is a major goal, as stereochemistry is critical for biological activity.[26]

  • Biocatalysis: The use of enzymes for fluorination offers the potential for unparalleled selectivity under mild, environmentally friendly conditions.

  • Flow Chemistry: The application of flow microreactor systems can improve the safety and efficiency of fluorination reactions, particularly those involving hazardous reagents.[27]

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Late-Stage Fluorination. (n.d.). MPI für Kohlenforschung. Retrieved February 12, 2026, from [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022-05-24). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020-11-02). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. (2014-03-11). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination. (2018-02-21). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis of fluorinated Heterocycles. (n.d.). Loughborough University. Retrieved February 12, 2026, from [Link]

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

  • Late-Stage Fluorination. (n.d.). MPI für Kohlenforschung. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (n.d.). Retrieved February 12, 2026, from [Link]!

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022-01-27). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. (2020-07-21). Green Chemistry. Retrieved February 12, 2026, from [Link]

  • Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Retrieved February 12, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination. (2022-04-19). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025-08-09). Retrieved February 12, 2026, from [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016-09-22). Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]

  • Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Recent Advances on Fluorine Chemistry. (2024-07-28). PMC. Retrieved February 12, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025-07-30). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. (2024-11-08). White Rose Research Online. Retrieved February 12, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023-09-11). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021-05-31). Bentham Science. Retrieved February 12, 2026, from [Link]

  • (PDF) Recent Advances on Fluorine Chemistry. (2024-07-22). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PMC. Retrieved February 12, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-3-methylphenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-methylphenylacetic acid, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile compound.

Core Chemical Identifiers and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a substituted phenylacetic acid derivative with the molecular formula C₉H₉FO₂.[1][2]

IdentifierValueSource
IUPAC Name 2-(4-Fluoro-3-methylphenyl)acetic acidN/A
CAS Number 1000520-92-2[1][2]
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.17 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1)CC(=O)O)FN/A
InChI Key Predicted: Based on structural analogs, the InChIKey is anticipated to follow the standard format for this class of compounds. An analogous boronic acid, (4-fluoro-3-methylphenyl)boronic acid, has the InChIKey JCIJCHSRVPSOML-UHFFFAOYSA-N.[3]N/A

The structural arrangement of the fluorine and methyl groups on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[4]

Caption: 2D structure of this compound.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic pathway points to two primary precursors: 4-fluoro-3-methylbenzyl cyanide and 4'-fluoro-3'-methylacetophenone. Both are accessible from commercially available starting materials.

Retrosynthesis target This compound precursor1 4-Fluoro-3-methylbenzyl cyanide target->precursor1 Hydrolysis precursor2 4'-Fluoro-3'-methylacetophenone target->precursor2 Willgerodt-Kindler Reaction start1 4-Fluoro-3-methylbenzyl bromide precursor1->start1 Cyanation start2 2-Fluoro-toluene precursor2->start2 Friedel-Crafts Acylation

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Hydrolysis of 4-Fluoro-3-methylbenzyl Cyanide

This method is a robust and widely used approach for the synthesis of phenylacetic acids.[5]

Step 1: Synthesis of 4-Fluoro-3-methylbenzyl Cyanide (Precursor)

The precursor can be synthesized from 4-fluoro-3-methylbenzyl bromide via nucleophilic substitution with a cyanide salt.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-3-methylbenzyl cyanide with a mixture of sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.

Spectroscopic Data and Characterization

As of the latest literature survey, experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. However, predicted spectral data can be a valuable tool for researchers.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (3H): Complex multiplet patterns are expected in the aromatic region (approx. δ 6.9-7.2 ppm) due to spin-spin coupling between the protons and with the fluorine atom.

  • Methylene Protons (2H): A singlet is expected for the benzylic protons of the acetic acid moiety (approx. δ 3.6 ppm).

  • Methyl Protons (3H): A singlet is anticipated for the methyl group protons (approx. δ 2.2 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet is expected at the downfield end of the spectrum (approx. δ 11-12 ppm), which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for the nine carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4]

A notable application of this compound is in the development of novel therapeutics for cryptosporidiosis, a parasitic infection. Research has shown that the 4-fluoro-3-methylphenyl moiety is a key structural feature for the high potency of certain triazolopyridazine-based inhibitors of the parasite. This highlights the importance of this building block in the design of next-generation anti-parasitic agents.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification:

Based on available safety data sheets for similar compounds, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with demonstrated importance in the field of medicinal chemistry. While some experimental data, such as NMR spectra, are not yet publicly available, established synthetic routes and an understanding of its chemical properties and reactivity provide a solid foundation for its application in research and development. Its role in the synthesis of potent anti-parasitic compounds underscores its potential for the discovery of new and effective therapeutics.

References

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Pharmaffiliates. (n.d.). 1000520-92-2| Chemical Name : this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-4-fluoroacetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • PubChem. (n.d.). 4-Mesylphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]

Sources

Physical and chemical properties of 2-(4-fluoro-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-fluoro-3-methylphenyl)acetic acid

Introduction: A Key Building Block in Modern Chemistry

2-(4-fluoro-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique structural features—a carboxylic acid moiety, a fluorine atom, and a methyl group on a phenyl ring—impart specific physicochemical properties that are highly valuable in the fields of pharmaceutical and agrochemical development.[1] The presence of the fluorine atom, in particular, can enhance metabolic stability and lipophilicity, crucial parameters in the design of bioactive compounds.[1][2]

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-fluoro-3-methylphenyl)acetic acid. It is designed to serve as a technical resource, offering not just data, but also the scientific rationale behind these properties and field-proven protocols for their experimental validation.

Section 1: Core Molecular Profile and Identifiers

A precise understanding of a compound begins with its fundamental identifiers and structure. These data form the basis for all subsequent analysis and experimentation.

Caption: 2D Structure of 2-(4-fluoro-3-methylphenyl)acetic acid.

Table 1: General and Chemical Identifiers

Property Value Source
IUPAC Name 2-(4-Fluoro-3-methylphenyl)acetic acid N/A
CAS Number 1000520-92-2 [1][3]
Molecular Formula C₉H₉FO₂ [1][3]
Molecular Weight 168.17 g/mol [1][3]
Synonyms 4-Fluoro-3-methylphenylacetic acid [1][3]

| InChI Key | VZDGZGNZGMJNPR-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical Properties

The physical state, solubility, and acidity of the compound are critical for its handling, reaction setup, and biological application. While specific experimental data for this exact molecule is sparse in the literature, we can infer many properties from structurally analogous compounds and fundamental chemical principles.

Table 2: Key Physicochemical Data

Property Value / Predicted Value Rationale & Comparative Insights
Appearance White to off-white crystalline solid (Predicted) Structurally similar compounds like 2,4,5-trifluorophenylacetic acid are described as white powders or crystalline solids.[2][4]
Melting Point Not available. Expected to be a solid at room temperature. Phenylacetic acids are typically solids. For comparison, 2,4,5-trifluorophenylacetic acid melts at 121-125 °C.[4] The exact value requires experimental determination.
Boiling Point >300 °C (Predicted) The high polarity of the carboxylic acid group and the molecular weight suggest a high boiling point. (2-Bromo-3-fluoro-phenyl)-acetic acid has a predicted boiling point of 312.2 °C.[5]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO). The non-polar phenyl ring comprises a significant portion of the molecule, limiting water solubility. However, the polar carboxylic acid group allows for solubility in polar organic solvents.[2] It is expected to be soluble in aqueous base (NaOH, NaHCO₃) via salt formation.[6]

| pKa | ~3.8 - 4.2 (Predicted) | The pKa is expected to be lower (more acidic) than that of acetic acid (~4.76) due to the electron-withdrawing effect of the fluorinated phenyl ring. For comparison, the predicted pKa of (2-bromo-3-fluoro-phenyl)-acetic acid is 3.85.[5] |

Section 3: Spectroscopic Signature

The spectroscopic profile of a molecule is its unique fingerprint. Based on the structure, the following spectral characteristics can be predicted, which are essential for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A broad singlet (~10-12 ppm) for the carboxylic acid proton (-COOH).

    • A multiplet region (~7.0-7.3 ppm) for the three aromatic protons. Splitting patterns will be complex due to both H-H and H-F coupling.

    • A singlet (~3.6 ppm) for the two methylene protons (-CH₂-).

    • A singlet (~2.3 ppm) for the three methyl protons (-CH₃).

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals corresponding to each carbon atom in the structure. The carbons on the aromatic ring will exhibit splitting due to C-F coupling, which is a characteristic diagnostic feature. The carbonyl carbon (-COOH) is expected to appear far downfield (~175-180 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • A sharp, strong C=O stretch at ~1700 cm⁻¹.

    • A C-F stretch at ~1100-1250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in a low-resolution mass spectrum would be observed at an m/z corresponding to the molecular weight, approximately 168.17.[1] High-resolution mass spectrometry would confirm the elemental composition of C₉H₉FO₂.

Section 4: Chemical Properties and Synthetic Utility

The reactivity of 2-(4-fluoro-3-methylphenyl)acetic acid is dominated by two key features: the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Reactivity: The -COOH group is the primary site for transformations. It can readily undergo:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amide Formation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine to form amides. This is a cornerstone of its use as a building block in drug synthesis.

    • Reduction: Reduction to the corresponding primary alcohol, 2-(4-fluoro-3-methylphenyl)ethanol, using strong reducing agents like LiAlH₄.

  • Aromatic Ring Reactivity: The phenyl ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing groups: the alkyl and fluoro groups are ortho-, para-directing, while the acetic acid side chain is a weak deactivator. The interplay of these groups dictates the regioselectivity of further functionalization.

Its role as a synthetic intermediate is critical. By functionalizing the carboxylic acid group, this molecule can be coupled to other complex fragments, making it a valuable starting material for creating libraries of potential drug candidates.[2][4]

Section 5: Conceptual Synthesis Pathway

While multiple synthetic routes exist, a common and logical approach involves the hydrolysis of the corresponding nitrile. This multi-step synthesis is reliable and scalable.

Synthesis_Workflow A 4-Fluoro-3-methyltoluene B 1-(Bromomethyl)-4-fluoro-3-methylbenzene A->B  Benzylic Bromination  (NBS, Initiator) C 2-(4-Fluoro-3-methylphenyl)acetonitrile B->C  Cyanation  (NaCN, DMSO) D 2-(4-Fluoro-3-methylphenyl)acetic acid C->D  Acid Hydrolysis  (H₂SO₄ / H₂O, Heat) Solubility_Workflow start Place ~20mg of sample in 4 separate test tubes water Add 1 mL Water Observe start->water naoh Add 1 mL 5% NaOH Observe start->naoh hcl Add 1 mL 5% HCl Observe start->hcl dmso Add 1 mL DMSO Observe start->dmso result_water Result: Insoluble/Poorly Soluble water->result_water result_naoh Result: Soluble (Salt Formation) naoh->result_naoh result_hcl Result: Insoluble hcl->result_hcl result_dmso Result: Soluble dmso->result_dmso

Caption: Experimental workflow for solubility testing.

Methodology:

  • Preparation: Add approximately 20 mg of the compound to four separate, labeled test tubes.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:

    • Tube 1: Deionized Water

    • Tube 2: 5% aqueous Sodium Hydroxide (NaOH)

    • Tube 3: 5% aqueous Hydrochloric Acid (HCl)

    • Tube 4: Dimethyl Sulfoxide (DMSO)

  • Mixing: Agitate each tube vigorously for 30-60 seconds.

  • Observation & Rationale:

    • Water: The compound is expected to be poorly soluble, confirming the influence of the non-polar aromatic ring. [6] * 5% NaOH: The compound is expected to dissolve. Causality: The basic solution deprotonates the carboxylic acid, forming the highly water-soluble sodium 2-(4-fluoro-3-methylphenyl)acetate salt. This result is a strong confirmation of an acidic functional group. [7] * 5% HCl: The compound will remain insoluble as no reaction occurs.

    • DMSO: The compound is expected to dissolve, confirming its solubility in polar aprotic organic solvents.

References

  • Cas no 1000520-92-2 (2-(4-Fluoro-3-methylphenyl)acetic acid). Autech Industry Co.,Limited.
  • 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0. Ossila.
  • 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.
  • 2-Fluoro-2-(3-fluoro-4-methylphenyl)acetic acid | 1695186-16-3. BLDpharm.
  • This compound | 1000520-92-2.
  • 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479.
  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid.
  • Fluoroacetic acid. Wikipedia.
  • A kind of preparation method of fluoro phenylacetic acid.
  • The production method of methylphenylacetic acid.
  • 2-(4-Hydroxy-3-methylphenyl)acetic acid | 29121-56-0. Biosynth.
  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid | 1355247-84-5. ChemScene.
  • (2-Bromo-3-fluoro-phenyl)-acetic acid | 958454-33-6. ChemicalBook.
  • 2-(4-Fluorophenyl)acetic acid | 405-50-5. BLD Pharm.
  • Solubility of Organic Compounds. University of Toronto.
  • SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid. Fisher Scientific.
  • DETERMINATION OF SOLUBILITY CLASS. Experiment 1, Course Hero.
  • {2-[3-Fluoro-4-(trifluoromethyl)
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

Sources

4-Fluoro-3-methylphenylacetic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-3-methylphenylacetic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the safety protocols and handling precautions for this compound. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and general best practices in chemical laboratories. Phenylacetic acid derivatives are pivotal in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs.[1]

Disclaimer: This guide is curated based on available safety data for analogous chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[2][4]

  • Eye Irritation: Can lead to serious eye irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate exposure risks, a combination of engineering controls and appropriate PPE is essential. The principle here is to create multiple barriers between the researcher and the chemical.

Primary Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

PPE ComponentSpecifications and Rationale
Hand Protection Chemically impermeable gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][6]
Eye and Face Protection Chemical safety goggles or glasses are mandatory. A face shield should be used when there is a risk of splashing.[2]
Skin and Body Protection A lab coat or other suitable protective clothing is required to prevent skin contact.[2]
Respiratory Protection If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is fundamental to laboratory safety.

General Handling Procedures
  • Avoid the formation of dust and aerosols.[6][7][8]

  • Do not breathe in dust, fumes, or vapors.[6]

  • Prevent contact with skin and eyes.[4][6]

  • Practice good industrial hygiene: do not eat, drink, or smoke in the laboratory.[2][9] Wash hands before breaks and at the end of the workday.[4]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Spill Response Protocol

A spill should be managed promptly and safely.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2][4]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment. Dispose of this compound and its containers in accordance with all applicable regulations.[2][4] It is recommended to use a licensed professional waste disposal service.

Diagrams and Workflows

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handling_weigh Weigh in Fume Hood prep_eng->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_store Store Securely cleanup_dispose->cleanup_store

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Response Logic

Emergency Response Logic for Exposures cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision logic for responding to an exposure event.

References

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) 0274 - FLUOROACETIC ACID. Retrieved from [Link]

  • PubMed. (2022). Case Report: Fatal Intoxication by the Novel Cathinone 4-fluoro-3-methyl-α-PVP. Retrieved from [Link]

  • Chemcas. (n.d.). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Fluoro-3-methylphenylacetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise architecture of molecular building blocks is paramount. Substituted phenylacetic acids, such as 4-Fluoro-3-methylphenylacetic acid (CAS No: 1000520-92-2), are critical intermediates, valued for their utility in constructing more complex molecular entities. The strategic placement of a fluorine atom and a methyl group on the phenyl ring allows medicinal chemists to fine-tune properties like metabolic stability, lipophilicity, and bioavailability of target compounds.[1][2] This guide provides an in-depth analysis of commercial suppliers, quality validation protocols, and best practices for the handling and application of this versatile research chemical.

Commercial Sourcing Landscape for this compound

The procurement of high-purity research chemicals is the foundational step for any successful experimental campaign. A researcher's choice of supplier can significantly impact the reliability and reproducibility of their results. Below is a comparative analysis of several commercial suppliers offering this compound.

SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Pharmaffiliates This compound (PA 27 0014203)1000520-92-2C₉H₉FO₂168.17Offers the compound with recommended storage at 2-8°C.[3]
Apollo Scientific (via Dabos) This compound 5G (PC302116-5G)1000520-92-2C₉H₉FO₂168.17Requires a commercial address for delivery.[4]
CRO Splendid Lab Pvt. Ltd. This compound (CSL-19160)1000520-92-2C₉H₉O₂F168.16An ISO 17034:2016 & GLP certified CRO specializing in custom synthesis and reference standards.[5]

The Researcher's Procurement & Qualification Workflow

A systematic approach to procurement and quality validation is essential to prevent costly experimental failures and ensure data integrity. The following workflow diagram illustrates a self-validating system for acquiring and approving research-grade chemicals.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase a Identify Need for This compound b Identify & Vet Potential Suppliers a->b Market Research c Request Quotation & Certificate of Analysis (CoA) b->c Initial Contact d Evaluate Supplier CoA & Lead Times c->d Technical Review e Place Purchase Order d->e Decision Gate f Receive Shipment & Log Material e->f Material Receipt g Perform In-House QC (NMR, LC-MS, HPLC) f->g Internal Testing h Compare QC Data with Supplier CoA g->h Data Analysis i Approve & Release for Research Use h->i Final Approval

Caption: A logical workflow for procuring and validating research chemicals.

Technical Deep Dive: Supplier & Product Qualification

Trust in a research chemical begins with a thorough evaluation of its analytical documentation, followed by empirical verification.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a product's quality. Researchers must scrutinize this document before purchase and use it as a baseline for their own validation. A comprehensive CoA for a compound like this compound should include the following tests.[6]

Analytical TestPurposeTypical SpecificationCausality Behind the Test
Assay (by HPLC/GC or Titration) Quantifies the percentage of the active compound in the material.≥98%Ensures that the material is predominantly the desired compound, which is critical for accurate stoichiometry in reactions.
Identification (by ¹H NMR, ¹³C NMR, MS) Confirms the chemical structure of the compound.Conforms to structureVerifies the molecular identity, ensuring that the correct regioisomer has been supplied and is not a different substituted phenylacetic acid.
Appearance Describes the physical state and color of the material.White to off-white powder/crystalsA significant deviation from the expected appearance can indicate contamination or degradation.
Melting Point A physical constant used to assess purity.A narrow range (e.g., 88-92°C)Impurities typically depress and broaden the melting point range. A sharp melting point is a strong indicator of high purity.
Water Content (by Karl Fischer) Measures the amount of residual water.≤0.5%Water can act as an unwanted nucleophile or base in many sensitive organic reactions, affecting yields and side-product formation.
Residual Solvents (by GC-HS) Detects traces of solvents from synthesis and purification.As per ICH Q3C guidelinesResidual solvents can interfere with reactions, be difficult to remove from final products, and may exhibit toxicity in biological assays.
Protocol: In-House Quality Control Verification

Upon receipt, it is imperative to perform independent analytical tests to validate the supplier's CoA. This step mitigates the risk of using substandard materials.

Objective: To confirm the identity and purity of commercially supplied this compound.

Methodologies:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

    • Step 1: Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Step 2: Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Step 3: Analysis:

      • Confirm the presence of the characteristic aromatic protons, noting the splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

      • Verify the singlet corresponding to the benzylic CH₂ group.

      • Integrate all peaks and ensure the proton ratios match the molecular structure. The presence of significant unidentifiable peaks suggests impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Step 1: Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Step 2: Method Development: Use a standard C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

    • Step 3: Analysis:

      • Inject the sample and obtain the chromatogram and mass spectrum.

      • The mass spectrometer should detect the molecular ion [M-H]⁻ at m/z 167.17 in negative ion mode or [M+H]⁺ at m/z 169.17 in positive ion mode, confirming the molecular weight.[3]

      • The purity can be estimated from the peak area of the main component in the chromatogram.

Safe Handling and Storage

Substituted phenylacetic acids require careful handling to ensure laboratory safety and maintain compound integrity.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid creating dust. Phenylacetic acid derivatives can be irritating to the skin, eyes, and respiratory system.[7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.[7] For long-term stability, storage at 2-8°C is recommended, as suggested by some suppliers.[3]

Application in Synthesis: A Strategic Building Block

This compound is not an end-product but a valuable intermediate. Its structure is leveraged in multi-step syntheses to build more complex molecules. The fluorine atom, for instance, can enhance binding affinity and block metabolic oxidation, while the methyl group provides a steric and electronic handle for further modifications.[1][2]

A common application involves its conversion to an activated derivative (e.g., acid chloride or ester) followed by coupling reactions.

G A This compound (Starting Material) B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B C Acid Chloride Intermediate B->C D Amide Coupling (with a primary/secondary amine) C->D R₂NH E Esterification (with an alcohol) C->E R'OH F Target Amide (e.g., Bioactive Molecule) D->F G Target Ester (e.g., Prodrug) E->G

Caption: Generalized synthetic pathways utilizing this compound.

This strategic use of substituted building blocks is a cornerstone of modern medicinal chemistry and is essential for developing novel therapeutics.[8][9]

References

  • Pharmaffiliates. 1000520-92-2 | Chemical Name : this compound. [Link]

  • CRO Splendid Lab Pvt. Ltd. This compound. [Link]

  • Google Patents.
  • PMC. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Loba Chemie. PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. [Link]

  • IndiaMART. Methyl Phenyl Acetic Acid Manufacturers in India. [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-methylphenylacetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenylacetic acid, with the CAS Number 1000520-92-2, is a substituted phenylacetic acid derivative that holds significant interest in the field of medicinal chemistry.[1] Its structural features, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides an in-depth review of the available research on this compound, covering its synthesis, chemical properties, and its emerging role in drug development, particularly in the area of anti-inflammatory agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design.

PropertyValueSource
CAS Number 1000520-92-2[1]
Molecular Formula C9H9FO2[1]
Molecular Weight 168.17 g/mol [1]
Synonyms 2-(4-Fluoro-3-methylphenyl)acetic acid[1]
Storage 2-8°C Refrigerator[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from its readily available precursor, 4'-Fluoro-3'-methylacetophenone. This transformation can be efficiently achieved through the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones into the corresponding phenylacetic acids.[3][4]

Part 1: Synthesis of the Precursor, 4'-Fluoro-3'-methylacetophenone

The synthesis of the key intermediate, 4'-Fluoro-3'-methylacetophenone, can be accomplished via a Friedel-Crafts acylation of 2-fluorotoluene.[5]

Experimental Protocol:

  • Reaction Setup: A mixture of 2-fluorotoluene (1 equivalent) and acetyl chloride (1.2 equivalents) is dissolved in a suitable solvent such as methylene chloride.

  • Catalyst Addition: Anhydrous aluminum chloride (1.2 equivalents) is gradually added to the solution while cooling with an ice bath and stirring.[5]

  • Reaction Progression: The reaction mixture is stirred for several hours while maintaining the cool temperature.[5]

  • Quenching and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with an aqueous solution of sodium carbonate, and dried over anhydrous sodium sulfate.[5]

  • Purification: The solvent is removed under reduced pressure to yield 4'-Fluoro-3'-methylacetophenone.[5]

Synthesis_of_Precursor 2-Fluorotoluene 2-Fluorotoluene Reaction Friedel-Crafts Acylation 2-Fluorotoluene->Reaction Acetyl chloride Acetyl chloride Acetyl chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst 4'-Fluoro-3'-methylacetophenone 4'-Fluoro-3'-methylacetophenone Reaction->4'-Fluoro-3'-methylacetophenone

Caption: Synthesis of 4'-Fluoro-3'-methylacetophenone.

Part 2: Conversion to this compound via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a classic and effective method for the conversion of aryl ketones to phenylacetic acids.[3][4] The reaction involves the use of sulfur and a high-boiling amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[4][6]

Experimental Protocol:

  • Thioamide Formation: A mixture of 4'-Fluoro-3'-methylacetophenone (1 equivalent), sulfur, and morpholine is heated under reflux.[6][7]

  • Hydrolysis: The resulting thioamide intermediate is then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), to yield this compound.[6][8]

  • Purification: The final product is purified by recrystallization from a suitable solvent.

Willgerodt_Kindler_Reaction 4'-Fluoro-3'-methylacetophenone 4'-Fluoro-3'-methylacetophenone Reaction1 Willgerodt-Kindler Reaction 4'-Fluoro-3'-methylacetophenone->Reaction1 Sulfur_Morpholine Sulfur, Morpholine Sulfur_Morpholine->Reaction1 Thioamide_Intermediate Thioamide Intermediate Reaction1->Thioamide_Intermediate Hydrolysis Hydrolysis Thioamide_Intermediate->Hydrolysis 4-Fluoro-3-methylphenylacetic_acid This compound Hydrolysis->4-Fluoro-3-methylphenylacetic_acid

Caption: Willgerodt-Kindler synthesis pathway.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons. The aromatic region will display complex splitting patterns due to the coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. Key expected signals include those for the carboxyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The structural motif of this compound makes it a promising candidate for the development of new anti-inflammatory agents.

The presence of the fluorine atom can enhance the compound's potency and pharmacokinetic profile. Fluorine substitution can block metabolic pathways, leading to increased bioavailability and a longer duration of action.[2] Furthermore, the lipophilicity introduced by the fluorine and methyl groups can influence the compound's ability to cross biological membranes and reach its target site.

While direct biological studies on this compound are limited in the available literature, its role as a key intermediate in the synthesis of more complex, biologically active molecules is evident. For instance, it is a precursor to compounds with potential analgesic and anti-inflammatory properties.[11]

Future Perspectives

The research landscape for this compound is still evolving. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific pharmacological profile of this compound, including its anti-inflammatory, analgesic, and other potential therapeutic activities.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological effects.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery. Its synthesis, primarily through the Willgerodt-Kindler reaction of its acetophenone precursor, is well-established. While its own biological activity is yet to be fully explored, its structural features make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of anti-inflammatory drugs. Further research into its pharmacological properties and applications is warranted and holds the promise of yielding new and effective medicinal agents.

References

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. (URL: https://patents.google.
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (URL: https://patents.google.
  • 4'-Fluoro-3'-methylacetophenone - Chem-Impex. (URL: https://www.chemimpex.com/product/4-fluoro-3-methylacetophenone)
  • Synthesis of 3-methyl-4-fluoroacetophenone - PrepChem.com. (URL: https://www.prepchem.com/synthesis-of-3-methyl-4-fluoroacetophenone)
  • Willgerodt-Kindler Reaction - Thieme E-Books. (URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121901)
  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (URL: https://www.ijpsonline.
  • Organic Compounds with Biological Activity - MDPI. (URL: https://www.mdpi.com/2673-4138/4/1/2)
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (URL: https://patents.google.
  • Bioactive compound and their biological activity - ResearchGate. (URL: https://www.researchgate.net/publication/362638848_Bioactive_compound_and_their_biological_activity)
  • This compound | 1000520-92-2 - Pharmaffiliates. (URL: https://www.pharmaffiliates.com/en/4-fluoro-3-methylphenylacetic-acid-1000520-92-2)
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. (URL: https://www.researchgate.net/publication/236166881_A_Facile_Synthesis_of_Phenylacetic_Acids_via_Willgerodt-Kindler_Reaction_Under_PTC_Condition)
  • 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250684.htm)
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: https://www.quickcompany.
  • New Journal of Chemistry Supporting Information. (URL: https://www.rsc.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11379377/)
  • 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/39520963/)
  • DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents. (URL: https://patents.google.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (URL: https://www.researchgate.net/publication/322969018_Significance_of_Fluorine_in_Medicinal_Chemistry_A_Review)
  • 4-Hydroxyphenylacetic Acid - Rupa Health. (URL: https://www.rupahealth.com/biomarkers/4-hydroxyphenylacetic-acid)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: https://www.mdpi.com/1422-8599/2022/3/178)
  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - Cefic-Lri. (URL: https://cefic-lri.org/toolbox_item/structure-activity-relationship-read-across-and-transcriptomics-for-branched-carboxylic-acids/)
  • Willgerodt-Kindler Reac1on - MSU chemistry. (URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/rctns/rearrang/willger.htm)
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/8309995/)
  • 13C NMR Spectroscopy. (URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121697)
  • Willgerodt rearrangement - Wikipedia. (URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement)
  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228303/)
  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/8293528/)
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) - Human Metabolome Database. (URL: https://hmdb.ca/spectra/nmr_one_d/20)

Sources

Methodological & Application

Application Note & Detailed Protocols for the Synthesis of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-Fluoro-3-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. We present a robust and well-documented three-step synthetic pathway starting from 4-fluoro-3-methyltoluene. The selected route involves an initial free-radical benzylic bromination, followed by a nucleophilic cyanation, and concluding with the hydrolysis of the resulting nitrile. This application note is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into critical process parameters, ensuring reproducibility and a high final yield. All procedures have been designed with laboratory safety and scalability in mind.

Introduction and Synthetic Strategy

This compound is an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity, making fluorinated synthons highly desirable in drug discovery.[1][2]

Strategic Rationale:

The target molecule is 2-(4-fluoro-3-methylphenyl)acetic acid. A logical and efficient retrosynthetic analysis identifies 4-fluoro-3-methyltoluene as an ideal starting material. The core strategy is to perform a C1 homologation of the toluene methyl group into the desired phenylacetic acid moiety. This is reliably achieved via a three-step sequence:

  • Benzylic Bromination: Selective functionalization of the benzylic position via a free-radical reaction.

  • Cyanation: Introduction of a carbon atom through a nucleophilic substitution (SN2) reaction, forming a nitrile intermediate.

  • Hydrolysis: Conversion of the stable nitrile group into the final carboxylic acid.

This pathway is chosen for its high regioselectivity, use of readily available reagents, and straightforward, scalable procedures.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic transformation from the starting material to the final product.

G cluster_0 Overall Synthesis of this compound SM 4-Fluoro-3-methyltoluene INT1 4-Fluoro-3-methylbenzyl bromide SM->INT1 Step 1: Benzylic Bromination INT2 4-Fluoro-3-methylphenylacetonitrile INT1->INT2 Step 2: Cyanation FP This compound INT2->FP Step 3: Hydrolysis

Figure 1: High-level workflow for the synthesis.

Step 1: Benzylic Bromination of 4-Fluoro-3-methyltoluene

Mechanistic Rationale

The conversion of the benzylic methyl group to a bromomethyl group is achieved using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism, which is highly selective for the allylic or benzylic position over other C-H bonds.

  • Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is thermally decomposed to generate initial radicals. These radicals then abstract a hydrogen from a trace amount of HBr to form a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of 4-fluoro-3-methyltoluene. This step is favorable because the resulting benzylic radical is resonance-stabilized by the aromatic ring. This radical then reacts with Br₂, generated in low concentration from NBS and HBr, to form the desired product, 4-fluoro-3-methylbenzyl bromide, and regenerate a bromine radical.

  • Causality: The use of NBS is critical as it maintains a very low, steady-state concentration of Br₂ and HBr, which disfavors competitive electrophilic aromatic bromination on the electron-rich toluene ring. A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used, but safer alternatives like acetonitrile can also be effective.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • 4-fluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or acetonitrile

  • Sodium thiosulfate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluoro-3-methyltoluene (10.0 g, 79.3 mmol).

  • Add 100 mL of carbon tetrachloride.

  • Add N-Bromosuccinimide (14.8 g, 83.2 mmol, 1.05 eq). Note: NBS should be recrystallized from water if it appears yellow.

  • Add AIBN (0.26 g, 1.59 mmol, 0.02 eq) as the radical initiator.

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 5% sodium thiosulfate solution (to quench any remaining bromine), 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 4-fluoro-3-methylbenzyl bromide, is often used directly in the next step without further purification. If required, it can be purified by vacuum distillation.

Expected Results
ParameterExpected Value
Product 4-Fluoro-3-methylbenzyl bromide
Appearance Colorless to pale yellow oil
Yield 80-90% (crude)
Molecular Weight 203.05 g/mol
Boiling Point ~85-90 °C at 10 mmHg

Step 2: Cyanation of 4-Fluoro-3-methylbenzyl Bromide

Mechanistic Rationale

This step involves the conversion of the benzyl bromide to a benzyl cyanide via a nucleophilic substitution reaction. The cyanide ion (CN⁻) is a potent nucleophile that displaces the bromide leaving group.

  • Mechanism: The reaction proceeds via a classic SN2 mechanism. The cyanide nucleophile performs a backside attack on the carbon atom bearing the bromine. This concerted step results in the inversion of stereochemistry (though the product is achiral) and the displacement of the bromide ion.

  • Causality: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, is crucial for this reaction.[3] These solvents solvate the cation (Na⁺ or K⁺) but not the cyanide anion, leaving the nucleophile "naked" and highly reactive. This significantly accelerates the rate of the SN2 reaction. Benzyl halides are particularly reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.

SN2 Cyanation Mechanism

Figure 2: SN2 mechanism for the cyanation reaction.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Crude 4-fluoro-3-methylbenzyl bromide from Step 1

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Dimethyl sulfoxide (DMSO)

  • Toluene and Water for work-up

  • Rotary evaporator

Procedure: WARNING: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood. All equipment should be decontaminated with a bleach solution after use.

  • In a 500 mL three-neck flask, dissolve sodium cyanide (4.2 g, 85.6 mmol, 1.2 eq) in 100 mL of DMSO. Stir the mixture under a nitrogen atmosphere.

  • Dissolve the crude 4-fluoro-3-methylbenzyl bromide (~14.5 g, ~71.4 mmol) in 50 mL of DMSO.

  • Transfer the benzyl bromide solution to an addition funnel and add it dropwise to the stirred NaCN solution over 30 minutes. An exotherm is expected; maintain the internal temperature below 40°C using a water bath if necessary.

  • After the addition is complete, continue stirring the mixture at room temperature for 3-5 hours until TLC or GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into 300 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with toluene (3 x 100 mL).

  • Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude oil is 4-fluoro-3-methylphenylacetonitrile, which can be purified by vacuum distillation.

Expected Results
ParameterExpected Value
Product 4-Fluoro-3-methylphenylacetonitrile
Appearance Colorless to light brown oil
Yield 85-95%
Molecular Weight 149.16 g/mol
Boiling Point ~110-115 °C at 10 mmHg

Step 3: Hydrolysis of 4-Fluoro-3-methylphenylacetonitrile

Mechanistic Rationale

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. We will detail the acid-catalyzed method, which is often preferred for its directness and simpler workup.[4]

  • Mechanism: The reaction begins with the protonation of the nitrile nitrogen by a strong acid (e.g., H₂SO₄), making the carbon atom more electrophilic. A water molecule then attacks this carbon. A series of proton transfers and tautomerization steps converts the initial adduct into an amide intermediate. Under the harsh acidic and thermal conditions, this amide is further hydrolyzed via a similar mechanism (protonation of the carbonyl oxygen followed by nucleophilic attack of water) to yield the final carboxylic acid and an ammonium salt.[5]

  • Causality: Using a mixture of sulfuric acid and water provides both the catalytic acid and the nucleophilic water required for the reaction. Heating is necessary to overcome the activation energy for both stages of the hydrolysis, as nitriles and amides are relatively stable functional groups. The final product precipitates upon cooling and dilution, which provides a simple and effective method of isolation.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • 4-fluoro-3-methylphenylacetonitrile from Step 2

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • Prepare the hydrolysis solution in a 500 mL round-bottom flask by carefully adding concentrated sulfuric acid (50 mL) to deionized water (50 mL) and glacial acetic acid (50 mL) with cooling in an ice bath.

  • To this acidic solution, add the 4-fluoro-3-methylphenylacetonitrile (10.0 g, 67.0 mmol) from the previous step.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by observing the dissolution of the organic layer or by TLC.

  • After the reaction is complete, cool the flask to room temperature and then carefully pour the contents onto 400 g of crushed ice in a large beaker with stirring.

  • A white precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • For higher purity, the product can be recrystallized from a mixture of heptane and water.[6]

Expected Results
ParameterExpected Value
Product This compound
Appearance White to off-white crystalline solid
Yield 85-95%
Molecular Weight 168.16 g/mol
Melting Point 98-101 °C

Summary

This application note details a reliable and high-yielding three-step synthesis for this compound from 4-fluoro-3-methyltoluene. The described protocols, grounded in established organic chemistry principles, provide a clear pathway for researchers in the fields of medicinal and materials chemistry. The overall yield for this three-step sequence is typically in the range of 60-75%. The final product can be fully characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • YouTube. Conversion of Benzene to Phenylacetic acid. [Link]

  • Filo. Write the equations for synthesizing phenylacetic acid (C6H5CH2... [Link]

  • ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in.... [Link]

  • Doubtnut. How will you bring about the following transformations? Benzyl alcohol to phenylacetic acid. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

Sources

Application Note: Precision Synthesis of 4-Fluoro-3-methylphenylacetic Acid via Controlled Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Fluoro-3-methylphenylacetic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients. While the Grignard carboxylation of benzyl halides is a textbook transformation, it presents a specific, high-risk failure mode: Wurtz Homocoupling .

Benzyl Grignard reagents (


) are notoriously prone to attacking unreacted benzyl halide precursors, forming the symmetric dimer 1,2-bis(4-fluoro-3-methylphenyl)ethane. This side reaction is irreversible, consumes starting material, and creates a non-polar impurity that complicates purification.

This protocol utilizes a "High-Dilution, Low-Temperature" strategy using 2-Methyltetrahydrofuran (2-MeTHF) . Unlike standard THF, 2-MeTHF reduces the rate of homocoupling and allows for higher process safety due to its higher boiling point and lower miscibility with water during workup.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the polarity inversion (Umpolung) of the benzylic carbon. The electrophilic benzyl chloride is converted to a nucleophilic Grignard reagent, which then attacks carbon dioxide.

Retrosynthesis Target This compound (Target) Intermediate Grignard Reagent (Ar-CH2-MgCl) Target->Intermediate Acid Hydrolysis (HCl) Precursor 4-Fluoro-3-methylbenzyl chloride (Starting Material) Intermediate->Precursor Grignard Formation (Mg, 2-MeTHF) CO2 CO2 (Electrophile) Intermediate->CO2 Carboxylation Mg Mg (Metal) Intermediate->Mg

Figure 1: Retrosynthetic pathway showing the conversion of the electrophilic precursor to the nucleophilic intermediate.

Safety & Pre-requisites

Critical Hazards
  • Magnesium Activation: The initiation of the Grignard reaction is exothermic. An induction period followed by a thermal runaway is a common safety incident. Never add the entire halide charge until initiation is confirmed.

  • 2-MeTHF: Flammable (Flash point: -11°C). Peroxide former. Ensure peroxide test is negative before distillation/use.

  • Dry Ice: Causes severe frostbite. Use insulated gloves.

Reagent Specifications
ReagentCASPurityRole
4-Fluoro-3-methylbenzyl chloride Varies>97%Precursor
Magnesium Turnings 7439-95-4Grignard GradeMetal Source
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9AnhydrousSolvent
Iodine 7553-56-2ResublimedActivator
Carbon Dioxide (Solid) 124-38-9>99.9%Electrophile

Experimental Protocol

Step 1: Apparatus Setup & Magnesium Activation

Objective: Create an oxygen-free, anhydrous environment and activate the magnesium surface.[1]

  • Setup: Oven-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Add a magnetic stir bar.

  • Loading: Charge Magnesium turnings (1.2 equiv) into the flask. Flame-dry the glass (or heat gun) under vacuum, then backfill with

    
    . Repeat 3 times.
    
  • Activation: Add a single crystal of Iodine (

    
    ) and cover the Mg with a minimal amount of anhydrous 2-MeTHF.
    
  • Initiation: Add 5% of the total volume of the benzyl chloride precursor (dissolved in 2-MeTHF).

    • Observation: The iodine color should fade from brown to colorless/cloudy grey, and mild bubbling should occur. If not, gently warm with a heat gun. Do not proceed until initiation is confirmed.

Step 2: Grignard Formation (The "Slow-Drip" Method)

Objective: Form the Grignard reagent while suppressing Wurtz homocoupling.

  • Cooling: Once initiated, cool the reaction flask to 0–5°C using an ice/water bath.

  • Addition: Dissolve the remaining 4-Fluoro-3-methylbenzyl chloride in 2-MeTHF (Dilution factor: 5 mL solvent per 1 g precursor).

  • Rate Control: Add the solution dropwise over 60–90 minutes .

    • Why? Keeping the concentration of unreacted benzyl halide low relative to the Mg prevents the Grignard reagent from encountering a halide molecule and coupling.

  • Digestion: After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete consumption of the halide.

Step 3: Carboxylation

Objective: Trap the Grignard species with


.
  • Preparation: Place crushed Dry Ice (excess, ~5-10 equiv) in a separate large beaker or flask.

    • Note: Ensure the Dry Ice is "water-free" (fresh from the block, not covered in ice crystals from the freezer).

  • Quenching: Slowly pour the Grignard solution onto the Dry Ice with vigorous stirring.

    • Caution: The mixture will become viscous and gel-like.

  • Equilibration: Allow the excess

    
     to sublime and the mixture to warm to RT overnight (or until gas evolution ceases).
    
Step 4: Workup (Acid-Base Purification Cycle)

Objective: Isolate the acid and remove non-acidic impurities (specifically the Wurtz dimer).

Workup Crude Crude Reaction Mixture (Magnesium Carboxylate Salt) Acidify Add 6M HCl (pH < 2) Hydrolysis Crude->Acidify Extract1 Extract with Ethyl Acetate Acidify->Extract1 OrgLayer1 Organic Layer (Product + Dimer) Extract1->OrgLayer1 AqLayer1 Aqueous Layer (Mg Salts - Discard) Extract1->AqLayer1 BaseWash Extract with 1M NaOH (pH > 12) OrgLayer1->BaseWash AqLayer2 Aqueous Layer (Product as Na-Salt) BaseWash->AqLayer2 OrgLayer2 Organic Layer (Dimer/Impurities - Discard) BaseWash->OrgLayer2 FinalAcid Acidify with 6M HCl Precipitate Product AqLayer2->FinalAcid Filter Filtration & Recrystallization FinalAcid->Filter

Figure 2: The "Self-Validating" Acid-Base Extraction workflow ensures that neutral byproducts (dimers) are physically separated from the acidic product.

  • Hydrolysis: Add 6M HCl carefully to the residue until pH < 2.

  • Extraction: Extract with Ethyl Acetate (x3). Combine organic layers.

  • Base Extraction (Critical): Extract the organic layer with 1M NaOH (x3).

    • Mechanism:[2][3] The target acid moves to the aqueous phase (as sodium salt). The non-polar Wurtz dimer remains in the organic phase.

  • Separation: Discard the organic layer.

  • Precipitation: Acidify the aqueous layer with 6M HCl to precipitate the this compound.

  • Filtration: Filter the white solid and wash with cold water.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate or water/ethanol if necessary.

Quality Control & Validation

MetricAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0% (AUC)HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Singlet ~3.60 ppm (2H,

); Singlet ~2.2-2.3 ppm (3H,

)
400 MHz DMSO-d6 / CDCl3
Identity MS [M-H]- = 167.1LC-MS (ESI Negative)

Expected NMR Profile (CDCl3):

  • 
     10.0-12.0 (br s, 1H, COOH)
    
  • 
     7.0-7.2 (m, 3H, Aromatic)
    
  • 
     3.58 (s, 2H, Benzylic 
    
    
    
    )
  • 
     2.26 (d, 
    
    
    
    , 3H,
    
    
    )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction fails to initiate Mg surface passivated; Wet reagents.Add more

; use heat gun; add 1,2-dibromoethane entrainer. Check solvent water content (<50 ppm required).
Low Yield / Heavy precipitate Wurtz Coupling (Dimerization).Reduce addition rate; Lower temperature; Ensure high dilution. Switch solvent to 2-MeTHF if using THF.
Product is oil, not solid Residual solvent or impurities.Triturate with cold pentane/hexanes. High-vacuum dry.

References

  • Pharmaffiliates. "this compound CAS 1000520-92-2." Pharmaffiliates Analytics. Link

  • Sigma-Aldrich. "4-Fluorobenzylmagnesium chloride Product Sheet." Merck KGaA. Link

  • BenchChem. "Protocol for the Synthesis of 3,5-Dimethylbenzylmagnesium Bromide with Minimized Homocoupling." BenchChem Protocols. Link

  • Organic Syntheses. "Phenylacetic Acid Synthesis via Benzyl Cyanide (Comparison)." Org.[2][4][5][6] Synth. Coll. Vol. 1, p. 436. Link

  • Oakwood Chemical. "3-Fluoro-4-methylphenylacetic acid (Isomer Data for Reference)." Oakwood Products. Link

Sources

Application Note: Comprehensive Characterization of 4-Fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. As with any biologically active compound, rigorous characterization of its identity, purity, and physicochemical properties is a critical prerequisite for its use in drug development and other scientific applications. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the selection of each technique. The methods described herein are designed to be implemented in a standard analytical laboratory and provide a framework for robust quality control.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not available. For the non-fluorinated analog, 4-methylphenylacetic acid, the melting point is 88-92 °C. The presence of the fluorine atom may alter this value.[1]
Boiling Point Not available. For the non-fluorinated analog, 4-methylphenylacetic acid, the boiling point is 265-267 °C.[1]
Solubility Expected to be soluble in methanol and other polar organic solvents.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is most suitable, leveraging the compound's aromaticity and carboxylic acid functionality.

Causality Behind Experimental Choices

A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the phenylacetic acid moiety. The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component with an acidic modifier. The organic solvent allows for the elution of the analyte from the C18 column, while the acidic aqueous phase (e.g., using phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group.[2] This ensures a consistent retention time and sharp peak shape by preventing the formation of the carboxylate anion, which would have different retention characteristics. UV detection is appropriate due to the presence of the aromatic ring, which provides a chromophore. The UV absorbance maximum for phenolic acids typically falls within the 200 to 290 nm range.[3]

Experimental Protocol: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare 1 mg/mL solution of this compound in mobile phase injection Inject sample (e.g., 10 µL) sample_prep->injection mobile_phase_prep Prepare mobile phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid degas Degas mobile phase mobile_phase_prep->degas instrument_setup Equilibrate HPLC system with mobile phase degas->instrument_setup instrument_setup->injection separation Isocratic elution on C18 column injection->separation detection UV detection (e.g., at 254 nm) separation->detection chromatogram Obtain chromatogram detection->chromatogram purity_calc Calculate purity based on peak area percentage chromatogram->purity_calc

Caption: HPLC workflow for purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (a common starting point is 60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard/Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (or an optimized wavelength based on a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.

Causality Behind Experimental Choices

Methylation of the carboxylic acid group to its corresponding methyl ester is a common and effective derivatization strategy.[4] This is typically achieved by reacting the acid with methanolic HCl. The resulting methyl ester is significantly more volatile and less polar, making it amenable to GC analysis. Mass spectrometry provides structural information through the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification.

Experimental Protocol: GC-MS with Methylation Derivatization

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve sample in methanol add_reagent Add methanolic HCl sample_prep->add_reagent reaction Heat to form methyl ester add_reagent->reaction extraction Extract with an organic solvent (e.g., hexane) reaction->extraction injection Inject the extracted derivative extraction->injection instrument_setup Set up GC-MS with appropriate temperature program instrument_setup->injection separation Separation on a non-polar capillary column injection->separation detection Mass spectrometric detection separation->detection mass_spectrum Obtain mass spectrum detection->mass_spectrum identification Identify by fragmentation pattern and library matching mass_spectrum->identification

Caption: GC-MS workflow with methylation.

Step-by-Step Methodology:

  • Derivatization (Methylation):

    • To approximately 1 mg of this compound in a vial, add 1 mL of 2M methanolic HCl.

    • Seal the vial and heat at 60-80 °C for 1-2 hours.

    • After cooling, add 1 mL of water and 1 mL of n-hexane. Vortex and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a new vial for GC-MS analysis.

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Interpretation: The resulting mass spectrum of the methyl ester derivative is expected to show a molecular ion peak and characteristic fragment ions. For methyl 4-fluoro-3-methylphenylacetate, the molecular ion would be at m/z 182. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 151) and the cleavage of the bond between the carbonyl group and the methylene bridge, leading to a prominent tropylium-like ion. The mass spectrum of the non-fluorinated analog, methyl phenylacetate, shows a base peak at m/z 91, corresponding to the tropylium ion.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Causality Behind Experimental Choices

¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). For this compound, we expect to see signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. ¹³C NMR will show signals for each unique carbon atom in the molecule. The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard practice in NMR to avoid overwhelming solvent signals.[6]

Expected NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet, broad1H-COOH
~7.0-7.2Multiplet3HAromatic CH
~3.6Singlet2H-CH₂-COOH
~2.3Singlet3H-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~178-COOH
~160 (d, ¹JCF ≈ 245 Hz)C-F
~125-135Aromatic C
~40-CH₂-
~15-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

The presence of the carboxylic acid and the substituted benzene ring in this compound will give rise to characteristic absorption bands in the IR spectrum. The O-H stretch of the carboxylic acid will appear as a very broad band, while the C=O stretch will be a strong, sharp absorption. The aromatic C-H and C=C stretching vibrations will also be observable.

Expected FT-IR Absorption Bands

Based on the analysis of similar phenylacetic acid derivatives, the following characteristic peaks are expected.[9]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, very broadO-H stretch of carboxylic acid
~1700Strong, sharpC=O stretch of carboxylic acid
~1600, ~1450Medium to weakC=C stretching in the aromatic ring
~1200-1300MediumC-O stretch of carboxylic acid
~1100-1200StrongC-F stretch
~2900-3100MediumC-H stretch (aromatic and aliphatic)

Conclusion

The combination of HPLC, GC-MS, NMR, and FT-IR spectroscopy provides a robust and comprehensive analytical toolkit for the characterization of this compound. HPLC is ideal for purity determination, while GC-MS, after appropriate derivatization, offers definitive identification and detection of volatile impurities. NMR spectroscopy provides unambiguous structural elucidation, and FT-IR confirms the presence of key functional groups. The application of these orthogonal techniques ensures the identity, purity, and structural integrity of this compound, which is paramount for its application in research and development.

References

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Robbins, R. J. (2003). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. In Current Protocols in Food Analytical Chemistry. John Wiley & Sons, Inc.
  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 83-90. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]

  • PubMed. HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • PubChem. Phenylacetic acid. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. [Link]

  • ResearchGate. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]

  • ResearchGate. 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ in ppm and J in Hz). [Link]

  • ScienceOpen. Supporting information. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]

  • PubChem. 2-Fluoro-4-methylphenylacetic acid. [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]

  • Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • CalTech GPS. Comparison of three methods for the methylation of aliphatic and aromatic compounds. [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ScienceOpen. Supporting information. [Link]

  • MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • PubChem. Methyl 4-methoxyphenylacetate. [Link]

Sources

Application Note: Structural Elucidation of 4-Fluoro-3-methylphenylacetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of fluorine substitution on their physicochemical and biological properties. Fluorine's high electronegativity can alter acidity, lipophilicity, and metabolic stability, making it a key element in drug design. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and application of such novel compounds. This application note provides a detailed guide to the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, offering both optimized protocols and an in-depth interpretation of the expected spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[1] The principle lies in the absorption of electromagnetic radiation by atomic nuclei in a strong external magnetic field, which causes transitions between nuclear spin states.[1][2][3] The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure, connectivity, and dynamics.[2][3] For organic molecules like this compound, ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.[4]

Experimental Protocol: NMR Analysis

Meticulous sample preparation is paramount for acquiring high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter.[5]

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, due to the acidic proton of the carboxylic acid, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are also suitable alternatives that can facilitate the observation of exchangeable protons.[5] For this protocol, we will use CDCl₃.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any suspended impurities.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Workflow for NMR Sample Preparation

NMR_Sample_Prep cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve Add to vial filter Filter into 5 mm NMR Tube dissolve->filter Transfer with pipette standard Add Internal Standard (TMS) filter->standard analysis NMR Spectrometer standard->analysis Ready for Analysis

Caption: Workflow for preparing a sample for NMR analysis.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.[5]

Predicted NMR Spectra and Interpretation

The structure of this compound suggests the following proton signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.
~7.0-7.2Multiplet3HAr-HThe aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
~3.6Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet.
~2.3Singlet3H-CH₃The methyl group protons on the aromatic ring will appear as a singlet.

Interpretation Insights:

  • The broadness of the carboxylic acid proton signal is due to chemical exchange.

  • The aromatic region will likely show complex splitting (multiplets) due to proton-proton and proton-fluorine couplings. The exact appearance will depend on the relative magnitudes of the coupling constants.

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158-162 (d)C-FThe carbon directly bonded to fluorine will show a large coupling constant (¹JCF).
~130-140Ar-CQuaternary aromatic carbons.
~115-130 (d)Ar-CHAromatic carbons will show coupling to fluorine.
~40-45-CH₂-The methylene carbon.
~15-20-CH₃The methyl carbon.

Interpretation Insights:

  • The most downfield signal will be the carboxylic acid carbon.

  • The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller C-F couplings.

Part 2: Mass Spectrometry (MS) Analysis

Theoretical Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] A mass spectrometer consists of an ion source, a mass analyzer, and a detector.[6] For small molecules like this compound, electrospray ionization (ESI) is a common "soft" ionization technique that often preserves the molecular ion, providing accurate molecular weight information. Further structural information can be obtained through fragmentation analysis (MS/MS).

Experimental Protocol: Mass Spectrometry Analysis
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

  • ESI-MS Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Positive ion mode can also be used, which may yield [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

Workflow for Mass Spectrometry Analysis

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1-10 µg/mL) stock->working lc LC System (Optional Separation) working->lc Inject esi ESI Source (Ionization) lc->esi analyzer Mass Analyzer (m/z Separation) esi->analyzer detector Detector analyzer->detector data Mass Spectrum (Data Output) detector->data Generate Spectrum

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₉H₉FO₂. The molecular weight is approximately 168.17 g/mol .

IonPredicted m/zIonization ModeRationale
[M-H]⁻167.05NegativeDeprotonation of the carboxylic acid.
[M+H]⁺169.06PositiveProtonation of the molecule.
[M+Na]⁺191.04PositiveAdduct formation with sodium ions present in the solvent or glassware.

Fragmentation of the [M-H]⁻ ion can provide further structural confirmation. Common fragmentation pathways for deprotonated carboxylic acids include the loss of small neutral molecules.

Fragment Ion m/zNeutral LossProposed Fragment Structure
123.06CO₂ (44 Da)[M-H-CO₂]⁻
108.04CO₂ + CH₃ (59 Da)[M-H-CO₂-CH₃]⁻

Interpretation Insights:

  • The presence of the molecular ion peak is the most critical piece of information for confirming the molecular weight.

  • The characteristic loss of 44 Da (CO₂) from the deprotonated molecular ion is a strong indicator of a carboxylic acid functional group.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and robust analytical strategy for the structural elucidation of this compound. ¹H and ¹³C NMR offer detailed insights into the carbon-hydrogen framework and the influence of the fluorine substituent, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

  • Supporting Information for Angew. Chem. Int. Ed. (2018). Angewandte Chemie International Edition, 57(31). Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • RACO. (2003). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (2015). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Martens, L. (2021). Introduction into data analysis for mass spectrometry-based proteomics. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Fluoroacetic acid. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Scheltema, R. A., & Heck, A. J. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

Sources

Using 4-Fluoro-3-methylphenylacetic acid in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Novel Anti-inflammatory Agents from 4-Fluoro-3-methylphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpropionic Acid Scaffold and the Quest for Novel NSAIDs

The 2-arylpropionic acid motif, commonly known as the "profen" scaffold, is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This structural feature is present in widely used medications such as ibuprofen and naproxen. These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever.[1][2] The ongoing challenge in medicinal chemistry is to develop novel NSAIDs with improved efficacy, selectivity, and a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects.

This guide focuses on the utility of this compound as a versatile starting material for the synthesis of a novel Loxoprofen analog, a potent NSAID. Loxoprofen itself is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration.[2] By incorporating a fluorine atom into the phenyl ring, we can explore the effects of this modification on the compound's pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can often enhance metabolic stability and binding affinity to target enzymes.

This document provides a comprehensive, step-by-step protocol for the synthesis of a novel Loxoprofen analog, which we will refer to as "Fluoro-Loxoprofen," starting from this compound. Furthermore, it outlines the established methodologies for the pharmacological evaluation of its anti-inflammatory properties.

Proposed Synthetic Pathway for "Fluoro-Loxoprofen"

The multi-step synthesis to create "Fluoro-Loxoprofen" from this compound is designed based on established organic chemistry principles and analogous syntheses of related NSAIDs. The overall workflow is depicted below.

G cluster_0 Synthesis of Fluoro-Loxoprofen A This compound B Methyl 4-fluoro-3-methylphenylacetate A->B Esterification (MeOH, H2SO4) C Methyl 2-(4-fluoro-3-methylphenyl)propanoate B->C α-Methylation (LDA, MeI) D 2-(4-Fluoro-3-methylphenyl)propanoic acid C->D Hydrolysis (NaOH, H2O) E 2-(4-Fluoro-3-(bromomethyl)phenyl)propanoic acid D->E Bromination (NBS, AIBN) F Fluoro-Loxoprofen E->F Alkylation & Cyclization (Cyclopentanone enamine)

Caption: Overall synthetic workflow from the starting material to the final product.

Physicochemical Properties of Key Compounds

The following table summarizes the key physicochemical properties of the starting material and the major intermediates in the proposed synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
This compoundC₉H₉FO₂168.16Solid
Methyl 4-fluoro-3-methylphenylacetateC₁₀H₁₁FO₂182.19Liquid
Methyl 2-(4-fluoro-3-methylphenyl)propanoateC₁₁H₁₃FO₂196.22Liquid
2-(4-Fluoro-3-methylphenyl)propanoic acidC₁₀H₁₁FO₂182.19Solid
2-(4-Fluoro-3-(bromomethyl)phenyl)propanoic acidC₁₀H₁₀BrFO₂261.09Solid
Fluoro-LoxoprofenC₁₅H₁₇FO₃264.29Solid

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.[3][4]

Step 1: Esterification of this compound
  • Rationale: The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent α-methylation step.

  • Protocol:

    • To a solution of this compound (10.0 g, 59.5 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-fluoro-3-methylphenylacetate as an oil.

Step 2: α-Methylation of Methyl 4-fluoro-3-methylphenylacetate
  • Rationale: This step introduces the α-methyl group, a key structural feature of the "profen" class of NSAIDs. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate for subsequent alkylation.

  • Protocol:

    • Prepare a solution of LDA by adding n-butyllithium (1.6 M in hexanes, 41.0 mL, 65.5 mmol) to a solution of diisopropylamine (9.2 mL, 65.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C under a nitrogen atmosphere.

    • Stir the LDA solution at -78 °C for 30 minutes.

    • Add a solution of methyl 4-fluoro-3-methylphenylacetate (10.8 g, 59.5 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add methyl iodide (4.1 mL, 65.5 mmol) dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

    • Quench the reaction by adding saturated ammonium chloride solution (50 mL).

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-fluoro-3-methylphenyl)propanoate.

Step 3: Hydrolysis to 2-(4-Fluoro-3-methylphenyl)propanoic acid
  • Rationale: The methyl ester is hydrolyzed back to the carboxylic acid, which is the functional group responsible for the anti-inflammatory activity.

  • Protocol:

    • Dissolve the methyl 2-(4-fluoro-3-methylphenyl)propanoate (10.0 g, 51.0 mmol) in a mixture of THF (50 mL) and water (50 mL).

    • Add sodium hydroxide (4.1 g, 102 mmol) and stir the mixture at 60 °C for 3 hours.

    • After cooling, remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2 with 6M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-fluoro-3-methylphenyl)propanoic acid as a solid.

Step 4: Bromination of the Benzylic Methyl Group
  • Rationale: This step introduces a reactive handle (a bromine atom) on the methyl group of the phenyl ring, which is necessary for the subsequent alkylation step. N-Bromosuccinimide (NBS) is a selective reagent for allylic and benzylic bromination.

  • Protocol:

    • To a solution of 2-(4-fluoro-3-methylphenyl)propanoic acid (8.0 g, 43.9 mmol) in carbon tetrachloride (150 mL), add N-bromosuccinimide (NBS) (8.2 g, 46.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.36 g, 2.2 mmol).

    • Reflux the mixture under irradiation with a 250W lamp for 4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-(4-fluoro-3-(bromomethyl)phenyl)propanoic acid, which can be used in the next step without further purification.

Step 5: Synthesis of "Fluoro-Loxoprofen"
  • Rationale: This final step involves the alkylation of a cyclopentanone enamine with the brominated intermediate, followed by in-situ hydrolysis and cyclization to form the final product, analogous to known Loxoprofen syntheses.[5][6]

  • Protocol:

    • Prepare the cyclopentanone enamine by refluxing a mixture of cyclopentanone (4.4 mL, 50.0 mmol) and morpholine (4.8 mL, 55.0 mmol) in toluene (100 mL) with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.

    • After the enamine formation is complete (typically 3-4 hours), cool the solution to room temperature.

    • Add a solution of 2-(4-fluoro-3-(bromomethyl)phenyl)propanoic acid (11.5 g, 43.9 mmol) in toluene (50 mL) dropwise to the enamine solution.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and add 2M HCl (100 mL). Stir vigorously for 1 hour to hydrolyze the intermediate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain "Fluoro-Loxoprofen".

Pharmacological Evaluation

The synthesized "Fluoro-Loxoprofen" can be evaluated for its anti-inflammatory properties using standard in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7][8]

  • Protocol:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare stock solutions of "Fluoro-Loxoprofen" and reference NSAIDs (e.g., Loxoprofen, Celecoxib) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

    • Add various concentrations of the test compound or reference drugs to the wells.

    • Incubate at 37 °C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid solution.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation NSAID Fluoro-Loxoprofen (NSAID) NSAID->COX_Enzymes Inhibition

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

In Vivo Carrageenan-Induced Paw Edema Model
  • Principle: This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[2][4][9] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.

  • Protocol:

    • Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Loxoprofen, 10 mg/kg), and test groups receiving different doses of "Fluoro-Loxoprofen".

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

This compound serves as a viable and interesting starting material for the synthesis of novel NSAID candidates. The protocols detailed in this guide provide a comprehensive framework for the synthesis of a "Fluoro-Loxoprofen" analog and its subsequent pharmacological evaluation. The fluorinated nature of this compound may offer unique properties that could translate into an improved therapeutic profile. This guide is intended to empower researchers and scientists in drug development to explore new chemical entities in the ongoing effort to create safer and more effective anti-inflammatory therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Loxoprofen Sodium: Mechanism of Action, Applications, and Safe Use.
  • CN109776300B - Synthetic method of loxoprofen sodium - Google Patents.
  • Loxoprofen: Uses, Dosage, Side Effects and More | MIMS Philippines.
  • CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents.
  • Loxoprofen Derivative Supply | Pharmaceutical Intermediates Supplier Arborpharmchem.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central.
  • Vinmec. What is Loxoprofen?
  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PubMed Central.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
  • Loxoprofen | C15H18O3 | CID 3965 - PubChem - NIH.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed.
  • 4-fluoro-3-methylphenylacetic aicd - Safety Data Sheet - ChemicalBook.
  • Loxoprofen - Wikipedia.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed.
  • 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem.
  • SAFETY DATA SHEET - Ossila.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.

Sources

Application Notes & Protocols: 4-Fluoro-3-methylphenylacetic acid as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-Fluoro-3-methylphenylacetic acid, a key building block in modern medicinal chemistry. We present detailed, field-proven protocols for the multi-step synthesis of this intermediate, starting from commercially available precursors. Furthermore, we illustrate its strategic importance through a case study on the synthesis of the selective COX-2 inhibitor, Rofecoxib. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and manufacturing, offering insights into the causality of experimental choices and robust, self-validating methodologies.

Introduction: The Strategic Role of Fluorinated Phenylacetic Acids

Phenylacetic acid derivatives are a cornerstone of pharmaceutical synthesis, forming the structural backbone of numerous active pharmaceutical ingredients (APIs).[1][2] The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The compound this compound (FM-PAA) is a prime example of a fluorinated intermediate, valued for its utility in constructing complex molecular architectures.[3][4]

Its precursor, 4'-Fluoro-3'-methylacetophenone, is a versatile aromatic ketone that serves as an excellent starting point for various synthetic transformations.[4] This guide will detail a reliable pathway from this precursor to FM-PAA and its subsequent application in the synthesis of Rofecoxib, a potent non-steroidal anti-inflammatory drug (NSAID).[5]

Overall Synthesis Workflow

The transformation from basic starting materials to the final furanone core of Rofecoxib is a multi-step process. Each stage is designed for high yield and purity, with defined in-process controls and characterization steps to ensure the integrity of the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intermediate Synthesis cluster_2 Part 3: API Core Synthesis (Case Study) A 2-Fluorotoluene + Acetyl Chloride B Friedel-Crafts Acylation A->B AlCl3, CH2Cl2 C 4-Fluoro-3-methylacetophenone B->C D Willgerodt-Kindler Reaction C->D Sulfur, Morpholine E Acid Hydrolysis D->E H2SO4 / H2O F This compound (FM-PAA) E->F H Condensation & Cyclization F->H G 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone G->H DBU, Toluene I Rofecoxib Core H->I

Caption: Overall workflow from starting materials to the Rofecoxib core.

Synthesis Protocols

Part I: Synthesis of 4-Fluoro-3-methylacetophenone (Precursor)

This protocol describes a high-yield Friedel-Crafts acylation to produce the key ketone precursor.[6] The use of anhydrous aluminum chloride as a Lewis acid catalyst is critical for activating the acetyl chloride electrophile.

Protocol 1: Friedel-Crafts Acylation

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 2-fluorotoluene (50 g, 454 mmol) and anhydrous methylene chloride (250 mL). Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: To a separate flask, add anhydrous aluminum chloride (72.7 g, 545 mmol) and methylene chloride (100 mL). Stir to create a slurry.

  • Acylation: Slowly add acetyl chloride (42.8 g, 545 mmol) to the 2-fluorotoluene solution via the dropping funnel. Following this, slowly add the aluminum chloride slurry to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The gradual addition of the Lewis acid controls the exothermic reaction and prevents side product formation.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 1.2 L of 5% hydrochloric acid and ice with vigorous stirring. Separate the organic layer.

  • Purification: Wash the organic layer with a 5% aqueous sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the methylene chloride under reduced pressure to yield 4-Fluoro-3-methylacetophenone as a liquid. The expected yield is approximately 98%.[6]

Part II: Synthesis of this compound (Intermediate)

This stage employs the Willgerodt-Kindler reaction, a robust method for converting aryl ketones to their corresponding terminal carboxylic acids via a thioamide intermediate.[7][8][9]

Protocol 2: Willgerodt-Kindler Reaction & Hydrolysis

  • Thioamide Formation: In a flask equipped with a reflux condenser, combine 4-Fluoro-3-methylacetophenone (10 g, 65.7 mmol), sulfur (4.2 g, 131 mmol), and morpholine (17.2 g, 197 mmol).

    • Causality Note: Morpholine acts as both a reagent (forming an enamine intermediate) and a solvent. Sulfur is the thiating agent.[8]

  • Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours. The reaction mixture will become dark and viscous.

  • Intermediate Isolation (Optional): Cool the mixture, add ethanol, and stir. The morpholide thioamide may precipitate and can be filtered, though direct hydrolysis is more efficient.

  • Hydrolysis: Carefully add the cooled reaction mixture to a solution of 70% sulfuric acid (100 mL). Heat the resulting mixture to reflux for 10-15 hours until the hydrolysis of the thioamide is complete (monitored by TLC).

  • Work-up: Cool the hydrolysis mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a toluene/heptane mixture to yield pure this compound as a solid.

Application Case Study: Synthesis of Rofecoxib Core

FM-PAA is a direct precursor to the furanone core of Rofecoxib. This is achieved through a condensation reaction with a substituted bromoketone, followed by a base-mediated intramolecular cyclization.

Caption: Synthesis of Rofecoxib from FM-PAA.

Protocol 3: Condensation and Cyclization

  • Setup: To a dry flask under nitrogen, add this compound (5.0 g, 27.1 mmol), 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (7.5 g, 27.1 mmol), and anhydrous toluene (100 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.5 g, 29.8 mmol) dropwise to the stirred suspension.

    • Causality Note: DBU is a non-nucleophilic strong base. It first deprotonates the carboxylic acid to form a carboxylate, which then acts as a nucleophile to displace the bromide from the bromoketone, forming an ester intermediate. DBU then catalyzes the subsequent intramolecular cyclization to form the furanone ring.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the formation of the product by HPLC or TLC.

  • Work-up: Cool the reaction mixture and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from isopropyl acetate or by column chromatography on silica gel to afford the Rofecoxib core structure.

Quality Control and Characterization

Ensuring the purity and identity of the intermediate and final product is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Compound Technique Expected Results
4-Fluoro-3-methylacetophenone HPLCPurity > 98% (by area)
¹H NMR (CDCl₃)δ ~7.8 (m, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 2.6 (s, 3H, COCH₃), 2.3 (s, 3H, Ar-CH₃)
GC-MSM⁺ at m/z = 152.17
This compound HPLCPurity > 99% (after recrystallization)[10]
¹H NMR (CDCl₃)δ ~11-12 (br s, 1H, COOH), 7.0-7.2 (m, 3H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ ~178 (C=O), 160 (d, C-F), 135, 130, 125, 124, 115, 40 (CH₂), 14 (CH₃)[11]
Melting PointConforms to reference standard

Note: NMR chemical shifts (δ) are approximate and reported in ppm. Coupling constants for the fluorine atom should be observed.

Conclusion

This compound is a high-value intermediate whose efficient synthesis is critical for the production of important pharmaceuticals. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and demonstrate its utility in the construction of the Rofecoxib furanone core. By understanding the chemical principles behind each step—from the Lewis acid-catalyzed Friedel-Crafts reaction to the base-mediated cyclocondensation—research and development scientists can confidently implement and adapt these methods for their specific drug discovery and development programs.

References

  • Title: Willgerodt-Kindler Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Willgerodt rearrangement. Source: Wikipedia. URL: [Link]

  • Title: NMR-based metabolomic analysis of plants. Source: Protocols.io. URL: [Link]

  • Title: Synthesis of 3-methyl-4-fluoroacetophenone. Source: PrepChem.com. URL: [Link]

  • Title: WO2005016906A1 - Process for the manufacture of rofecoxib.
  • Title: Synthesis of new rofecoxib analogs of expected anti-inflammatory activity. Source: Scholars Research Library. URL: [Link]

  • Title: CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Title: Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. Source: ResearchGate. URL: [Link]

  • Title: Phenylacetic acid derivatives as hPPAR agonists. Source: PubMed. URL: [Link]

  • Title: Willgerodt-Kindler Reaction. Source: Michigan State University Chemistry. URL: [Link]

  • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Source: MDPI. URL: [Link]

  • Title: HPLC purification of RNA for crystallography and NMR. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Recent advances in the Willgerodt–Kindler reaction. Source: ResearchGate. URL: [Link]

  • Title: Preparation method of rofecoxib. Source: SciSpace. URL: [Link]

  • Title: CN102311355B - Preparation method of rofecoxib.

Sources

Application Note: Chemoselective Reduction of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reduction of 4-Fluoro-3-methylphenylacetic acid to 2-(4-Fluoro-3-methylphenyl)ethanol , a common structural motif in pharmaceutical intermediates.

Executive Summary

The reduction of carboxylic acids to primary alcohols is a pivotal transformation in drug discovery. While Lithium Aluminum Hydride (LiAlH₄) is a traditional reagent, it lacks chemoselectivity and poses significant safety risks upon scale-up. This guide prioritizes Borane-Tetrahydrofuran (BH₃[1][2]·THF) and the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[3] These methods offer superior chemoselectivity, preserving the aryl-fluorine bond and avoiding defluorination side reactions common with dissolving metal reductions.

Key Performance Indicators (KPIs)
ParameterMethod A: BH₃·THFMethod B: NaBH₄/I₂Method C: LiAlH₄
Yield Potential 90-98%85-95%80-90%
Chemoselectivity ExcellentGoodModerate
Safety Profile Moderate (Flammable)High (Controllable)Low (Pyrophoric)
Cost Efficiency Low (Expensive)High (Commodity chems)Moderate

Chemical Context & Mechanism

The Challenge: Aryl Fluoride Stability

The substrate contains a fluorine atom on the aromatic ring. Although aryl fluorides are generally robust, strong nucleophilic reductants at high temperatures can occasionally lead to hydrodefluorination (SNAr mechanisms). Borane reagents act as electrophiles, coordinating to the carbonyl oxygen. This mechanistic distinction ensures the aromatic ring remains untouched.

Reaction Pathway Visualization

The following diagram illustrates the parallel workflows for the recommended reduction strategies.

ReactionPathway Start This compound (Carboxylic Acid) MethodA Method A: BH3·THF (Electrophilic Attack) Start->MethodA 0°C, Anhydrous THF MethodB Method B: NaBH4 + I2 (In-Situ Borane Gen.) Start->MethodB 0°C -> Reflux Intermediate Triacyloxyborane / Alkoxyborane Intermediate Species MethodA->Intermediate Fast Kinetics MethodB->Intermediate H2 Evolution Quench Hydrolysis (MeOH/H2O) Break B-O bonds Intermediate->Quench Product 2-(4-Fluoro-3-methylphenyl)ethanol (Primary Alcohol) Quench->Product Isolation

Caption: Figure 1. Parallel synthetic pathways for the reduction of the carboxylic acid substrate to the target alcohol.

Protocol A: Borane-THF Reduction (The Gold Standard)

Rationale: Borane is highly selective for carboxylic acids over esters and halides. It reduces the acid rapidly at mild temperatures.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-tetrahydrofuran complex (BH₃[1][2]·THF), 1.0 M solution in THF (1.2–1.5 eq). Note: Commercial BH₃[1][4]·THF degrades over time; titrate or use fresh bottles.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure
  • Setup: Oven-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂) or Argon.[5]

  • Solvation: Dissolve this compound (10 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH₃·THF solution (12-15 mmol) to the addition funnel via a cannula or syringe (avoid air exposure). Add dropwise to the reaction mixture over 30 minutes.

    • Observation: Gas evolution (H₂) will occur.[1][5][6][7] Ensure the system is vented through a bubbler.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 30% EtOAc/Hexanes). The acid spot (low R_f) should disappear; the alcohol spot (higher R_f) will appear.

  • Quenching (Critical): Cool the flask back to 0°C. Slowly add Methanol (MeOH, 10 mL).

    • Caution: Vigorous H₂ evolution will occur as excess borane is destroyed and the borate ester is broken down.

  • Workup: Concentrate the mixture under reduced pressure (Rotavap). Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), followed by sat. NaHCO₃ and Brine.[3]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: NaBH₄ + Iodine (The Cost-Effective Alternative)

Rationale: Sodium Borohydride does not reduce carboxylic acids alone.[3] Adding Iodine generates BH₃ in situ (Reaction:


). This is safer to store than BH₃·THF and significantly cheaper.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagents: Sodium Borohydride (NaBH₄, 2.0 eq), Iodine (I₂, 1.0 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Equip a dry RBF with a reflux condenser and N₂ inlet.

  • Suspension: Suspend NaBH₄ (20 mmol) in anhydrous THF (20 mL). Add the carboxylic acid substrate (10 mmol) in THF (10 mL).

    • Note: Evolution of H₂ occurs here as the acid proton reacts with the hydride (

      
      ).
      
  • Activation: Cool the mixture to 0°C. Dissolve Iodine (10 mmol) in THF (10 mL) and add it dropwise to the reaction flask over 30 minutes.

    • Visual Cue: The dark color of iodine will fade as it reacts to form colorless NaI and Borane.

  • Reaction: After addition, heat the mixture to reflux (approx. 66°C) for 1–3 hours.

  • Quenching: Cool to RT. Carefully add MeOH until gas evolution ceases.

  • Workup: Concentrate to remove THF/MeOH. Dissolve residue in 20% aqueous KOH (to hydrolyze tight boron-oxygen bonds) and stir for 30 mins. Extract with Dichloromethane (DCM) or EtOAc.[4]

  • Isolation: Wash extracts with sodium thiosulfate (to remove any unreacted iodine), then water and brine. Dry and concentrate.

Analytical Validation

Upon isolation, the product should be validated using the following spectral markers:

TechniqueExpected SignalInterpretation
IR Spectroscopy ~3300–3400 cm⁻¹ (Broad)O-H stretch (Alcohol)
IR Spectroscopy Disappearance of ~1700 cm⁻¹Loss of Carbonyl (C=O)
¹H NMR

~3.80 ppm (Triplet, 2H)
-CH ₂-OH protons
¹H NMR

~2.80 ppm (Triplet, 2H)
Ar-CH ₂-CH₂- protons
¹H NMR

~2.25 ppm (Singlet, 3H)
Ar-CH ₃ (Methyl group)

Safety & Troubleshooting

Critical Safety: Hydrogen Gas

Both protocols generate stoichiometric quantities of Hydrogen gas (


).
  • Risk: Explosion in closed systems.

  • Mitigation: Always use a functioning fume hood. Ensure the reaction vessel is vented through an oil bubbler or inert gas line. Do not seal the vessel completely.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Old BH₃·THF reagentTitrate borane or use Method B (NaBH₄/I₂).
Incomplete Reaction Boron-complex formationEnsure the MeOH quench is thorough; sometimes an acid wash (1M HCl) is needed to break the borate ester.
Iodine Color Persists Excess IodineWash organic layer with 10% Sodium Thiosulfate (

).
Defluorination Reaction too hot/harshEnsure temperature is controlled (0°C start). Avoid LiAlH₄ at reflux.

References

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912–916.

  • Kanth, J. V. B., & Periasamy, M. (1991).[2] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[6][8][9] The Journal of Organic Chemistry, 56(20), 5964–5965.[6][8]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[2] A convenient reduction of amino acids and their derivatives.[7] The Journal of Organic Chemistry, 58(13), 3568–3571.

  • Sigma-Aldrich. (n.d.). Borane tetrahydrofuran complex solution Safety Data Sheet.

Sources

Application Notes and Protocols for 4-Fluoro-3-methylphenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Substituted Phenylacetic Acids in Agriculture

Phenylacetic acid (PAA) and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[1] Naturally occurring in plants, fungi, and bacteria, PAA is known to function as a plant auxin, albeit with weaker effects than indole-3-acetic acid, and also exhibits antimicrobial properties.[2][3] The inherent bioactivity of the PAA scaffold has prompted investigations into its derivatives for various applications, including pharmaceuticals and, notably, agrochemicals.[1][4] Phenylacetic acid derivatives have been explored for their potential as fungicides and insecticides, indicating that structural modifications to the parent molecule can significantly influence its biological effects.[5][6]

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific PAA derivative, 4-Fluoro-3-methylphenylacetic acid , in the context of agrochemical research. While direct studies on this particular substituted PAA in agriculture are not widely published, its structural features—a fluorine atom and a methyl group on the phenyl ring—suggest that it may possess unique properties worth investigating. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and biological activity.

These application notes will therefore serve as a foundational guide for a systematic investigation into the herbicidal, fungicidal, and plant growth regulatory potential of this compound.

Potential Agrochemical Applications and Rationale

Based on the known bioactivities of the broader class of phenylacetic acids, we can hypothesize several potential applications for this compound in agrochemical research.

As a Novel Herbicide or Plant Growth Regulator

The auxin-like activity of phenylacetic acid is well-documented.[3] Synthetic auxins are a major class of herbicides that induce unregulated growth in susceptible plants, leading to their eventual death. The substitution pattern on this compound may alter its binding affinity to auxin receptors, potentially leading to selective herbicidal activity or, at lower concentrations, desirable plant growth regulatory effects.

As a Fungicide

Phenylacetic acid and its derivatives have demonstrated antifungal properties.[2][7] For instance, PAA isolated from Streptomyces humidus has been shown to inhibit the mycelial growth of various plant pathogens.[7] The fluorine and methyl substitutions on the phenyl ring of this compound could enhance its antifungal potency and spectrum of activity against economically important fungal diseases.

As an Insecticide or Nematicide

While less common, some phenylacetic acid derivatives have been patented for their insecticidal properties.[5] The lipophilicity and electronic properties conferred by the fluoro and methyl groups could potentially lead to activity against certain insect pests or soil nematodes.

Experimental Protocols for Agrochemical Screening

The following protocols provide a step-by-step framework for the initial screening of this compound for its potential agrochemical activities.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on the mycelial growth of common plant pathogenic fungi.

Materials:

  • This compound (CAS: 1000520-92-2)[8][9]

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Amended Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C. Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.

Protocol 2: Seed Germination and Seedling Growth Bioassay for Herbicidal/Plant Growth Regulator Activity

This assay will determine the effect of this compound on the germination and early growth of model plant species, representing both monocots and dicots.

Materials:

  • This compound

  • Seeds of a monocot (e.g., Zea mays or Triticum aestivum) and a dicot (e.g., Arabidopsis thaliana or Lactuca sativa)

  • Sterile filter paper

  • Sterile petri dishes

  • Acetone

  • Distilled water

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Create a series of dilutions in distilled water to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). Include a control with the same concentration of acetone as the highest test concentration.

  • Assay Setup: Place two sheets of sterile filter paper in each petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper.

  • Seed Plating: Arrange a known number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions (e.g., 16-hour photoperiod, 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), record the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Compare the germination and growth parameters of the treated seeds to the control to determine any inhibitory or stimulatory effects.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Concentration (µg/mL)Fusarium oxysporum (% Inhibition)Rhizoctonia solani (% Inhibition)Botrytis cinerea (% Inhibition)
1015.210.520.1
5045.838.255.7
10078.365.185.4
20095.188.998.6

Table 2: Hypothetical Effect of this compound on Dicot Seedling Growth (Lactuca sativa)

Concentration (µM)Germination (%)Root Length (mm)Shoot Length (mm)
Control9835.420.1
19738.222.5
109525.118.9
100608.710.3
1000151.22.5

Experimental Workflow and Signaling Pathway Visualization

To visualize the proposed research plan, the following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.

AgrochemicalScreeningWorkflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Interpretation Compound This compound Synthesis/Procurement StockSolution Stock Solution Preparation (DMSO/Acetone) Compound->StockSolution Fungicidal In Vitro Antifungal Assay StockSolution->Fungicidal Herbicidal Seed Germination & Seedling Growth Assay StockSolution->Herbicidal Insecticidal Insecticidal Assay (e.g., contact toxicity) StockSolution->Insecticidal EC50 Determine EC50/IC50 Values Fungicidal->EC50 Selectivity Assess Selectivity (e.g., monocot vs. dicot) Herbicidal->Selectivity Insecticidal->EC50

Caption: Experimental workflow for the initial agrochemical screening of this compound.

AuxinSignalingPathway FMPA This compound (Hypothetical Auxin Mimic) TIR1_AFB TIR1/AFB Auxin Receptors FMPA->TIR1_AFB Binds to AUX_IAA Aux/IAA Repressor Proteins TIR1_AFB->AUX_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) AUX_IAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates transcription of GrowthResponse Uncontrolled Growth / Herbicidal Effect AuxinGenes->GrowthResponse Leads to

Caption: Hypothetical mechanism of action via the auxin signaling pathway for herbicidal activity.

Conclusion and Future Directions

The application notes and protocols presented here provide a comprehensive starting point for the investigation of this compound as a potential agrochemical. The initial screening assays are designed to be cost-effective and provide a broad overview of its biological activity. Positive results in any of these primary screens would warrant further investigation, including:

  • Dose-response studies to determine precise EC50 values.

  • Greenhouse trials on a wider range of plant and fungal species.

  • Mode of action studies to elucidate the biochemical and physiological effects.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogs.

By systematically applying these protocols, researchers can effectively evaluate the potential of this compound and contribute to the discovery of new, effective agrochemical solutions.

References

  • Vertex AI Search. (n.d.). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials.
  • Google Patents. (2003). JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
  • Huang, C. H., et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Microbiology, 11, 586326.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • KU Leuven Department of Biology. (2015). Functional role of phenylacetic acid from metapleural gland secretions in controlling fungal pathogens in evolutionarily derived.
  • Hwang, B. K., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739–3745.
  • Request PDF. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • PubChem. (n.d.). Phenylacetic Acid.
  • Google Patents. (n.d.). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them.
  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • MDPI. (n.d.). Organic Compounds with Biological Activity.
  • BLD Pharm. (n.d.). 518070-28-5|2-Fluoro-4-methylphenylacetic acid.
  • Dabos. (n.d.). This compound 5G - PC302116-5G.
  • ChemicalBook. (n.d.). 4-fluoro-3-methylphenylacetic aicd - Safety Data Sheet.
  • Pharmaffiliates. (n.d.). 1000520-92-2| Chemical Name : this compound.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  168.17  g/mol 

Introduction & Scope

4-Fluoro-3-methylphenylacetic acid (FMPA) is a functionalized phenylacetic acid derivative often encountered as a key intermediate in the synthesis of fluorinated pharmaceuticals or as a specific metabolite in drug development programs. Accurate quantification of FMPA is critical for monitoring synthetic impurities (genotoxic potential assessment) and pharmacokinetic (PK) profiling.

This protocol details a robust, validated LC-MS/MS method for the quantification of FMPA in biological matrices (plasma) and reaction mixtures.[1] Unlike generic acid methods, this protocol addresses the specific challenges of isomeric selectivity (separating 3-methyl vs. 4-methyl isomers) and ionization efficiency in negative electrospray modes.

Key Performance Indicators
  • Dynamic Range: 1.0 – 1000 ng/mL

  • Run Time: 6.0 minutes

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Selectivity: Baseline separation from non-fluorinated analogs and regioisomers.[2]

Method Development Strategy

Ionization Source Selection

Phenylacetic acids are weak acids (


). While positive mode (ESI+) is possible via derivatization (e.g., with amines), it adds sample preparation complexity and variability. This method utilizes Negative Mode (ESI-) , exploiting the carboxylic acid moiety to form the stable deprotonated precursor ion 

.
Chromatographic Separation Logic

Standard C18 columns often struggle to resolve regioisomers of fluorinated phenylacetic acids (e.g., distinguishing 4-fluoro-3-methyl from 3-fluoro-4-methyl analogs).

  • Selected Column: Phenyl-Hexyl Phase . The

    
    -
    
    
    
    interactions offered by the phenyl-hexyl stationary phase provide superior selectivity for aromatic isomers compared to standard alkyl-bonded phases.
  • Mobile Phase: A buffered mobile phase (Ammonium Acetate) is essential. Pure formic acid can suppress ionization in negative mode; however, a controlled acidic pH is necessary to ensure retention on the column. We utilize a 5 mM Ammonium Acetate (pH 4.5) system to balance retention (neutral form) and ionization (deprotonation in source).

Experimental Protocol

Chemicals and Reagents[3]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Phenylacetic acid-d7 or 4-Fluorophenylacetic acid-d4 (stable isotope labeled preferred).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects in negative mode.

  • Aliquot: Transfer 100

    
    L of plasma/sample into a 1.5 mL tube.
    
  • Spike: Add 10

    
    L of Internal Standard working solution (500 ng/mL).
    
  • Acidify: Add 50

    
    L of 0.1% Formic Acid (to suppress ionization and drive extraction into organic layer).
    
  • Extract: Add 600

    
    L of Ethyl Acetate/Hexane (80:20 v/v) .
    
  • Agitate: Vortex for 5 minutes at high speed; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500

    
    L of the supernatant (organic layer) to a clean tube.
    
  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.
    
LC-MS/MS Conditions
Chromatographic Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8

m)
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5

L
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid)
Mobile Phase B Acetonitrile (100%)

Gradient Program:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.5 min: 90% B

  • 4.5 min: 90% B

  • 4.6 min: 10% B

  • 6.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (Sciex Triple Quad / Agilent 6400 Series)
  • Source: ESI Negative (

    
    )
    
  • Spray Voltage: -4500 V

  • Gas Temp: 350°C

  • Curtain Gas: 30 psi

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
FMPA 167.1 123.1 100-18Quantifier (Loss of

)
FMPA 167.1 103.1 100-35Qualifier (Loss of HF)
IS (PAA-d7) 142.1 98.1 100-15Internal Standard

Note: The primary transition 167.1


 123.1 corresponds to the decarboxylation to form the 4-fluoro-3-methylbenzyl anion, a highly stable characteristic fragment.

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the workflow, highlighting the mechanism of separation and detection.

G Sample Biological Sample (Plasma/Reaction Mix) Prep LLE Extraction (Ethyl Acetate/Hexane) Acidic pH drives analyte to organic phase Sample->Prep Protein Removal LC LC Separation (Phenyl-Hexyl Column) Separates Regioisomers via π-π interactions Prep->LC Clean Extract Ionization ESI Negative Source Deprotonation [M-H]- (m/z 167.1) LC->Ionization Elution MS2 CID Fragmentation Loss of CO2 (44 Da) Product Ion: Benzyl Anion (m/z 123.1) Ionization->MS2 Precursor Selection Detection Quantification MRM 167.1 -> 123.1 MS2->Detection Signal Integration

Figure 1: Analytical workflow for this compound, emphasizing selectivity mechanisms.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over 1–1000 ng/mL. Use 
    
    
    
    weighting.
  • Accuracy/Precision: Intra- and inter-day CV% should be <15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution. If suppression >20% is observed, switch to Phenylacetic acid-d7 IS or dilute sample.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity pH too low in mobile phase suppressing ionization.Adjust Mobile Phase A to pH 5.0–5.5 using Ammonium Acetate.
Peak Tailing Interaction with silanols or metal chelation.Ensure column is end-capped; add 5mM Ammonium Acetate; check LC tubing.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 Methanol:Water + 0.1% Ammonia.
Isomer Co-elution Inadequate stationary phase selectivity.Switch from C18 to Phenyl-Hexyl or Biphenyl column; lower gradient slope.

References

  • Marahatta, A., et al. (2012).[1] "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 903, 118-125.[1] Link

  • FooDB. (n.d.). "Compound Summary: 3-Methylphenylacetic acid." FooDB Database. Link

  • Zhang, X., et al. (2024).[3] "Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites." PubMed. Link

  • SIELC Technologies. (n.d.). "HPLC Method for Fluorophenylacetic acid Isomers." SIELC Application Notes. Link

  • Cheméo. (n.d.). "Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid." Cheméo Data. Link

Sources

Application Note: Cross-Coupling Reactions Utilizing Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Fluorinated phenylacetic acids (PAAs) are critical building blocks in medicinal chemistry. They serve as stable, lipophilic bioisosteres for benzyl halides, which are often genotoxic and hydrolytically unstable. However, utilizing PAAs in cross-coupling reactions—specifically to form


 bonds (diarylmethanes) or 

bonds (benzyl ketones)—presents unique challenges compared to their benzoic acid counterparts.

This guide details the decarboxylative cross-coupling of fluorinated PAAs. Unlike standard Suzuki or Stille couplings, these reactions utilize the carboxylate group as a "traceless" activating group, releasing


 as the sole byproduct. We provide protocols for both direct bimetallic coupling  and indirect desulfonylative strategies , addressing the common pitfall of protodecarboxylation.

Mechanistic Principles

The Bimetallic Handoff (Cu/Pd)

The direct decarboxylative coupling of PAAs generally requires a bimetallic system. Copper (Cu) facilitates the decarboxylation to form a nucleophilic benzyl-copper species, while Palladium (Pd) handles the oxidative addition of the electrophile (aryl halide).[1]

Key Mechanistic Challenge: The rate of decarboxylation must match the rate of transmetallation. If decarboxylation is too fast (common with electron-deficient fluorinated PAAs) and transmetallation is slow, the benzyl-copper intermediate captures a proton, leading to protodecarboxylation (formation of the fluorinated toluene side-product) rather than the desired cross-coupling.

Visualization: The Catalytic Cycle

The following diagram illustrates the cooperative Cu/Pd cycle and the critical divergence point for side reactions.

BimetallicCycle Start Fluorinated PAA (Ar-CH2-COOH) Cu_Salt Cu-Carboxylate Intermediate Start->Cu_Salt Base, Cu(I) Decarb Decarboxylation (-CO2) Cu_Salt->Decarb Benzyl_Cu Benzyl-Cu Species Decarb->Benzyl_Cu Transmet Transmetallation (Cu to Pd) Benzyl_Cu->Transmet + Pd(II)-Ar Side_Proto Protodecarboxylation (Side Product) Benzyl_Cu->Side_Proto +H+ (Trace Water) Pd_OxAdd Pd(II)-Ar (Oxidative Addition) Pd_OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Diarylmethane Product RedElim->Product

Figure 1: Bimetallic Cu/Pd catalytic cycle highlighting the critical protodecarboxylation side-pathway.

Strategic Methodology Selection

Before selecting a protocol, analyze your substrate. Fluorine substitution patterns dramatically affect stability.[2]

Substrate FeatureEffect on ReactionRecommended Strategy
Monofluoro PAA Moderate decarboxylation rate.Protocol A (Direct Cu/Pd)
Polyfluoro/Alpha-fluoro PAA Rapid decarboxylation; high risk of protonation.Protocol B (Indirect/Sulfone)
Ortho-F Substitution Steric hindrance; accelerates decarboxylation.Protocol A (High Temp)
Acid Sensitive Groups Intolerant of high T (

C).
Protocol B (Mild Pd)

Experimental Protocols

Protocol A: Direct Decarboxylative Arylation (Biaryl Synthesis)

Best for: Simple fluorinated PAAs coupling with Aryl Iodides/Bromides.

Concept: This method uses the "Gooßen-type" conditions, modified for PAAs. The use of molecular sieves is mandatory to suppress protodecarboxylation.

Reagents:

  • Catalyst:

    
     (1-3 mol%)
    
  • Ligand: XPhos or BrettPhos (3-6 mol%) – Electron-rich bulky phosphines facilitate the difficult reductive elimination.

  • Co-Catalyst:

    
     (basic copper carbonate) or 
    
    
    
    (10 mol%).
  • Base:

    
     (1.5 equiv).
    
  • Solvent: NMP/Quinoline (3:1 mix) or DMSO (for lower temps).

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk tube or microwave vial. Add 4Å molecular sieves (activated).

  • Loading: Add Fluorinated PAA (1.2 equiv), Aryl Halide (1.0 equiv),

    
    , Ligand, Cu-catalyst, and Base under air.
    
  • Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Inject anhydrous NMP/Quinoline via syringe.

  • Reaction: Heat to 140–160 °C for 16–24 hours. Note: PAAs require higher temperatures than benzoic acids to overcome the activation energy of decarboxylation.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove metal salts. Wash filtrate with 1M HCl (to remove Quinoline) and brine.

  • Purification: Silica gel chromatography.

Expert Tip: If yields are low due to protodecarboxylation, switch the solvent to a Mesitylene/DMI mixture to reduce the proton source availability.

Protocol B: Indirect Desulfonylative Coupling (The "Surrogate" Route)

Best for: Alpha-fluorinated PAAs or highly substituted substrates where direct coupling fails.

Concept: Direct decarboxylation of


-fluorinated PAAs is notoriously difficult due to the instability of the resulting 

-fluoro carbanion. This protocol converts the PAA to a benzyl triflone , which acts as a robust cross-coupling partner with aryl boronic acids.

Reagents:

  • Step 1 (Activation): Langlois Reagent (

    
    ), Oxidant.
    
  • Step 2 (Coupling):

    
    , XPhos, 
    
    
    
    .

Step-by-Step Workflow:

  • Synthesis of Triflone:

    • Convert PAA to Benzyl Bromide (via Hunsdiecker or reduction/bromination).

    • React Benzyl Bromide with

      
       in DMF to form the Benzyl Triflone.
      
  • Cross-Coupling:

    • Combine Benzyl Triflone (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

    • Add

      
       (2.5 mol%) and XPhos (5 mol%).
      
    • Add

      
       (2.0 equiv) and THF/Water (10:1).
      
  • Reaction: Heat at 80 °C for 12 hours.

  • Mechanism: The triflyl group acts as a leaving group, enabling Pd oxidative addition into the

    
     bond, followed by coupling.
    
Protocol C: Synthesis of Fluorinated Benzyl Ketones

Best for: Acylation of PAAs.

Concept: Decarboxylative coupling with acid anhydrides allows for the formation of ketones without using organometallic nucleophiles.

Reagents:

  • Catalyst:

    
     (3 mol%).
    
  • Ligand:

    
     (6 mol%).
    
  • Electrophile: Acid Anhydride (1.2 equiv).

  • Solvent: Diglyme.

Step-by-Step Workflow:

  • Mix Fluorinated PAA (1.0 equiv), Acid Anhydride (1.2 equiv), Catalyst, and Ligand in Diglyme.

  • Heat to 110 °C .

  • Monitor

    
     evolution.[3][4]
    
  • Purification: Standard aqueous workup and chromatography.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failures in these protocols.

OptimizationTree Problem Low Yield? Check_Product Identify Major Byproduct Problem->Check_Product Proto Fluorinated Toluene (Protodecarboxylation) Check_Product->Proto Mass Spec shows [M-CO2+H] Start_Mat Unreacted PAA (No Decarboxylation) Check_Product->Start_Mat Mass Spec shows SM Homo Biaryl Homocoupling Check_Product->Homo Ar-Ar dimer Soln_Proto 1. Dry Solvents (Sieves) 2. Increase [Pd] 3. Switch to Protocol B Proto->Soln_Proto Soln_Start 1. Increase Temp (>150C) 2. Switch to Cu-rich catalyst Start_Mat->Soln_Start Soln_Homo 1. Remove O2 (Degas better) 2. Reduce Cu loading Homo->Soln_Homo

Figure 2: Diagnostic workflow for troubleshooting reaction failures.

Critical Variables Table
VariableRecommendationCausality
Water Content

ppm
Water is the primary proton source for protodecarboxylation.
Ligand Sterics Bulky (XPhos, BrettPhos)Promotes reductive elimination of the crowded fluorinated benzyl-Pd complex.
Temperature

C
High energy barrier required to break the

bond in PAAs compared to benzoic acids.
Base

or

Inorganic bases are preferred; organic amines can coordinate to Pd and shut down the cycle.

References

  • Gooßen, L. J., et al. (2006).[1] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science.

  • Shang, R., & Liu, L. (2011). "Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Polyfluorobenzoates." Angewandte Chemie International Edition.

  • Luo, Y., & Wu, J. (2012). "Decarboxylative Cross-Coupling of Phenylacetic Acids." Tetrahedron Letters.

  • Nappi, M., et al. (2014). "Metal-Free Decarboxylative Cross-Coupling." Journal of the American Chemical Society.

  • Zhang, X., et al. (2019). "Modular Synthesis of α-fluorinated Arylmethanes via Desulfonylative Cross-Coupling." Nature Communications.

Sources

The Versatility of 4-Fluoro-3-methylphenylacetic Acid: A Keystone for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of material science, the strategic selection of molecular building blocks is paramount to innovation. 4-Fluoro-3-methylphenylacetic acid, a substituted aromatic carboxylic acid, is emerging as a critical intermediate in the synthesis of bespoke materials with tailored functionalities. While primarily recognized for its role in organic synthesis and as a precursor in the pharmaceutical industry, its unique structural attributes offer significant potential for the development of advanced polymers, liquid crystals, and functional organic materials.

The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive carboxylic acid moiety, provides a versatile platform for chemists and material scientists. The fluorine substitution is particularly noteworthy as it can impart desirable properties such as enhanced thermal stability, modified electronic characteristics, and altered intermolecular interactions, which are crucial for high-performance materials.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the applications and protocols related to this compound in material science research.

Core Concepts: The Molecular Advantage of this compound

The utility of this compound in material science stems from its distinct molecular architecture. The interplay of its functional groups allows for a wide range of chemical transformations, making it an ideal candidate for incorporation into larger, more complex structures.

Key Molecular Features:

  • Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical reactions, including esterification, amidation, and conversion to an acid chloride. This allows for the covalent bonding of the molecule into polymer chains or its attachment to other molecular scaffolds.

  • Fluorine Substitution: The electronegative fluorine atom can significantly influence the electronic properties of the aromatic ring, affecting parameters such as the acidity of the carboxylic acid and the molecule's overall dipole moment. In the context of materials, this can translate to enhanced thermal and chemical resistance.

  • Methyl Group: The methyl group provides a site for further functionalization and can influence the solubility and packing of the molecule in the solid state or in solution.

Application in Advanced Material Synthesis

While direct, extensive research on the material science applications of this compound is still an evolving field, its structural motifs are found in various advanced materials. The following sections outline potential and analogous applications based on the broader class of fluorinated phenylacetic acid derivatives.

Liquid Crystal Formulations

Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs). The introduction of fluorine atoms into liquid crystal molecules can modulate key properties such as dielectric anisotropy, viscosity, and clearing points. Although specific protocols for this compound in liquid crystal synthesis are not widely published, its structure suggests its potential as a precursor for creating novel mesogens.

Hypothetical Synthetic Pathway for a Liquid Crystal Mesogen

The following diagram illustrates a conceptual pathway for the incorporation of a this compound moiety into a liquid crystalline structure.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Esterification cluster_3 Final Product A This compound B Conversion to Acid Chloride (e.g., with SOCl₂ or (COCl)₂) A->B  Activation of  Carboxylic Acid C Reaction with a Hydroxylated Mesogenic Core (e.g., a substituted biphenol) B->C  Ester Bond  Formation D Fluorinated Liquid Crystal Molecule C->D  Purification and  Characterization

Caption: Conceptual workflow for synthesizing a liquid crystal molecule.

Specialty Polymer Development

The carboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of specialty polymers through condensation polymerization. The resulting polymers would incorporate the fluorinated phenyl moiety into their backbone, potentially leading to materials with enhanced thermal stability, specific optical properties, and tailored solubility.

Table 1: Potential Polymer Classes and Properties

Polymer ClassLinkage TypePotential Properties Influenced by this compound
PolyestersEsterIncreased glass transition temperature, modified refractive index, enhanced thermal stability.
PolyamidesAmideImproved chemical resistance, high-temperature performance.
PolyimidesImideSuperior thermal and oxidative stability, good mechanical properties.

Experimental Protocol: Conceptual Synthesis of a Polyester

This protocol outlines a general procedure for the laboratory-scale synthesis of a polyester incorporating this compound.

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-Butanediol)

  • An acid catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Dean-Stark apparatus

  • Standard laboratory glassware and heating mantle

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine equimolar amounts of this compound and the chosen diol.

  • Solvent and Catalyst Addition: Add the high-boiling point solvent to facilitate the removal of water and a catalytic amount of the acid catalyst.

  • Polycondensation Reaction: Heat the mixture to reflux. The water produced during the esterification reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.

  • Polymer Isolation: After cooling, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and collected by filtration.

  • Purification and Drying: The polymer should be washed with the non-solvent to remove any unreacted monomers and catalyst, and then dried under vacuum.

Synthesis of this compound

For researchers who wish to synthesize the title compound, a common method involves the hydrolysis of the corresponding nitrile.

Reaction Scheme:

G A 4-Fluoro-3-methylbenzyl cyanide B This compound A->B  H₂O, H⁺ or OH⁻  (Hydrolysis)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during laboratory experiments.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several established routes. The optimal choice depends on the available starting materials, scalability, and safety considerations. The two most common pathways commence from 4-fluoro-3-methyltoluene and proceed through either a nitrile intermediate or a Grignard reagent.

Synthesis_Routes start Starting Material: 4-Fluoro-3-methyltoluene bromination Step 1A: Benzylic Bromination start->bromination NBS, Initiator (e.g., AIBN) benzyl_bromide 4-Fluoro-3-methylbenzyl bromide bromination->benzyl_bromide cyanidation Step 2A: Cyanide Displacement benzyl_bromide->cyanidation NaCN or KCN Solvent (e.g., DMSO) grignard_formation Step 1B: Grignard Reagent Formation benzyl_bromide->grignard_formation Mg turnings Anhydrous Ether nitrile 2-(4-Fluoro-3-methylphenyl) acetonitrile cyanidation->nitrile hydrolysis Step 3A: Nitrile Hydrolysis nitrile->hydrolysis H₂SO₄ or NaOH Heat final_product Target Product: 4-Fluoro-3-methylphenylacetic acid hydrolysis->final_product grignard_reagent 4-Fluoro-3-methylbenzyl magnesium bromide grignard_formation->grignard_reagent carbonation Step 2B: Carbonation (with CO2) grignard_reagent->carbonation 1. Dry Ice (CO₂) 2. Acidic Workup carbonation->final_product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting the Cyanidation Pathway

This route involves the formation of a benzyl halide, followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis. It is often favored for its reliability, though each step presents unique challenges.

FAQs and Troubleshooting Guides

Question 1: My initial benzylic bromination of 4-fluoro-3-methyltoluene is low-yielding and produces multiple brominated species. What is going wrong?

Answer: Low yields in free-radical benzylic bromination are typically due to issues with initiation, reaction control, or inhibitor presence.

  • Causality: This reaction proceeds via a free-radical chain mechanism. Issues arise from insufficient radical generation, over-bromination (dibromo- and tribromo- products), or reaction with the aromatic ring. The key is to generate a low, steady concentration of bromine radicals in situ.

  • Troubleshooting Steps:

    • Initiator Choice: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. Decomposed initiators are a common cause of failure. Use 1-5 mol% of the initiator relative to your starting material.

    • Solvent Purity: Use a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Protic or polar solvents can interfere with the radical chain.

    • NBS Quality: Use N-Bromosuccinimide (NBS) that has been recrystallized from water and dried under vacuum. Impurities in old NBS can inhibit the reaction.

    • Light Source: The reaction is often initiated by light. A standard 100-250W incandescent lamp placed near the flask is usually sufficient. Avoid direct, intense sunlight which can cause runaway reactions.

    • Temperature Control: Maintain a gentle reflux. Overheating can lead to decomposition and side reactions. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

    • Monitoring: Follow the reaction by TLC or GC to avoid over-bromination. Stop the reaction once the starting material is consumed.

Question 2: The cyanide displacement reaction on 4-fluoro-3-methylbenzyl bromide is sluggish and gives poor yields. How can I optimize this step?

Answer: A slow or low-yielding cyanidation step is often a problem of solubility or competing elimination reactions.

  • Causality: The cyanide ion (CN⁻) must be available in the organic phase to react with the benzyl bromide. Sodium and potassium cyanide have poor solubility in many organic solvents. Furthermore, if the reaction conditions are too harsh or the base is too strong, an E2 elimination reaction can occur, forming an unwanted styrene byproduct.

  • Optimization Protocol:

    • Solvent Selection: Switch from less polar solvents like acetone to a polar aprotic solvent such as DMSO or DMF. These solvents excel at dissolving cyanide salts and accelerating Sₙ2 reactions. A classic procedure for a similar transformation uses dry acetone with sodium cyanide and a catalytic amount of sodium iodide, refluxing for 16-20 hours.[1]

    • Phase-Transfer Catalysis (PTC): If using a two-phase system (e.g., toluene/water) or a solvent where NaCN/KCN solubility is limited, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC shuttles the cyanide anion into the organic phase, dramatically increasing the reaction rate.

    • Temperature Management: Run the reaction at a moderate temperature (50-80 °C). Excessive heat can favor the elimination byproduct.

    • Moisture Control: Ensure anhydrous conditions, as water can hydrolyze the cyanide and interfere with the reaction.

Question 3: My nitrile hydrolysis is incomplete, and I isolate significant amounts of 2-(4-fluoro-3-methylphenyl)acetamide. How do I drive the reaction to the carboxylic acid?

Answer: The formation of the amide intermediate is a common issue. Complete hydrolysis requires forcing conditions to convert the stable amide to the carboxylate.

  • Causality: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step is often much slower than the first. Incomplete reaction time or insufficiently harsh conditions will result in the isolation of the amide.

  • Comparative Hydrolysis Protocols:

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents 60-70% aq. H₂SO₄ or conc. HCl15-25% aq. NaOH or KOH
Temperature 100-150 °C (Reflux)100-120 °C (Reflux)
Time 4-12 hours6-24 hours
Pros Direct isolation of the carboxylic acid upon cooling/dilution. Generally faster for the second step (amide to acid).Often cleaner, with fewer charring byproducts.
Cons Can cause charring/decomposition with sensitive substrates. Corrosive.Requires a separate acidification step to protonate the carboxylate salt, adding to workup. Can be slower.
Reference A similar procedure using concentrated sulfuric acid is well-documented for p-tolueneacetonitrile.[2]Base-catalyzed hydrolysis is also a standard method for converting thioamides to acids.[3]
  • Recommended Protocol (Acid Hydrolysis):

    • In a round-bottom flask equipped with a reflux condenser, cautiously add 150g of 2-(4-fluoro-3-methylphenyl)acetonitrile to a stirred solution of 135g of 98% sulfuric acid in 90g of water.[2]

    • Heat the mixture to a vigorous reflux (approx. 120-150 °C).

    • Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC (a sample quenched and extracted into ether).

    • After completion, cool the reaction mixture and carefully pour it over crushed ice.

    • The solid this compound will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization may be necessary for high purity.

Section 3: Troubleshooting the Grignard Pathway

This route involves forming an organometallic reagent which is then quenched with carbon dioxide. It is a powerful method for C-C bond formation but is highly sensitive to reaction conditions.

Grignard_Troubleshooting start Problem: Low Yield in Grignard Reaction q1 Did the reaction initiate? (Color change, exotherm) start->q1 no_init NO q1->no_init yes_init YES q1->yes_init cause1a Cause: Passive Mg surface no_init->cause1a cause1b Cause: Wet reagents/glassware no_init->cause1b sol1a Solution: Activate Mg (Iodine crystal, grinding, 1,2-dibromoethane) cause1a->sol1a sol1b Solution: Flame-dry all glassware. Use anhydrous ether. cause1b->sol1b q2 Is starting material consumed? yes_init->q2 no_sm NO q2->no_sm yes_sm YES q2->yes_sm cause2a Cause: Insufficient Mg or reagent decomposition no_sm->cause2a sol2a Solution: Use slight excess of Mg. Maintain gentle reflux. cause2a->sol2a cause2b1 Cause: Wurtz Coupling (dimer formation) yes_sm->cause2b1 cause2b2 Cause: Poor Carbonation yes_sm->cause2b2 sol2b1 Solution: Slow, dropwise addition of halide. Maintain dilution. Avoid hotspots. cause2b1->sol2b1 sol2b2 Solution: Use crushed dry ice. Pour Grignard solution onto excess CO₂. cause2b2->sol2b2

Caption: Troubleshooting decision tree for the Grignard reaction.

FAQs and Troubleshooting Guides

Question 1: My Grignard reagent formation fails to initiate. The solution remains colorless and does not warm up. What should I do?

Answer: Initiation failure is the most common problem in Grignard synthesis and is almost always due to a passivated magnesium surface or the presence of moisture.[4]

  • Causality: The reaction occurs on the surface of the magnesium metal. This surface is often coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reacting. Grignard reagents are also potent bases that are rapidly quenched by acidic protons, especially from water.[4]

  • Activation Protocol:

    • Mechanical Activation: Before reaction, place the magnesium turnings in a dry flask and stir them vigorously under nitrogen for an hour. This can help break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium and solvent. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator of activation. A few drops of 1,2-dibromoethane can also be used as an effective activating agent.

    • Strictly Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Use a freshly opened bottle of anhydrous diethyl ether or THF, or solvent passed through a purification system.[4]

Question 2: My reaction initiated, but the final yield is low, and I've isolated a significant amount of 1,2-bis(4-fluoro-3-methylphenyl)ethane. How can this be prevented?

Answer: The formation of this dimer is a result of the Wurtz coupling side reaction. This becomes competitive with Grignard formation, especially with reactive halides like benzyl bromide.

  • Causality: The Grignard reagent, once formed (R-MgX), can react with a second molecule of the starting halide (R-X) to form a dimer (R-R). This is favored by high local concentrations of the halide and elevated temperatures.

  • Mitigation Strategies:

    • Slow Addition: The single most effective technique is to add the solution of 4-fluoro-3-methylbenzyl bromide dropwise to the stirred suspension of magnesium turnings. This maintains a low concentration of the halide, favoring reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

    • Dilution: Perform the reaction under reasonably dilute conditions (e.g., 0.5 M) to discourage bimolecular side reactions.

    • Temperature Control: Maintain a gentle, steady reflux. Avoid allowing the reaction to become too vigorous, as this indicates a rapid exotherm that can promote side reactions.[5]

Question 3: The carbonation step with dry ice is inefficient. How can I maximize the yield of this step?

Answer: Low yields from carbonation are usually due to inefficient trapping of the Grignard reagent by CO₂ or side reactions with atmospheric moisture and oxygen.

  • Causality: The Grignard reagent must react with CO₂ to form a magnesium carboxylate salt. If the CO₂ concentration is too low, or if the reagent comes into contact with water first, it will be quenched back to the toluene derivative.

  • Optimized Carbonation Protocol:

    • Prepare the CO₂: Use a significant excess of freshly crushed dry ice in a separate, dry flask. Crushing increases the surface area for sublimation and reaction. Do not use old, frosty dry ice, as the frost is frozen atmospheric water.

    • Use an "Inverse Addition" Technique: Once the Grignard formation is complete, transfer the Grignard solution via cannula or dropping funnel onto the crushed dry ice. Do NOT add the dry ice to the Grignard solution. This ensures the Grignard reagent is always in the presence of excess CO₂.

    • Maintain Low Temperature: Keep the dry ice slurry cold during the addition.

    • Allow for Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature to ensure all the CO₂ sublimes before the acidic workup.

    • Acidic Workup: Slowly and carefully add aqueous acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate salt and dissolve the remaining magnesium salts.

Section 4: Purification of the Final Product

Question: How can I effectively purify the final this compound, particularly to remove any residual amide or starting materials?

Answer: A combination of extraction and recrystallization is typically effective.

  • Causality: The carboxylic acid product is acidic, while the amide intermediate is neutral, and any unreacted benzyl precursors are also neutral. This difference in chemical properties is the key to separation.

  • Purification Workflow:

    • Aqueous Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities (amide, dimer, unreacted halide) will remain in the organic layer.

    • Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with cold 2 M HCl until the pH is ~1-2. The carboxylic acid will precipitate out as a solid.

    • Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

    • Recrystallization: For the highest purity, recrystallize the dried solid. A common solvent system for phenylacetic acids is a mixture of water and a water-miscible organic solvent or a non-polar solvent like toluene.[6] The optimal solvent should be determined empirically, but toluene or a hexane/ethyl acetate mixture are good starting points. The goal is to find a solvent (or solvent pair) in which the acid is soluble when hot but sparingly soluble when cold.

References
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • US5527956A - Process for the oxidation of aromatic methyl groups.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And . Quick Company. [Link]

  • p-METHOXYPHENYLACETONITRILE . Organic Syntheses Procedure. [Link]

  • Third Component Sulfur (Willgerodt–Kindler Reaction) . Thieme E-Books. [Link]

  • CN100455557C - The production method of methylphenylacetic acid.
  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF . ResearchGate. [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Synthesis of Phenylacetic Acid . Erowid. [Link]

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction . Rhodium.ws. [Link]

  • US3928429A - Method of preparing aryl acetic acids.
  • Willgerodt rearrangement . Wikipedia. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents . MDPI. [Link]

  • This compound . CRO Splendid Lab Pvt. Ltd. [Link]

  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH . Organic Syntheses Procedure. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes . Chemistry LibreTexts. [Link]

  • Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]

  • Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds . De Gruyter. [Link]

  • CN107445822A - A kind of method for preparing phenylacetic acid.
  • Synthesis of carboxylic acids by oxidation of alcohols . Organic Chemistry Portal. [Link]

  • The Heck reaction in the production of fine chemicals . NRC Research Press. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base | Request PDF . ResearchGate. [Link]

  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • (PDF) Recent advances in the Willgerodt–Kindler reaction . ResearchGate. [Link]

  • Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions . ACS Publications. [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides . ACS Publications. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions . Master Organic Chemistry. [Link]

  • Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) . YouTube. [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin . Royal Society of Chemistry. [Link]

  • Synthesis of aryl ketones by acylation of arenes . Organic Chemistry Portal. [Link]

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides . PubMed Central. [Link]

  • Willgerodt‐Kindler Reac1on . MSU chemistry. [Link]

  • 20.5: Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

  • 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry . YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones . Chemical Review and Letters. [Link]

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... . ResearchGate. [Link]

  • The general mechanism for acetonitrile hydrolysis . ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 4-Fluoro-3-methylphenylacetic acid (FM-PAA). This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block in the synthesis of various pharmaceutical compounds, achieving high purity of FM-PAA is critical for downstream success.[1]

This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Compound Profile
PropertyValueSource
CAS Number 1000520-92-2[2][3]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
Physical Appearance White to off-white crystalline solid[4]
pKa ~4.3 (Estimated based on similar structures)[4]

Section 1: Understanding Your Impurity Profile

Effective purification begins with understanding the potential impurities originating from the synthetic route. The two most common industrial routes to phenylacetic acids are the hydrolysis of a phenylacetonitrile intermediate or the Willgerodt-Kindler reaction from an acetophenone precursor.[4][5]

G cluster_0 Route A: Nitrile Hydrolysis cluster_1 Route B: Willgerodt-Kindler Reaction A_start 2-(4-fluoro-3-methylphenyl) acetonitrile A_reagent Acid or Base (e.g., H₂SO₄, NaOH) A_start->A_reagent A_imp1 Impurity: Unreacted Nitrile A_start->A_imp1 Incomplete Reaction A_product This compound A_reagent->A_product A_imp2 Impurity: 2-(4-fluoro-3-methylphenyl) acetamide (Amide) A_reagent->A_imp2 Incomplete Hydrolysis B_start 4'-Fluoro-3'-methyl acetophenone B_reagent Sulfur (S) Morpholine B_start->B_reagent B_imp1 Impurity: Unreacted Ketone B_start->B_imp1 Incomplete Reaction B_intermediate Thioamide Intermediate B_reagent->B_intermediate B_imp2 Impurity: Residual Sulfur, Morpholine B_reagent->B_imp2 Work-up Residue B_hydrolysis Hydrolysis (H₃O⁺ or OH⁻) B_intermediate->B_hydrolysis B_product This compound B_hydrolysis->B_product G Problem Low Purity Detected (e.g., Oily Product, Off-Color, Broad MP) CheckSolvent Is residual solvent present? (Check by ¹H NMR) Problem->CheckSolvent Dry Action: Dry under high vacuum CheckSolvent->Dry Yes CheckRoute Identify Synthesis Route CheckSolvent->CheckRoute No Dry->Problem Re-evaluate Nitrile Nitrile Hydrolysis CheckRoute->Nitrile WK Willgerodt-Kindler CheckRoute->WK ImpurityN Likely Impurities: - Unreacted Nitrile - Amide Intermediate (Neutral) Nitrile->ImpurityN ImpurityWK Likely Impurities: - Unreacted Ketone (Neutral) - Sulfur (Neutral) - Morpholine (Basic) WK->ImpurityWK Purify Select Purification Method ImpurityN->Purify ImpurityWK->Purify Recryst Recrystallization (Good for >95% purity) Purify->Recryst Column Column Chromatography (For complex mixtures) Purify->Column G Start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) Extract 2. Extract with Aqueous Base (e.g., 1M NaHCO₃) x3 Start->Extract Separate 3. Separate Layers Extract->Separate OrgLayer Organic Layer: Contains Neutral Impurities (e.g., Ketone, Nitrile, Amide) Discard Separate->OrgLayer AqLayer Aqueous Layer: Contains Sodium 4-fluoro-3-methylphenylacetate Separate->AqLayer Acidify 4. Acidify Aqueous Layer with conc. HCl to pH < 2 (in an ice bath) AqLayer->Acidify Precipitate 5. Collect Precipitate by Vacuum Filtration Acidify->Precipitate Wash 6. Wash Solid with Cold Deionized Water Precipitate->Wash Dry 7. Dry Solid under High Vacuum Wash->Dry

Sources

Optimizing reaction conditions for Grignard synthesis of aromatic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard synthesis of aromatic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond basic protocols to address the nuances of optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity and safety of your synthesis.

Introduction: The Enduring Utility of a Classic Reaction

The synthesis of aromatic acids via the carboxylation of a Grignard reagent is a cornerstone of organic synthesis. The process involves two main stages: the formation of an arylmagnesium halide (the Grignard reagent) from an aryl halide and magnesium metal, followed by its nucleophilic attack on carbon dioxide (typically solid dry ice).[1] The resulting magnesium carboxylate salt is then protonated during an acidic work-up to yield the final aromatic carboxylic acid.[2][3]

While robust, the reaction's success is highly sensitive to specific experimental parameters. The Grignard reagent is a potent nucleophile but also a very strong base, making it intolerant of even trace amounts of protic substances like water.[4] This guide provides expert insights and actionable solutions to navigate the challenges inherent in this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this reaction?

A: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] Grignard reagents react readily with any compound containing an acidic proton, such as water, alcohols, or even terminal alkynes. If water is present in the glassware or solvent, it will protonate the Grignard reagent, converting it into an inert hydrocarbon (e.g., phenylmagnesium bromide becomes benzene) and magnesium salts, thereby quenching the reagent and preventing the desired carboxylation.[4][6] This is often a primary cause of reaction failure.

Q2: Which solvent is better: Diethyl Ether or Tetrahydrofuran (THF)?

A: Both are excellent aprotic solvents for this reaction because their lone pair electrons on oxygen can coordinate with and stabilize the magnesium center.[5][7] The choice often depends on the specific aryl halide and desired reaction conditions.

FeatureDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Rationale
Boiling Point 34.6 °C66 °CTHF's higher boiling point allows for reactions to be run at higher temperatures, which can be necessary for less reactive aryl halides like aryl chlorides.[8]
Solvation GoodExcellentTHF is generally a better solvating agent for the Grignard reagent, which can help maintain its solubility and reactivity.[8][9]
Hygroscopicity LessMoreTHF is more miscible with water and absorbs moisture from the air more readily, requiring more stringent drying procedures.
Safety Extremely FlammableHighly FlammableBoth are highly flammable, but ether's high volatility presents a greater fire risk.[10][11] Both can also form explosive peroxides and should be handled with care.[12]

Q3: My Grignard reagent is a dark brown/black cloudy solution. Is this normal?

A: Yes, the formation of a gray, brown, or black cloudy solution is typical for Grignard reagent formation and indicates the reaction is proceeding.[13] The color can arise from finely divided magnesium metal and minor impurities. A clear, colorless solution is not expected.

Q4: What is the purpose of adding a small crystal of iodine?

A: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide. Iodine acts as an activator.[13][14] It reacts with the magnesium surface to form magnesium iodide (MgI₂), which etches away the oxide layer, exposing fresh, reactive magnesium metal and helping to initiate the highly exothermic reaction.[15][16] 1,2-Dibromoethane is another common activator.[17]

Experimental Workflow & Key Control Points

The following diagram outlines the critical stages of the synthesis, from preparation to product isolation. Each step represents a control point where optimization is key.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_carboxylation Phase 3: Carboxylation & Work-up P1 Dry Glassware & Inert Atmosphere (Flame-dry under vacuum) P2 Activate Magnesium (Add Mg turnings + Iodine crystal) P1->P2 P3 Prepare Anhydrous Reagents (Dry solvent, distill aryl halide) P2->P3 F1 Initiate Reaction (Add small aliquot of Ar-X solution) P3->F1 Proceed once fully prepped F2 Maintain Reaction (Slow, controlled addition of remaining Ar-X) F1->F2 F3 Confirm Formation (Observe exotherm, color change) F2->F3 C1 Carboxylation (Pour Grignard onto excess Dry Ice) F3->C1 Use reagent immediately C2 Quench & Protonate (Slow addition of dilute HCl/H₂SO₄) C1->C2 C3 Isolate Product (Extraction, drying, crystallization) C2->C3

Caption: General workflow for the Grignard synthesis of aromatic acids.

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Possible CauseRecommended SolutionScientific Rationale
Wet Glassware/Solvents Flame-dry all glassware under vacuum or oven-dry at >110°C and cool under an inert atmosphere (N₂ or Ar).[4][14] Use freshly distilled, anhydrous solvents.[7]Traces of water will react with and destroy the Grignard reagent as it forms, preventing the reaction from sustaining itself.[16]
Inactive Magnesium Gently crush the magnesium turnings in a mortar and pestle before use to expose fresh surface area.[15] Use a chemical activator like a crystal of iodine or a few drops of 1,2-dibromoethane.[17]The surface of magnesium metal is coated in a passivating layer of MgO. Mechanical or chemical activation is required to break this layer and allow the reaction to begin.[16]
Initiation Difficulty Add a small portion (~10%) of the aryl halide solution and gently warm the spot where the magnesium is with a heat gun.[17] Alternatively, place the flask in an ultrasonic bath.[16] If all else fails, "borrow" a drop of an already-initiated Grignard reaction from a colleague.[4]Initiation is an autocatalytic process that requires a certain activation energy. Localized heating or sonication can provide this energy. Seeding with an active Grignard solution provides the initial radical species needed to start the chain reaction.

Problem 2: The yield of aromatic acid is very low, even though the Grignard reagent appeared to form.

Possible CauseRecommended SolutionScientific Rationale
Wurtz-Type Homocoupling Ensure slow, controlled addition of the aryl halide to the magnesium suspension. Maintain a gentle reflux and avoid excessive heating.[8]A major side reaction is the coupling of the newly formed Grignard reagent with unreacted aryl halide to form a biphenyl impurity (Ar-MgX + Ar-X → Ar-Ar).[18] Slow addition keeps the concentration of Ar-X low, minimizing this pathway.
Insufficient Carboxylation Use a large excess of crushed solid CO₂ (dry ice). Pour the Grignard solution onto the dry ice, rather than adding dry ice to the solution.[6]Adding dry ice to the Grignard solution can create a localized "crust" of magnesium carboxylate salt, which is insoluble and can prevent the remaining reagent from reaching the CO₂.[19] Pouring the reagent onto a bed of crushed dry ice ensures a large surface area for reaction.
Degradation During Work-up Perform the acidic quench at a low temperature (0 °C ice bath).[13][20] Add the acid slowly and dropwise to control the exotherm.The quenching of excess Grignard reagent and protonation of the carboxylate salt is highly exothermic. Poor temperature control can lead to degradation of the desired product.

Problem 3: The final product is contaminated with significant impurities.

ImpuritySourcePrevention & Removal Strategy
Biphenyl Wurtz-type homocoupling side reaction.[18]Prevention: Slow addition of aryl halide during Grignard formation.[8] Removal: Biphenyl is non-polar. After the acidic work-up, the desired benzoic acid can be extracted into a basic aqueous solution (e.g., NaOH or NaHCO₃) as its water-soluble carboxylate salt, leaving the biphenyl in the organic layer. The aqueous layer is then re-acidified to precipitate the pure benzoic acid.[6]
Benzene (or corresponding arene) Reaction of the Grignard reagent with adventitious water or other protic sources.[18]Prevention: Strict adherence to anhydrous techniques.[4][14] Removal: Benzene is volatile and can often be removed during the evaporation of the organic solvent. The acid-base extraction described above is also effective.
Unreacted Aryl Halide Incomplete Grignard formation.Prevention: Ensure magnesium is fully consumed or allow adequate reaction time. Removal: The unreacted aryl halide is neutral and will remain in the organic layer during the acid-base extraction work-up.

Troubleshooting Logic Flow

If your reaction fails, use this decision tree to diagnose the likely cause.

Troubleshooting_Tree Start Reaction Failed or Low Yield Q1 Did the reaction initiate? (Exotherm, color change) Start->Q1 Cause1 Root Cause: Initiation Failure Q1->Cause1 No Q2 Was CO₂ addition performed correctly? (Grignard poured onto excess crushed dry ice) Q1->Q2 Yes Sol1 Check: 1. Anhydrous Conditions 2. Mg Activation 3. Aryl Halide Purity Cause1->Sol1 Cause2 Root Cause: Inefficient Carboxylation Q2->Cause2 No Cause3 Root Cause: Side Reactions Prevailed Q2->Cause3 Yes Sol2 Optimize: Use large excess of CO₂. Ensure rapid mixing. Cause2->Sol2 Sol3 Optimize: Slow halide addition. Control reaction temperature. Cause3->Sol3

Caption: Decision tree for troubleshooting Grignard reaction failures.

Safety First: Managing a High-Energy Reaction

The Grignard reaction is energetic and involves hazardous materials. Adherence to safety protocols is non-negotiable.

  • Fire Hazard: Diethyl ether and THF are extremely flammable.[10][11] Ensure there are no open flames or spark sources in the vicinity. Always conduct the reaction in a certified chemical fume hood.[11]

  • Exothermic Nature: The formation of the Grignard reagent is highly exothermic. The rate of addition of the aryl halide must be carefully controlled to maintain a steady reflux.[11] Keep an ice-water bath on hand to cool the reaction if it becomes too vigorous.[14]

  • Pressure Build-up: Never perform the reaction in a completely sealed apparatus. The system must be vented, typically through a condenser topped with a drying tube, to prevent pressure build-up.[11]

  • Quenching: Quenching unreacted Grignard reagent with water or acid is also very exothermic and releases flammable hydrogen gas if excess magnesium is present.[12][20] Perform the quench slowly, dropwise, in an ice bath.[13][21]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nitrile gloves are common but are combustible; Nomex or other flame-resistant gloves may be indicated by your institution's safety assessment).[10][11]

References

  • Quora. (2022).
  • University of Nebraska-Lincoln.
  • American Chemical Society. Grignard Reaction.
  • YouTube. (2024). Grignard reaction safety.
  • Chemistry LibreTexts. (2020). 5.
  • University Course Material. organic synthesis: benzoic acid via a grignard reaction.
  • Gyan Sanchay.
  • YouTube. (2020).
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • OpenStax. (2023). 20.5 Preparing Carboxylic Acids.
  • BenchChem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards.
  • Reddit. (2021).
  • Open Access Journals. (2021). A Report on Reagents and its Quenching Methods.
  • University Course Material.
  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction.
  • Chemistry Stack Exchange. (2018).
  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid.
  • ACS Public
  • Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?
  • Sciencemadness.org. (2016). Grignard successes and failures.
  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • BYJU'S. Grignard Reagent.

Sources

Technical Support Center: Synthesis of 4-Fluoro-3-methylphenylacetic Acid

[1][2]

Topic: Side Reactions & Impurity Management in 4-Fluoro-3-methylphenylacetic Acid Synthesis Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025)[1][2]

Executive Technical Overview

This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive fluorinated scaffolds.[1][2] While the target structure appears simple, the combination of a fluorine substituent , a methyl group , and an acetic acid tail creates a unique reactivity profile.[2]

The synthesis is most commonly achieved via the hydrolysis of 4-fluoro-3-methylphenylacetonitrile or the Willgerodt-Kindler reaction of the corresponding acetophenone.[1][2] Both routes are susceptible to specific side reactions that compromise yield and purity.[3] This guide addresses these technical bottlenecks with actionable troubleshooting protocols.

Critical Reaction Pathways & Impurity Map

The following diagram illustrates the primary synthesis route (Nitrile Hydrolysis) and the divergent pathways leading to common impurities.

ReactionPathwaysStart4-Fluoro-3-methyl-phenylacetonitrileAmideIntermediate Amide(Neutral Impurity)Start->Amide Acid/Base Hydrolysis (Step 1)Dimerα-Benzylated Dimer(via Benzylic Anion)Start->Dimer Base (excess), High TProduct4-Fluoro-3-methyl-phenylacetic Acid(Target)Amide->Product Hydrolysis (Step 2)Phenol4-Hydroxy Analog(Defluorination via SnAr)Product->Phenol Harsh Base (Reflux >12h)Toluene4-Fluoro-3-methyl-toluene (Decarboxylation)Product->Toluene Thermal Degradation

Figure 1: Mechanistic pathway of nitrile hydrolysis showing the stepwise conversion to the target acid and potential divergence into dimerization, defluorination, and decarboxylation.

Troubleshooting Guide: Question & Answer

Module A: The Nitrile Hydrolysis Route

Context: This is the industrial standard. The starting material is 4-fluoro-3-methylphenylacetonitrile.[1][2]

Q1: HPLC analysis shows a persistent peak at RRT ~1.2 that resists acid extraction. What is it? Diagnosis: This is likely the 4-fluoro-3-methylphenylacetamide intermediate.[1][2] Mechanism: The hydrolysis of the nitrile proceeds in two distinct steps: Nitrile



Corrective Action:
  • Extend Reaction Time: Do not quench based on the disappearance of the nitrile. Monitor the disappearance of the amide peak.

  • Increase Acid Strength: If using

    
    , ensure the concentration is maintained >50% wt. As water is consumed, the rate decreases.[2]
    
  • Reprocessing: The isolated crude containing amide can be re-suspended in 20% NaOH or 60%

    
     and refluxed for an additional 4–6 hours to drive conversion.
    

Q2: I am observing a high molecular weight impurity (dimer) when using basic hydrolysis. Why? Diagnosis: You are generating


-benzylated polymers/dimersMechanism:

12Protocol Adjustment:
  • Switch to Acid Hydrolysis: Acidic conditions prevent the formation of the benzylic carbanion, eliminating this side reaction entirely.

  • If Base is Mandatory: Use a lower concentration of base (10–15%) and add a phase transfer catalyst (e.g., TBAB) to facilitate hydrolysis at lower temperatures (

    
    ), reducing the thermal energy available for polymerization.[1]
    

Q3: We detected trace amounts of 4-hydroxy-3-methylphenylacetic acid. Is the fluorine unstable? Diagnosis: This is a defluorination byproduct formed via Nucleophilic Aromatic Substitution (

Mechanism:Prevention:
  • Avoid Harsh Base Reflux: Limit the exposure of the product to boiling 30%+ NaOH.

  • Temperature Control: Keep hydrolysis temperatures below

    
    .
    
  • Workup: Ensure the reaction mixture is not left in a highly alkaline state for extended periods before acidification.

Module B: The Willgerodt-Kindler Reaction

Context: Synthesis starting from 4-fluoro-3-methylacetophenone using sulfur and morpholine.[1][2]

Q4: The product has a strong sulfur odor and a yellow tint even after recrystallization. Diagnosis: Contamination with thioamide residues or elemental sulfur . Mechanism: The Willgerodt-Kindler reaction produces a thioacetomorpholide intermediate.[1][2] If the subsequent hydrolysis of this thioamide is incomplete, sulfur-containing species co-precipitate with the product. Purification Protocol:

  • Oxidative Wash: Wash the crude acid filter cake with a dilute solution of hydrogen peroxide (

    
    ) or sodium hypochlorite to oxidize residual sulfides to water-soluble sulfoxides/sulfones.[1]
    
  • Activated Carbon: Dissolve the crude acid in dilute NaOH (pH 10), treat with activated carbon (5% w/w) at

    
     for 30 minutes, filter, and re-precipitate with HCl. This is highly effective for removing sulfur contaminants.
    

Q5: The yield is significantly lower than literature values (approx. 40%). Where is the mass loss? Diagnosis: Likely due to isomerization or incomplete migration . Mechanism: The Willgerodt reaction involves the migration of the carbonyl group to the terminal carbon.[4] While efficient for acetophenones, steric hindrance from the ortho-methyl group (relative to the fluorine or the chain) can slow the formation of the enethiol intermediate. Optimization:

  • Catalysis: Add a Lewis acid catalyst (e.g.,

    
     or boric acid) to the sulfur/morpholine mixture to accelerate the initial enamine formation.
    
  • Solvent: Use a high-boiling polar solvent like DMF or quinoline if the neat reaction is too viscous or slow.[2]

Comparative Impurity Profile

Use this table to identify the source of impurities based on your synthesis route.

Impurity TypeStructure / DescriptionSynthesis RouteRoot Cause
Amide 4-Fluoro-3-methylphenylacetamideNitrile HydrolysisIncomplete reaction; quenching too early.[1][2]
Dimer

-substituted nitrile dimer
Basic HydrolysisBenzylic deprotonation; base concentration too high.[1][2]
Phenol 4-Hydroxy-3-methylphenylacetic acidBasic Hydrolysis

defluorination; prolonged reflux in strong base.[1][2]
Thioamide Thioacetomorpholide derivativeWillgerodt-KindlerIncomplete hydrolysis of the intermediate.[2]
Isomer 3-Fluoro-4-methyl isomerFriedel-Crafts (Upstream)Impure starting material (regioisomer contamination).[1][2]

Standardized Experimental Protocols

Protocol A: Optimized Acid Hydrolysis (Recommended)

Minimizes dimerization and defluorination risks.[1]

  • Setup: Charge a glass-lined reactor with 4-fluoro-3-methylphenylacetonitrile (1.0 eq).

  • Acid Addition: Slowly add 60% Sulfuric Acid (5.0 eq) while maintaining temperature

    
    .
    
  • Reaction: Heat the mixture to

    
      for 6–8 hours.
    
    • Checkpoint: Monitor by HPLC.[2] The amide intermediate peak must be

      
      .
      
  • Quench: Cool to

    
    . Pour the mixture into crushed ice (2x volume).
    
  • Isolation: Filter the precipitated solid.

  • Purification: Dissolve the wet cake in 10% NaOH (pH 10). Filter off any insoluble neutral impurities (unreacted amide/nitrile).[1] Acidify the filtrate with HCl to pH 1–2 to precipitate the pure acid.

Protocol B: Impurity Removal via Recrystallization

For removing trace amide and sulfur compounds.[2]

  • Solvent System: Toluene / Heptane (1:3 ratio) or Ethanol / Water (1:1).[1]

  • Process: Dissolve crude acid in minimum hot Toluene (

    
    ). Slowly add Heptane until turbidity is observed.
    
  • Cooling: Cool slowly to

    
     over 4 hours. Rapid cooling traps impurities.[2]
    
  • Drying: Vacuum dry at

    
     to prevent thermal decarboxylation.
    

References

  • Synthesis of Methylphenylacetic Acid (Patent CN1927801A) . Google Patents.[2] Describes the industrial hydrolysis of methylphenylacetonitriles, emphasizing the removal of organic impurities via alkali salt formation.[5] Link

  • Willgerodt Rearrangement . Wikipedia.[2] Overview of the reaction mechanism, including the formation of carboxylic acid side products and the Kindler modification using morpholine. Link

  • Hydrolysis of Fluorosilanes and Fluoroaromatics . ResearchGate.[2][6] Discusses the thermodynamic stability of C-F bonds and conditions leading to hydrolysis/defluorination. Link

  • Decisive Steps of the Hydrodefluorination of Fluoroaromatics . ResearchGate.[2][6] Provides mechanistic insights into the stability of fluoroarenes and pathways for defluorination, relevant for understanding impurity formation. Link

  • Organic Syntheses Procedure: Phenylacetic Acid . Organic Syntheses. Standard authoritative procedure for the hydrolysis of benzyl cyanide derivatives, serving as the baseline for the recommended acid hydrolysis protocol. Link

Technical Support Center: Stability and Degradation Studies of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of 4-Fluoro-3-methylphenylacetic acid. This document is structured to offer practical, in-depth guidance through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. The content herein is grounded in established principles of pharmaceutical stability testing and extrapolates known chemical behaviors of related molecular structures to provide a robust framework for anticipating and characterizing the degradation pathways of this specific active pharmaceutical ingredient (API). All recommendations are designed to align with regulatory expectations for forced degradation studies, such as those outlined by the International Council for Harmonisation (ICH).

Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common inquiries regarding the stability profile of this compound, providing concise answers and directing users to more detailed protocols where appropriate.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The primary chemical liabilities of this compound stem from its functional groups: the carboxylic acid, the fluoro-substituted aromatic ring, and the benzylic methylene group. The carboxylic acid moiety is susceptible to decarboxylation under thermal stress. The aromatic ring can undergo oxidative degradation, potentially leading to hydroxylation or ring-opening. The carbon-fluorine bond is generally strong, but can be cleaved under high-energy conditions like photolysis.[1][2] The benzylic protons on the methylene group are activated and could be susceptible to oxidation.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on its structure, several degradation pathways can be anticipated under standard forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress)[3][4]:

  • Hydrolysis: The carboxylic acid itself is stable to hydrolysis, but the overall molecule's stability in acidic or basic aqueous solutions at elevated temperatures should be assessed.[5][6]

  • Oxidation: The primary sites of oxidation are likely the benzylic methylene group, potentially forming a ketone or leading to cleavage of the side chain, and the aromatic ring, which could be hydroxylated. Permanganate oxidation of phenylacetic acid is known to yield benzoic acid.[7]

  • Thermal Degradation: The most probable thermal degradation pathway is decarboxylation, yielding 1-fluoro-2-methyl-4-ethylbenzene.

  • Photodegradation: UV light exposure could induce cleavage of the C-F bond, leading to defluorinated impurities.[1][8] It could also promote oxidative degradation pathways.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its potential degradation products.[9][10] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point. Detection is typically performed using a UV detector. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11]

Q4: How much degradation is considered acceptable in a forced degradation study?

A4: The goal of a forced degradation study is to generate a meaningful level of degradation to demonstrate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally considered appropriate.[3] Degradation beyond this level may lead to secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to common problems encountered during the stability and degradation studies of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).Increase the severity of the stress conditions incrementally. For example, increase the temperature in 10°C intervals, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent. Refer to the detailed protocols in Part 3.
Complete degradation of the API. Stress conditions are too harsh.Reduce the severity of the stress conditions. Dilute the stressor, lower the temperature, or decrease the exposure time. The aim is to achieve partial degradation (5-20%).[3]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column choice, or gradient profile.Optimize the HPLC method. Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (typically pH < 3). Screen different C18 columns from various manufacturers. Adjust the gradient slope to improve the separation of closely eluting peaks.
Inconsistent or irreproducible results. Variability in sample preparation, instrument performance, or environmental factors.Ensure precise and consistent sample preparation. Use calibrated analytical instruments. Control environmental factors such as temperature and light exposure during the experiment. Run replicate experiments to assess reproducibility.
Difficulty in identifying an unknown degradation product. Insufficient data for structural elucidation.Utilize LC-MS/MS to obtain fragmentation data of the unknown peak. If possible, isolate the impurity using preparative HPLC and perform structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting forced degradation studies on this compound.

General Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

  • After exposure to the stress condition, neutralize the sample if necessary (e.g., acid-stressed samples with a base, and base-stressed samples with an acid).

  • Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

Forced Degradation Conditions
Stress Condition Protocol
Acid Hydrolysis 1. To 1 mL of the 1 mg/mL stock solution, add 9 mL of 0.1 M HCl. 2. Heat the solution at 80°C for 24 hours. 3. Cool the solution to room temperature and neutralize with 0.1 M NaOH. 4. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Base Hydrolysis 1. To 1 mL of the 1 mg/mL stock solution, add 9 mL of 0.1 M NaOH. 2. Heat the solution at 80°C for 24 hours. 3. Cool the solution to room temperature and neutralize with 0.1 M HCl. 4. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation 1. To 1 mL of the 1 mg/mL stock solution, add 9 mL of 3% H₂O₂. 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation 1. Place a solid sample of this compound in a controlled temperature oven at 105°C for 48 hours. 2. Dissolve the heat-stressed solid in the mobile phase to a suitable concentration for HPLC analysis.
Photolytic Degradation 1. Expose a solution of this compound (0.1 mg/mL in mobile phase) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. 2. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. 3. Analyze the sample by HPLC.
Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

Part 4: Visualizations

This section provides diagrams to illustrate key workflows and potential degradation pathways.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent This compound Decarboxylated 1-Fluoro-2-methyl-4-ethylbenzene (Thermal Stress) Parent->Decarboxylated Heat Hydroxylated Hydroxylated Species (Oxidative Stress) Parent->Hydroxylated [O] Defluorinated 3-Methylphenylacetic acid (Photolytic Stress) Parent->Defluorinated Oxidized_Side_Chain 4-Fluoro-3-methyl-benzoylformic acid (Oxidative Stress) Parent->Oxidized_Side_Chain [O]

Caption: Potential degradation pathways of this compound.

References

  • E-C Web Desk. (2023). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC - NIH. National Institutes of Health. [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Sparnins, V. L., Chapman, P. J., & Dagley, S. (1974). Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid. Journal of Bacteriology, 120(1), 159–167. [Link]

  • Hanamoto, S., et al. (2013). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Water Research, 47(13), 4586–4596. [Link]

  • Singh, R., & Kumar, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 599-603. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 20-25. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Murphy, C. D. (2010). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 87(5), 1575–1585. [Link]

  • Oreate AI. (2024). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. [Link]

  • Wang, X., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters, 26(27), 5486–5491. [Link]

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 471–476. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1431-1440. [Link]

  • Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242(Pt A), 114-121. [Link]

  • LibreTexts Chemistry. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • Fronza, G., et al. (1998). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Journal of Agricultural and Food Chemistry, 46(11), 4614–4618. [Link]

  • Kuklenz, K. D. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. CORROSION 2017. [Link]

  • Sharma, A., et al. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 172, 24-34. [Link]

  • Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. In: The Handbook of Environmental Chemistry. Springer, Berlin, Heidelberg. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenylacetic acid. National Center for Biotechnology Information. [Link]

  • Morsch, L. A., et al. (n.d.). Carboxylic Acid Reactivity. Michigan State University. [Link]

  • Kumar, V., & Bharadwaj, R. (2015). Core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences and Research, 6(10), 4116. [Link]

  • Google Patents. (n.d.).
  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Drug Metabolism and Disposition, 33(5), 658-664. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. [Link]

Sources

How to increase the solubility of 4-Fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the solubilization of 4-Fluoro-3-methylphenylacetic acid. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.

Introduction: Understanding the Challenge

This compound belongs to the arylalkanoic acid class of compounds. Its structure, characterized by a substituted, non-polar aromatic ring and a weakly acidic carboxylic acid functional group, predicts poor aqueous solubility under neutral or acidic conditions. This guide will address the most common and effective strategies to overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural reasons for the low aqueous solubility of this compound?

The limited water solubility of this compound is a direct consequence of its molecular structure:

  • Hydrophobic Phenyl Ring: The core of the molecule is a phenyl ring, which is inherently hydrophobic and disfavors interaction with polar water molecules.

  • Alkyl and Fluoro Substituents: The methyl (-CH₃) and fluoro (-F) groups on the ring further increase its lipophilicity, contributing to its low affinity for aqueous media.

  • Protonated Carboxylic Acid: In its undissociated (protonated) form (at acidic or neutral pH), the carboxylic acid group can form hydrogen bonds with itself, leading to stable crystal lattice structures that are difficult for water to solvate and break apart.

Q2: What is the most direct method to dramatically increase the solubility of this compound in an aqueous buffer?

The most effective and straightforward method is pH adjustment . As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1][2][3]

Causality: The carboxylic acid group (-COOH) is a weak acid. By raising the pH of the solution above its acid dissociation constant (pKa), the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻). This charged species is significantly more polar than the neutral acid, allowing for strong ion-dipole interactions with water molecules and leading to a substantial increase in solubility.[4][5] For arylalkanoic acids, this transition is often sharp and occurs around their pKa, which for similar compounds is in the range of 4-5.[6]

Experimental Protocol: Generating a pH-Solubility Profile

This protocol provides a systematic way to determine the optimal pH for solubilizing your compound.

Objective: To quantify the increase in solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Calibrated pH meter

  • Vortex mixer and shaker/incubator

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the compound to vials containing each buffer (e.g., 10 mg/mL, ensure solid is visible).

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: Carefully withdraw a sample from each vial, avoiding any undissolved solid.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase or buffer and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of the saturated solution.

Q3: My experimental system is pH-sensitive and must be kept near neutral (pH 7.0-7.4). How can I increase solubility?

When significant pH alteration is not viable, two primary strategies are recommended: the use of co-solvents or complexation agents.

Option 1: Co-solvency

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes.[7][8]

Causality: Co-solvents like ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), or dimethyl sulfoxide (DMSO) work by reducing the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to the hydrophobic phenyl ring of the molecule, thereby increasing its solubility.[9] A combination of pH adjustment and co-solvents can often have a synergistic effect.[10]

Illustrative Co-solvent Data (Expected Trends)

Solvent System Expected Solubility Rationale
Deionized Water (pH ~6) Very Low Compound is in its neutral, insoluble form.
Phosphate Buffer (pH 7.4) Moderate Partial deprotonation above the pKa increases solubility.
20% Ethanol in Water (v/v) Moderate-High Ethanol reduces solvent polarity, solvating the hydrophobic regions.

| 20% PEG 400 in pH 7.4 Buffer | High | Combines the benefits of pH control and reduced solvent polarity. |

Option 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[12][]

Causality: The hydrophobic phenyl ring of this compound can fit inside the non-polar cavity of a cyclodextrin molecule (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD). The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the hydrophobic guest molecule and increasing its apparent solubility without altering the bulk solvent properties.[11][12]

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

Q4: How can I prepare a more soluble, solid form of this compound for easier handling and formulation?

Preparing a salt form of the compound is an industry-standard method to improve not only solubility but also the dissolution rate and stability of acidic or basic active pharmaceutical ingredients (APIs).[14][15][16]

Causality: Salt formation is the result of an acid-base reaction where a proton is transferred from the drug's carboxylic acid group to a basic counterion, forming an ion pair.[14][17] This ionic salt has a much higher aqueous solubility than the neutral crystalline acid because of the favorable energetics of solvating the charged ions. Common basic counterions for acidic drugs include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).

Experimental Protocol: Preparation of a Sodium Salt

Objective: To convert this compound into its more soluble sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Ethanol or Methanol

  • Stir plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of the acid in a minimal amount of ethanol in a round-bottom flask.

  • Neutralization: While stirring, slowly add a stoichiometric equivalent (1.0 mole equivalent) of 1.0 M NaOH solution. Monitor the pH of the reaction mixture; the target is a pH of ~7-8.

    • Self-Validation: The complete dissolution of any remaining solid upon addition of the base is a strong indicator that the salt is forming.

  • Solvent Removal: Once the reaction is complete and the solution is clear, remove the solvent using a rotary evaporator. This will yield the solid sodium salt of the acid.

  • Drying: Dry the resulting solid under a vacuum to remove any residual solvent and water.

  • Verification: Confirm the salt formation and assess its purity using techniques such as melting point analysis, FTIR, or NMR spectroscopy. The resulting solid should now be readily soluble in water.

Diagram: Workflow for Selecting a Solubilization Strategy

G Start Start: Compound has low aqueous solubility Check_pH Is pH adjustment (pH > 6) acceptable for the application? Start->Check_pH Form_Salt For solid formulations: Prepare a solid salt form (e.g., Sodium salt). Start->Form_Salt For solid form Adjust_pH Strategy: Adjust pH with a base (e.g., NaOH) to deprotonate the acid. Check_pH->Adjust_pH Yes Check_Neutral Is the required concentration achieved at neutral pH? Check_pH->Check_Neutral No End_Success End: Compound Solubilized Adjust_pH->End_Success Use_Cosolvent Strategy: Add a co-solvent (e.g., Ethanol, PEG 400) to the buffered solution. Check_Neutral->Use_Cosolvent No Check_Neutral->End_Success Yes Use_Cyclodextrin Alternative Strategy: Use a complexation agent (e.g., HP-β-Cyclodextrin). Use_Cosolvent->Use_Cyclodextrin or Use_Cosolvent->End_Success Use_Cyclodextrin->End_Success Form_Salt->End_Success

Caption: A decision-making workflow for choosing the appropriate solubilization method based on experimental constraints.

References

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Khan, F. N., et al. (2015). Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids. Retrieved from [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubMed. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? Retrieved from [Link]

  • IRO Chelating. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenylacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PMC - NIH. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Fluoro-3-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and achieve high-purity material for your downstream applications.

Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience. We aim to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: Your crude product, after initial extraction, shows significant levels of impurities by TLC, HPLC, or ¹H NMR analysis.

Probable Causes & Solutions:

  • Incomplete Reaction or Quenching: The presence of unreacted starting materials or reaction intermediates is a common cause of low purity.

    • Solution: Ensure your reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC-MS). When quenching a reaction, such as a Grignard reaction, do so slowly and at a low temperature to minimize side reactions.

  • Formation of Side Products: Depending on the synthetic route, various side products can form. For instance, in a Grignard-based synthesis, biphenyl-type impurities can arise from the coupling of the Grignard reagent with the starting halide.[1][2]

    • Solution: Optimize your reaction conditions to minimize side product formation. For existing side products, a multi-step purification approach involving both acid-base extraction and recrystallization or chromatography may be necessary.

  • Inefficient Extraction: An improper acid-base extraction can leave neutral or basic impurities in your final product.

    • Solution: Perform a rigorous acid-base extraction. Ensure the pH of the aqueous layer is sufficiently high (pH > 9) to deprotonate the carboxylic acid and transfer it to the aqueous phase, leaving neutral impurities in the organic layer. Subsequent acidification of the aqueous layer to a low pH (pH < 2) will protonate the carboxylate, allowing it to be extracted back into an organic solvent.

Issue 2: Presence of Positional Isomers

Symptom: HPLC or NMR analysis reveals the presence of other fluoro-methylphenylacetic acid isomers (e.g., 2-fluoro-3-methylphenylacetic acid).

Probable Cause & Solution:

  • Non-selective Synthesis: The synthetic route used may not be perfectly regioselective, leading to the formation of positional isomers.[3]

    • Solution: The separation of positional isomers can be challenging due to their similar physical properties.

      • Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require multiple recrystallization cycles.

      • Preparative Chromatography: Flash column chromatography or preparative HPLC is often the most effective method for separating positional isomers.[3][4] A systematic approach to solvent system selection is crucial for achieving good separation.

Issue 3: Oily Product Instead of a Crystalline Solid

Symptom: The final product is a viscous oil or a waxy solid that does not crystallize.

Probable Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Subject the oily product to a thorough purification method like column chromatography to remove impurities.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious not to cause decomposition.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be more difficult to crystallize.

    • Solution: Attempt crystallization from a variety of different solvents or solvent mixtures. Seeding the solution with a small crystal of the desired product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

A1: For a robust, general-purpose purification, a combination of acid-base extraction followed by recrystallization is highly recommended. This two-step process first removes neutral and basic impurities, and then the recrystallization step purifies the acidic product from closely related impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For this compound, good starting points for solvent screening include toluene, heptane/ethyl acetate mixtures, or water. A small-scale solvent screen is the best way to determine the optimal solvent or solvent system.

Q3: My compound is still impure after recrystallization. What should I do?

A3: If a single recrystallization is insufficient, you can try a second recrystallization from a different solvent system. If impurities persist, especially positional isomers, column chromatography is the next logical step.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques provides the most comprehensive assessment of purity:

  • HPLC: Excellent for detecting non-volatile impurities and quantifying purity.[6] It is particularly effective for identifying and separating positional isomers.[3][7]

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can reveal the presence of proton- and fluorine-containing impurities.

  • GC-MS: Useful for detecting volatile impurities and by-products, though derivatization may be necessary for the carboxylic acid.[6]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow Diagram:

A Dissolve crude product in an organic solvent (e.g., EtOAc) B Wash with saturated NaHCO₃ solution (aq) A->B C Separate layers B->C D Aqueous layer (contains sodium salt of product) C->D Collect E Organic layer (contains neutral/basic impurities) C->E Discard F Acidify aqueous layer with conc. HCl to pH < 2 D->F G Extract with fresh organic solvent (e.g., EtOAc) F->G H Combine organic extracts G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Filter and concentrate in vacuo J->K L Purified this compound K->L

Caption: Acid-Base Extraction Workflow

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. This will extract the acidic product into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath. The product will precipitate out.

  • Extract the precipitated product back into an organic solvent (e.g., EtOAc) three times.

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the solid product obtained from the acid-base extraction.

Recrystallization Principles:

cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation A Impure Solid + Minimum Hot Solvent B All components dissolve A->B C Slow Cooling B->C D Pure Product Crystallizes C->D E Impurities Remain in Solution C->E F Filtration D->F G Pure Crystals F->G

Caption: The Process of Recrystallization

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table
Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Acid-Base Extraction Neutral and basic compoundsHigh capacity, cost-effective, scalableIneffective for acidic impurities
Recrystallization Impurities with different solubility profilesCan yield very pure material, scalableSolvent selection can be tedious, potential for product loss in the mother liquor
Column Chromatography Wide range, including positional isomersHigh resolving power, versatileCan be time-consuming, requires larger volumes of solvent, may be difficult to scale up

References

  • Vertex AI Search. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). CN107445822A - A kind of method for preparing phenylacetic acid.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • PubMed. (2007). Chromatographic Selectivity Study of 4-fluorophenylacetic Acid Positional Isomers Separation.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
  • Smolecule. (n.d.). Buy 3-Fluoro-4-hydroxyphenylacetic acid | 458-09-3.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF.
  • Organic Syntheses. (n.d.). Diphenylacetic acid.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • YouTube. (2020, January 10). Recrystallization.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • SpringerLink. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Sigma-Aldrich. (n.d.). 3-fluoro-4-hydroxyphenylacetic acid analytical methods.

Sources

Technical Support Center: Scaling the Synthesis of 4-Fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-Fluoro-3-methylphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis campaign. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges encountered from bench-scale to pilot-plant production.

Introduction: The Strategic Importance of this compound

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motifs are found in compounds targeting a range of biological pathways. The successful and reproducible synthesis of this intermediate at scale is therefore a critical step in many drug development and manufacturing pipelines. This guide focuses on a robust and widely applicable two-step synthetic route, providing the technical detail necessary to optimize yield, purity, and throughput.

Recommended Synthetic Pathway: Cyanidation and Hydrolysis

The most common and scalable route to this compound proceeds via a two-step sequence starting from 4-fluoro-3-methylbenzyl chloride. This pathway is favored for its high atom economy, reliable reaction kinetics, and the commercial availability of starting materials.

  • Step 1: Nucleophilic Substitution (Cyanidation) - Conversion of 4-fluoro-3-methylbenzyl chloride to 2-(4-fluoro-3-methylphenyl)acetonitrile.

  • Step 2: Nitrile Hydrolysis - Conversion of the intermediate nitrile to the final product, this compound.

Below is a workflow diagram illustrating this synthetic strategy.

Synthesis_Workflow cluster_0 Step 1: Cyanidation cluster_1 Step 2: Hydrolysis Start 4-Fluoro-3-methylbenzyl chloride Step1 Nucleophilic Substitution Start->Step1 Reagent1 Sodium Cyanide (NaCN) Phase-Transfer Catalyst (e.g., TBAB) Reagent1->Step1 Intermediate 2-(4-Fluoro-3-methylphenyl)acetonitrile Step1->Intermediate High Yield Step2 Nitrile Hydrolysis Intermediate->Step2 Reagent2 Acid (e.g., H2SO4) or Base (e.g., NaOH) Heat Reagent2->Step2 Product This compound Step2->Product Workup & Purification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluoro-3-methylphenyl)acetonitrile (Step 1)

This procedure details the nucleophilic substitution of the benzylic chloride with a cyanide anion, facilitated by a phase-transfer catalyst to enhance the reaction rate between the organic and aqueous phases.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeNotes
4-Fluoro-3-methylbenzyl chloride158.601.0158.6 gStarting Material
Sodium Cyanide (NaCN)49.011.258.8 gHighly toxic; handle with extreme care
Tetra-n-butylammonium bromide (TBAB)322.370.0516.1 gPhase-Transfer Catalyst
Toluene--500 mLSolvent
Water--500 mLSolvent

Step-by-Step Procedure:

  • Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Charging Reagents: To the reactor, add water (500 mL), sodium cyanide (58.8 g, 1.2 mol), and TBAB (16.1 g, 0.05 mol). Stir the mixture until the solids are fully dissolved.

  • Addition of Substrate: In a separate vessel, dissolve 4-fluoro-3-methylbenzyl chloride (158.6 g, 1.0 mol) in toluene (500 mL). Add this organic solution to the reactor.

  • Reaction: Heat the biphasic mixture to 85-90 °C with vigorous stirring (e.g., 300-400 RPM) to ensure efficient mixing of the two phases. The use of a phase-transfer catalyst is crucial here to shuttle the cyanide anions into the organic phase where the reaction occurs.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer twice with 250 mL of water, followed by once with 250 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude oil is 2-(4-fluoro-3-methylphenyl)acetonitrile, which is often of sufficient purity for the next step.

Protocol 2: Hydrolysis to this compound (Step 2)

This procedure describes the acid-catalyzed hydrolysis of the nitrile intermediate. This method is often preferred on a large scale as it typically leads to easier product isolation compared to basic hydrolysis.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeNotes
2-(4-fluoro-3-methylphenyl)acetonitrile149.161.0149.2 gCrude from Step 1
Sulfuric Acid (98%)98.084.0218 mLCorrosive; add slowly to water
Water18.02-500 mL
Toluene--250 mLFor extraction

Step-by-Step Procedure:

  • Setup: Use the same reactor setup as in Step 1.

  • Charging Reagents: To the reactor, add the crude 2-(4-fluoro-3-methylphenyl)acetonitrile (149.2 g, 1.0 mol). In a separate vessel, carefully and slowly add concentrated sulfuric acid (218 mL, 4.0 mol) to water (500 mL) with cooling. Caution: Highly exothermic.

  • Reaction: Add the diluted sulfuric acid solution to the nitrile in the reactor. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The hydrolysis of nitriles under strong acidic conditions proceeds through a protonated nitrile intermediate, which is attacked by water.[2]

  • Monitoring: Monitor the reaction by TLC or HPLC until the nitrile starting material is consumed.

  • Workup & Crystallization: Cool the reaction mixture to below 10 °C in an ice bath. The product, this compound, should precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum at 50-60 °C. For higher purity, the product can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture. The final product should be a white to off-white crystalline solid.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up.

FAQs for Step 1: Cyanidation

Q1: My cyanidation reaction is very slow or has stalled. What are the likely causes?

A1: This is a common issue that can usually be traced to one of three factors:

  • Inefficient Mixing: On a larger scale, ensuring adequate mixing between the aqueous and organic phases is critical.[3] Increase the stirrer speed. If the issue persists, consider a different reactor geometry or impeller design to improve interfacial surface area.

  • Inactive Catalyst: The phase-transfer catalyst (TBAB) can degrade over time. Ensure you are using a fresh, high-purity catalyst. The amount of catalyst may also need to be slightly increased on scale-up, from a typical 1-2 mol% to 3-5 mol%.

  • Poor Quality Starting Material: The 4-fluoro-3-methylbenzyl chloride starting material can degrade, especially if it contains residual acid from its synthesis. This can lead to side reactions. Use freshly prepared or distilled starting material.

Q2: I am observing a significant amount of 4-fluoro-3-methylbenzyl alcohol as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of the corresponding alcohol is due to the hydrolysis of the benzyl chloride, which competes with the desired cyanidation reaction. This is favored by:

  • High Water Concentration & Temperature: While water is necessary for the biphasic system, prolonged reaction times at high temperatures can increase the rate of hydrolysis.

  • Solution: Consider using a less aqueous system if possible, for instance, using a solvent like acetone with sodium cyanide and a catalytic amount of sodium iodide.[4] This anhydrous method can effectively suppress the hydrolysis side reaction but requires careful handling of anhydrous reagents.

Q3: Is it necessary to use a phase-transfer catalyst? Can I run the reaction without one?

A3: While the reaction can proceed without a catalyst, the reaction rate will be extremely slow and impractical for scaling up. The catalyst is essential for transporting the cyanide nucleophile across the phase boundary into the organic solvent where the benzyl chloride resides.[1] Omitting it will lead to very low conversion and yield.

FAQs for Step 2: Hydrolysis

Q1: My hydrolysis is incomplete, and I still have a lot of the intermediate nitrile remaining. What should I do?

A1: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or acid concentration.

  • Reaction Time/Temperature: The hydrolysis of sterically hindered or electron-rich nitriles can be sluggish. First, try extending the reflux time and re-analyze. If the reaction is still stalled, a modest increase in temperature (if possible without degrading the product) can be effective.

  • Acid Concentration: Ensure the molar ratio of acid to nitrile is sufficient. A common ratio is 3-5 equivalents of sulfuric acid. Using less may result in incomplete conversion.[2]

Q2: I isolated the intermediate amide instead of the carboxylic acid. How did this happen?

A2: The hydrolysis of a nitrile proceeds through an amide intermediate. The reaction stopping at the amide stage indicates that the conditions were not harsh enough to complete the second hydrolysis step (amide to carboxylic acid). This is often seen with shorter reaction times or lower temperatures. To resolve this, you can resubject the isolated amide to the same or slightly harsher acidic reflux conditions until the conversion to the carboxylic acid is complete.

Q3: The workup is difficult, and my product is oiling out instead of crystallizing. What are some tips for better isolation?

A3: "Oiling out" is a common problem during crystallization, especially if impurities are present.

  • Control Cooling Rate: Ensure you are cooling the reaction mixture slowly and with gentle stirring. A crash-cooling approach often leads to oil formation.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled mixture to initiate proper crystallization.

  • Solvent Addition: Sometimes, adding a small amount of a non-polar co-solvent (like heptane) during the cooling process can help induce crystallization.

  • Extraction Alternative: If crystallization fails, an alternative is to quench the reaction mixture in ice water and then extract the product into an organic solvent like toluene or ethyl acetate. After washing and drying the organic layer, the solvent can be removed to yield the crude product, which can then be purified by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common problems during the synthesis.

Troubleshooting Start Problem Identified P1 Low Yield in Step 1 (Cyanidation) Start->P1 P2 Low Yield in Step 2 (Hydrolysis) Start->P2 C1a Check Reaction Monitoring Data (TLC/GC) P1->C1a C1b Check Byproduct Profile (GC-MS/NMR) P1->C1b C1a_Res1 Incomplete Reaction C1a->C1a_Res1 Yes C1a_Res2 Reaction Complete, Low Isolated Yield C1a->C1a_Res2 No S1a Increase Stirrer Speed Increase Reaction Time Check Catalyst Quality C1a_Res1->S1a S1b Review Workup Procedure Check for Mechanical Losses Analyze Aqueous Layer for Product C1a_Res2->S1b C1b_Res1 Benzyl Alcohol Detected C1b->C1b_Res1 Yes S1c Consider Anhydrous Conditions (e.g., Acetone/NaI) C1b_Res1->S1c C2a Check Reaction Monitoring Data (TLC/HPLC) P2->C2a C2a_Res1 Nitrile/Amide Remaining C2a->C2a_Res1 Yes C2a_Res2 Reaction Complete, Poor Isolation C2a->C2a_Res2 No S2a Increase Reflux Time Ensure Sufficient Acid Conc. C2a_Res1->S2a S2b Optimize Crystallization: - Slow Cooling - Seeding - Use Anti-Solvent C2a_Res2->S2b

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • : Provides a foundational, peer-reviewed protocol for the synthesis of benzyl cyanides from benzyl chlorides, which is directly analogous to Step 1.

  • : Describes the acid hydrolysis of a substituted phenylacetonitrile, offering insights into industrial-scale reaction conditions for Step 2.[2]

  • : Discusses common scale-up pitfalls such as thermal gradients and mixing inefficiency, which are critical considerations for this process.[3]

  • : Details the cyanidation of a substituted benzyl chloride using an alkali metal cyanide in the presence of a phase-transfer catalyst, validating the approach in Protocol 1.[1]

  • : Outlines an anhydrous method for cyanidation using acetone as a solvent, which serves as a valuable alternative for minimizing hydrolysis byproducts.[4]

  • : Details the hydrolysis of a phenylacetonitrile intermediate in the presence of an acid catalyst, supporting the methodology of Protocol 2.[5]

Sources

Preventing decarboxylation of 4-Fluoro-3-methylphenylacetic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Decarboxylation During Chemical Transformations

Welcome to the technical support center for 4-Fluoro-3-methylphenylacetic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this compound, particularly the prevention of unwanted decarboxylation. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and achieve high yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a significant amount of 1-Fluoro-2-methyl-4-methylbenzene as a byproduct. What is happening?

A1: The formation of 1-Fluoro-2-methyl-4-methylbenzene is a strong indicator that your this compound is undergoing decarboxylation. This is a common side reaction for phenylacetic acids, especially under harsh reaction conditions such as high temperatures or the presence of certain catalysts. The carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), leading to the formation of the corresponding toluene derivative.

The stability of the benzylic carbanion intermediate that forms upon decarboxylation can promote this process. While phenylacetic acid itself can undergo decarboxylation, the electronic effects of the substituents on the aromatic ring can influence the reaction rate. It is crucial to carefully select your reaction conditions to minimize this unwanted side reaction.

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: Several factors can contribute to the decarboxylation of this compound. Understanding these is the first step toward preventing this side reaction.

  • pH and Catalysts: Both acidic and basic conditions can catalyze decarboxylation, depending on the mechanism. Strong acids can promote decarboxylation through a zwitterionic intermediate.[2] Certain metal catalysts, particularly those used in cross-coupling reactions (e.g., copper, palladium), can also facilitate decarboxylation as part of their catalytic cycle, often intentionally in what are termed "decarboxylative coupling" reactions.[3][4]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to an accumulation of the decarboxylated byproduct.

  • Solvent: The choice of solvent can influence the rate of decarboxylation. High-boiling point polar aprotic solvents like DMF and DMSO, often used to facilitate reactions at higher temperatures, can inadvertently promote decarboxylation.[3]

Troubleshooting Guides: Preventing Decarboxylation in Common Reactions

This section provides detailed protocols and troubleshooting advice for common transformations of this compound where decarboxylation is a potential issue.

Scenario 1: Esterification of this compound

Problem: Attempting to synthesize the methyl or ethyl ester of this compound using standard Fischer esterification conditions (e.g., refluxing in alcohol with a strong acid catalyst) results in a low yield of the desired ester and a significant amount of the decarboxylated byproduct.

Root Cause Analysis: The high temperatures and strongly acidic conditions of traditional Fischer esterification are likely promoting the decarboxylation of the starting material.

Recommended Protocol for Mild Esterification:

To circumvent this issue, milder esterification methods that do not require high temperatures are recommended. One such effective method is the use of a solid acid catalyst like Amberlyst-15.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (e.g., methanol, ethanol) in excess. The alcohol can serve as both the reactant and the solvent.

  • Catalyst Addition: Add Amberlyst-15 (approximately 10% by weight of the carboxylic acid).

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature, for instance, 60-80 °C. The optimal temperature should be determined empirically, starting with lower temperatures to minimize decarboxylation.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and to check for the formation of the decarboxylated byproduct.

  • Work-up: Once the reaction is complete, filter off the Amberlyst-15 catalyst. The catalyst can often be washed, dried, and reused.

  • Purification: Remove the excess alcohol under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Troubleshooting:

Issue Possible Cause Solution
Low Conversion Insufficient reaction time or temperature.Gradually increase the reaction temperature in 5-10 °C increments, monitoring for the onset of decarboxylation. Alternatively, extend the reaction time.
Decarboxylation still observed The reaction temperature is still too high.Consider alternative, even milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents with a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.
Difficulty in removing water Water is a byproduct of the reaction and can limit the equilibrium conversion.Add molecular sieves to the reaction mixture to sequester water as it is formed, driving the reaction to completion.[7]
Scenario 2: Amidation of this compound

Problem: When attempting to form an amide by reacting this compound with an amine at elevated temperatures, significant decarboxylation occurs.

Root Cause Analysis: Direct thermal amidation requires high temperatures to overcome the formation of the unreactive ammonium-carboxylate salt, leading to decarboxylation.[7]

Recommended Protocol for Mild Amidation:

The use of coupling agents or specific catalysts can facilitate amide bond formation under much milder conditions, thus avoiding decarboxylation. Boronic acid catalysts and nickel-based catalysts have shown promise in this regard.[4][8]

Step-by-Step Methodology (using a Boronic Acid Catalyst):

  • Reaction Setup: In a flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of an arylboronic acid (e.g., phenylboronic acid, 5-10 mol%).

  • Dehydration: Add molecular sieves (4 Å) to the reaction mixture to remove water.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-110 °C) and monitor the reaction. The azeotropic removal of water with toluene can also be employed.

  • Monitoring: Track the consumption of the starting materials and the formation of the amide product by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter off the molecular sieves, and remove the solvent in vacuo. The crude amide can then be purified by recrystallization or column chromatography.

Troubleshooting:

Issue Possible Cause Solution
Formation of Ammonium-Carboxylate Salt Acid-base reaction between the carboxylic acid and the amine.The use of a catalyst like boronic acid helps to activate the carboxylic acid and circumvent the stable salt formation.
Low Yield with Sterically Hindered Amines The steric bulk of the amine can slow down the reaction, requiring harsher conditions that may lead to decarboxylation.Consider using a more reactive activating agent such as HATU or HOBt/EDC at room temperature. These reagents are highly efficient but can be more expensive.
Catalyst Deactivation Certain functional groups on the substrates can interfere with the catalyst.Ensure the purity of your starting materials. If catalyst deactivation is suspected, a higher catalyst loading or a different type of catalyst (e.g., NiCl₂) might be necessary.[4]

Conceptual Frameworks for Preventing Decarboxylation

To effectively troubleshoot and design experiments, it is helpful to visualize the competing reaction pathways and the logic behind preventative measures.

Diagram 1: Competing Reaction Pathways

G A This compound B Desired Reaction (e.g., Esterification, Amidation) A->B Mild Conditions (Lower Temp, Specific Catalysts) C Decarboxylation (Undesired Side Reaction) A->C Harsh Conditions (High Temp, Strong Acid/Base) D Desired Product (Ester, Amide, etc.) B->D E Decarboxylated Byproduct (1-Fluoro-2-methyl-4-methylbenzene) C->E

Caption: Competing pathways for this compound.

Diagram 2: Logic for Suppressing Decarboxylation

G cluster_0 Reaction Parameters cluster_1 Mitigation Strategy cluster_2 Outcome A Temperature D Lower Temperature (e.g., Room Temp to 80°C) A->D B Catalyst/Reagent E Select Mild Catalysts/Reagents (e.g., Amberlyst-15, Boronic Acids, Carbodiimides) B->E C Reaction Time F Monitor Reaction & Minimize Time C->F G Reduced Rate of Decarboxylation D->G E->G F->G H Increased Yield of Desired Product G->H

Caption: Strategic approach to minimizing decarboxylation.

Alternative Strategy: The Use of Protecting Groups

In cases where functionalization of other parts of the molecule is required under conditions that would invariably lead to decarboxylation, the use of a protecting group for the carboxylic acid functionality is a viable strategy.[9]

Concept: The carboxylic acid is converted into a more stable derivative, typically an ester, which can withstand the reaction conditions for the other desired transformation. Following this, the protecting group is removed to regenerate the carboxylic acid.

Common Protecting Groups for Carboxylic Acids:

Protecting Group Protection Conditions Deprotection Conditions Notes
Methyl or Ethyl Ester Fischer esterification (mild conditions as described above) or reaction with alkyl halide and a base.Saponification (e.g., NaOH, LiOH) followed by acidification.Base-sensitive functional groups elsewhere in the molecule may not be compatible with deprotection.
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).This method is very mild and orthogonal to many other protecting groups.
tert-Butyl Ester Reaction with isobutylene and a catalytic amount of strong acid.Treatment with a strong acid (e.g., trifluoroacetic acid) at room temperature.Useful when both acid- and base-labile groups are present elsewhere.
Silyl Esters (e.g., TBDMS) Reaction with a silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole).Treatment with a fluoride source (e.g., TBAF).Very mild deprotection conditions.

By carefully selecting a protecting group that is stable to the intended reaction conditions but can be removed without affecting the rest of the molecule, you can effectively prevent decarboxylation.

References

  • Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • Ghaffari, M., & Zarei, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25, 1269–1317.
  • Al-Azzawi, W. A. M. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry, 3(5), 42-47.
  • Kisfaludy, L., & Schon, I. (1983). Studies on the carbodiimide-mediated model couplings of Z-Pro-Leu-OH with benzoaza-15-crown-5. Journal of the Chemical Society, Perkin Transactions 1, 1259-1261.
  • Pitré, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Organic Letters, 16(14), 3752–3755.
  • User "user55119". (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Maston, M. R., & Masterson, D. S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871.
  • Rostami, A., & Tahmassebi, D. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(2), 139-149.
  • Palmer, A. D., & Johnson-Finn, K. N. (2007). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 71(15), A755.
  • Marhold, M., & Welzig, S. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. Journal of Biological Chemistry, 285(35), 27364-27373.
  • Senthilkumar, P., & Senthilkumar, S. (2017). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 103-112.
  • Wang, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171800.
  • Kulkarni, A. A., & Torok, B. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization.
  • Markopoulos, G., et al. (2024). The Direct β-C(sp3)
  • Various Authors. (n.d.). Protecting Groups for Carboxylic acid. YouTube. Retrieved from [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • de Souza, A. L. F., et al. (2020). Kinetic study of the thermal decomposition of the compound of terbium(III) trifluoromethanesulfonate and hexamethylphosphoramide (HMPA) employing both Zsako’s and nonlinear methods. Journal of Thermal Analysis and Calorimetry, 142, 935–941.
  • Aslam, M. J., et al. (2018). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Current Physical Chemistry, 8(1), 54-62.
  • Wang, D., et al. (2024). Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids.
  • Thakuria, H., et al. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • Gryaznov, P. I., et al. (2016).
  • Markopoulos, G., et al. (2024). The Direct β-C(sp3)
  • IGNOU. (n.d.). Unit 3: Peptides and Proteins. In Biochemistry. Retrieved from [Link]

  • Wang, R., et al. (2020). Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF. Crystals, 10(9), 785.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

4-Fluoro-3-methylphenylacetic acid reaction mechanism elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-methylphenylacetic Acid

Welcome to the dedicated technical support guide for this compound. As a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients, its reactivity and handling present unique challenges and opportunities.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into its reaction mechanisms, offering troubleshooting solutions and answers to frequently encountered questions.

Section 1: Compound Properties and Safe Handling (FAQs)

This section addresses the fundamental properties and safe handling protocols for this compound.

Q1: What are the primary physical and chemical properties of this compound?

A1: Understanding the basic properties is the first step in successful experimentation. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.16 g/mol [1][2]
Appearance Typically an off-white to white solidN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, Methanol). Limited solubility in water.N/A

Q2: What are the recommended storage conditions for this reagent?

A2: For long-term stability, store this compound in a tightly sealed container in a cool, dry place. It should be kept away from strong oxidizing agents and strong bases, as the acidic proton of the carboxylic acid will readily react with bases.

Q3: What are the key safety hazards I should be aware of?

A3: According to its GHS classification, this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Core Reaction Mechanisms & Troubleshooting

This section delves into the most common reactions performed with this compound: esterification and amidation. We will explore the mechanism, provide a detailed protocol, and troubleshoot common experimental hurdles.

Esterification: The Fischer-Speier Approach

The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is a cornerstone of organic synthesis.

The Mechanism: The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction's progression is dictated by a series of equilibria.

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: A molecule of the alcohol nucleophile attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[4][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, regenerating the acid catalyst and yielding the final ester product.[6]

Caption: Fischer-Speier Esterification Workflow.

Troubleshooting Guide: Esterification

Q: My esterification reaction has stalled, and the yield is very low. What are the likely causes?

A: This is a frequent issue stemming from the reversibility of the Fischer esterification. Here are the primary culprits and solutions:

  • Equilibrium: The reaction exists in equilibrium with the starting materials and products (ester and water).[4][6] To drive the reaction to completion, you must shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

    • Solution 1: Use a large excess of the alcohol reactant. Often, the alcohol can be used as the reaction solvent to ensure it is in vast excess.[8]

    • Solution 2: Remove water as it is formed. This is highly effective and can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Catalyst Inactivity: An insufficient amount or weakly acidic catalyst will result in a slow reaction rate.

    • Solution: Ensure you are using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in a catalytic amount (typically 1-5 mol%).[5]

Experimental Protocol: Synthesis of Methyl 2-(4-fluoro-3-methylphenyl)acetate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 29.7 mmol).

  • Reagents: Add methanol (50 mL) to the flask. The large excess serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[9] Further purification can be achieved via column chromatography if necessary.

Amidation: Navigating the Acid-Base Challenge

Forming an amide bond from a carboxylic acid and an amine is fundamental in medicinal chemistry. However, the direct reaction is often problematic.

The Mechanism: A direct thermal condensation between a carboxylic acid and an amine is challenging because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[8] To overcome this, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This effectively converts the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

  • Product Formation: A tetrahedral intermediate collapses to form the amide product and dicyclohexylurea (DCU), a stable and poorly soluble byproduct.

Troubleshooting Guide: Amidation

Q: I mixed my carboxylic acid and amine, but I'm only isolating an ammonium carboxylate salt. Why isn't the amide forming?

A: This is the expected outcome of a simple acid-base reaction. Amines are bases, and carboxylic acids are acids. To form the covalent amide bond, you must circumvent this salt formation by activating the carboxylic acid.

  • Solution: Use a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic choice, but others like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which generates a water-soluble urea byproduct, or peptide coupling reagents like HATU can offer simpler purifications.[8]

Q: My reaction with DCC worked, but removing the dicyclohexylurea (DCU) byproduct is difficult.

A: DCU is notoriously insoluble in many common organic solvents, which can be used to your advantage.

  • Solution 1: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU. Filter the solid DCU off before proceeding with the aqueous workup.

  • Solution 2: If DCU remains, it can sometimes be removed by trituration with a solvent in which the desired amide is soluble but DCU is not.

  • Solution 3: For future experiments, consider using EDCI. The corresponding urea byproduct is water-soluble and easily removed during the aqueous extraction phase of the workup.

Experimental Protocol: Synthesis of 2-(4-fluoro-3-methylphenyl)-N-benzylamide

  • Setup: To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.0 g, 11.9 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add benzylamine (1.27 g, 11.9 mmol).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (2.45 g, 11.9 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate of DCU will form.

  • Filtration: Cool the mixture again to 0°C and filter to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Section 3: Advanced Topics & Potential Side Reactions

Q: Are there other significant reactions or side reactions I should be aware of when using this compound derivatives?

A: Yes, under specific conditions, the aryl acetic acid scaffold can participate in other transformations.

  • α-Arylation: In the presence of a palladium catalyst and a suitable base, aryl acetic acids can undergo deprotonation to form a dienolate intermediate, which can then be coupled with an aryl halide at the α-carbon (the carbon adjacent to the carbonyl).[10][11] This is a powerful C-C bond-forming reaction but can be an undesired side reaction if trace palladium from a previous synthetic step is present.

  • Decarboxylation: While generally stable, phenylacetic acids can undergo decarboxylation (loss of CO₂) under harsh thermal conditions or in the presence of specific catalysts.[1] This is something to consider if you are planning high-temperature reactions.

References

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, ACS Publications. [Link]

  • This compound. CRO Splendid Lab Pvt. Ltd. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Postulated mechanism for amidation reaction of 1. ResearchGate. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health (NIH). [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health (NIH). [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • 3-Fluoro-4-methylphenylacetic acid. Oakwood Chemical. [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, ACS Publications. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • 2-Fluoro-4-methylphenylacetic acid. PubChem. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Three‐ and four‐component reactions of trifluoroacetoacetic ester 1 a, ethylenediamine 2 and acetaldehyde 3 a under optimized conditions. ResearchGate. [Link]

  • The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. National Institutes of Health (NIH). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The scope of α-aryl acetic acid derivatives. Conditions: PhCOOH... ResearchGate. [Link]

  • Preparation method 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation method of 4-methylthio phenylacetic acid.
  • The reactions with methyl trifluoroacetate. ResearchGate. [Link]

  • Purification and characterization of the 4‐hydroxyphenylacetic acid‐3‐hydroxylase from Pseudomonas putida U. ResearchGate. [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Fluoroorganic Chemistry. Purdue University. [Link]

  • Glacial Acetic Acid Adverse Events: Case Reports and Review of the Literature. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Analytical Refinement for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: LC-MS/MS,


F NMR, and HRMS workflows
Audience:  Pharmaceutical R&D, Environmental Analysis, CROs

Introduction: The Fluorine Paradox

Fluorine is the "goldilocks" element of modern drug design—simultaneously enhancing metabolic stability and lipophilicity. However, the very properties that make C–F bonds desirable (high electronegativity, strong bond energy) create unique analytical hurdles.

This guide moves beyond basic operation manuals to address the three most common failure modes in fluorinated compound analysis: Ubiquitous Background Contamination (LC-MS), Relaxation Artifacts (NMR), and Metabolite Signal Loss (HRMS).

Module 1: Trace Quantitation & Contamination Control (LC-MS/MS)

Context: The detection of trace fluorinated compounds (PFAS, fluorinated drugs) is often compromised by system-generated background noise.[1] PTFE (Teflon) components in LC pumps and solvent lines leach fluorinated species, creating "ghost peaks" that co-elute with analytes.

Troubleshooting: "I see fluorinated background peaks in my blanks."

The Mechanism: Conventional LC systems use PTFE solvent lines and degassers. These leach perfluorinated compounds (like PFOA/PFOS) into the mobile phase. Because these contaminants originate before the injector, they accumulate at the head of the analytical column during equilibration, eluting exactly when your target analytes do.

The Solution: The Delay Column Isolation Strategy We do not just "clean" the system; we chromatographically separate the system's contamination from the sample's contamination.

Protocol: Isolating System Background
  • Hardware Modification:

    • Replace all solvent lines with PEEK (Polyether ether ketone) or stainless steel.

    • Remove PTFE solvent frits; replace with stainless steel or ceramic.

  • The Delay Column:

    • Install a short, highly retentive column (e.g., C18, 50 x 2.1 mm) between the mixer/pump and the autosampler injector.

    • Logic: Contaminants from the pump are trapped on this delay column. When the gradient starts, they elute later than the sample analytes (which are injected after the delay column).

Visualizing the Workflow:

LC_Flow_Path Solvents Mobile Phase (Source of Contamination) Pump LC Pump (PTFE Seals) Solvents->Pump Leaching DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol Background PFAS Injector Autosampler (Sample Injection) DelayCol->Injector Retarded Background AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Retarded Background MS Mass Spec (Detection) AnalCol->MS Resolved Peaks: 1. Analyte 2. Background

Caption: The Delay Column (Green) retards system-born contaminants, forcing them to elute after the sample analytes, resolving the interference.

Module 2: Structural Elucidation & qNMR ( F NMR)

Context:


F NMR is powerful for quantification (qNMR) because it has 100% natural abundance and no background signal in biological matrices. However, users frequently report poor integration accuracy  ( < 98% recovery).
Troubleshooting: "My qNMR integrals are inconsistent/under-quantified."

The Mechanism: Fluorine nuclei often have significantly longer longitudinal relaxation times (


) than protons (

H), particularly in isolated CF

groups where there are no nearby protons to facilitate dipolar relaxation. If the Relaxation Delay (

) is too short, the spins do not return to equilibrium, leading to signal saturation and under-estimation of the area.

The Solution: The


 Rule 
For quantitative accuracy (99.3% recovery), the inter-pulse delay must be at least 5 times the longest 

in the sample. For 99.9% accuracy, use

.[2]
Protocol:

Determination (Inversion Recovery)
  • Pulse Sequence: Use t1ir (inversion recovery).[3]

  • Array Setup: Set a variable delay list (

    
    ) ranging from 0.01s to 10s (exponential spacing).
    
  • Acquisition: Acquire spectra. You will see peaks flip from negative (inverted) to positive.

  • Calculation: The null point (where signal = 0) is related to

    
     by: 
    
    
    
    .
  • Validation: Set your qNMR relaxation delay (

    
    ) to 
    
    
    
    .

Decision Logic for qNMR Setup:

NMR_Workflow Start Start qNMR Setup CheckSW Check Spectral Width (Is SW > 200ppm?) Start->CheckSW ExpandSW Increase SW (Risk: Truncated FID) CheckSW->ExpandSW No MeasureT1 Run Inversion Recovery (Find Longest T1) CheckSW->MeasureT1 Yes ExpandSW->CheckSW CalcD1 Calculate d1 (d1 = 7 * T1) MeasureT1->CalcD1 SetAcq Set Acquisition Time (AQ) (AQ > 3/LB) CalcD1->SetAcq RunExp Run Experiment SetAcq->RunExp

Caption: Logic flow ensuring 99.9% magnetization recovery for accurate fluorinated compound quantification.

Module 3: Metabolite Identification (HRMS & Mass Defect)

Context: In drug development, identifying fluorinated metabolites in plasma is like finding a needle in a haystack. The "needle" (metabolite) is often obscured by the "hay" (endogenous matrix).

Troubleshooting: "I cannot distinguish my fluorinated metabolites from the matrix."

The Mechanism: Fluorine has a unique mass defect. While Hydrogen has a large positive mass defect (+0.0078 Da), Fluorine has a slight negative mass defect (-0.0020 Da) relative to its nominal mass. As you substitute H for F, the molecule's mass defect shifts downward, distinguishing it from hydrogen-rich biological background (lipids, peptides).

The Solution: Mass Defect Filtering (MDF) By applying a post-acquisition filter that only displays ions falling within a specific mass defect window, you can mathematically "erase" the biological matrix.

Data: Mass Defect Shift Table
ElementNominal MassExact MassMass Defect (Da)Impact on Metabolite
Hydrogen (

H)
11.00783+0.0078 Increases defect (Matrix-like)
Carbon (

C)
1212.000000.0000Neutral
Fluorine (

F)
1918.99840-0.0016 Decreases defect (Unique)
Chlorine (

Cl)
3534.96885-0.0311Strongly negative
Protocol: Setting the MDF Window
  • Calculate Parent Defect: Determine the exact mass and defect of your parent drug (e.g., Parent Mass: 450.1234, Defect: 0.1234).

  • Define Metabolic Shift: Anticipate metabolic changes (e.g., +Oxygen = +15.9949).

  • Set Filter Width: Apply a filter window of

    
     Da around the parent's mass defect (adjusted for expected metabolic shifts).
    
  • Execute: Re-process the HRMS data. The "haystack" (lipids with high positive defects) will disappear, leaving the "needles" (fluorinated species).

References

  • U.S. Environmental Protection Agency. (2024).[4] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][4][5][6][7] Washington, D.C. [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry, 44(7), 999-1016.[8] [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Applied principles for 19F qNMR relaxation). [Link]

  • Toms, L. M., et al. (2016). Mass defect filtering for suspect screening of halogenated environmental chemicals. Environmental Science & Technology. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Fluoro-3-methylphenylacetic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-3-methylphenylacetic acid is a valuable intermediate in the synthesis of complex organic molecules, finding significant application in pharmaceutical research and development.[1] Its structural motifs, including the fluorine atom and the phenylacetic acid moiety, are present in numerous biologically active compounds. The fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, making this compound a key building block in medicinal chemistry. This guide provides a comparative analysis of five distinct synthetic routes to this compound, offering researchers, scientists, and drug development professionals the technical insights needed to select the most appropriate method for their specific requirements. Each method is evaluated based on yield, scalability, cost-effectiveness, safety, and environmental impact, supported by detailed experimental protocols and a thorough discussion of the underlying chemical principles.

I. Hydrolysis of 4-Fluoro-3-methylphenylacetonitrile

The hydrolysis of nitriles to carboxylic acids is a classic and robust transformation in organic synthesis. This route is often favored for its reliability and high yields, provided the starting nitrile is readily accessible.

Scientific Rationale

The reaction proceeds via either acid or base-catalyzed hydrolysis of the nitrile group. In acid-catalyzed hydrolysis, the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis of the resulting amide intermediate yield the carboxylic acid and an ammonium salt. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the carboxylate salt, which is then acidified to yield the final product. Acid hydrolysis is often preferred as it can be driven to completion and the product precipitates upon cooling, simplifying isolation.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Fluoro-3-methylphenylacetonitrile (1.0 eq) with a 3:2 (v/v) mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice with stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a product with high purity.

Workflow Diagram

hydrolysis start 4-Fluoro-3-methylphenylacetonitrile reagents H2SO4 / H2O start->reagents hydrolysis Acid Hydrolysis (Reflux, 2-3h) reagents->hydrolysis workup Quenching (Ice Water) hydrolysis->workup isolation Filtration workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

II. Willgerodt-Kindler Reaction of 4-Fluoro-3-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their derivatives.[2] This one-pot reaction involves the use of sulfur and a secondary amine, typically morpholine.

Scientific Rationale

The reaction mechanism is complex and thought to involve the formation of an enamine from the starting ketone and morpholine.[2] This enamine then reacts with sulfur to form a thioamide intermediate. A series of rearrangements and subsequent hydrolysis of the thioamide leads to the final carboxylic acid product. The reaction is particularly useful for migrating a carbonyl group from a side chain to its terminus.

Experimental Protocol
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-Fluoro-3-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.

  • Intermediate Hydrolysis: After cooling, add a solution of sodium hydroxide (4.0 eq) in water and reflux the mixture for another 4-6 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up: Cool the reaction mixture and acidify it with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • Isolation: The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • Purification: Recrystallization from an appropriate solvent will yield the pure this compound.

Workflow Diagram

willgerodt_kindler start 4-Fluoro-3-methylacetophenone reagents Sulfur, Morpholine start->reagents wk_reaction Willgerodt-Kindler Reaction (Reflux, 6-8h) reagents->wk_reaction hydrolysis Basic Hydrolysis (NaOH, Reflux, 4-6h) wk_reaction->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation Filtration & Washing acidification->isolation product This compound isolation->product

Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.

III. Grignard Carboxylation of 4-Fluoro-3-methylbenzyl Halide

The carboxylation of a Grignard reagent is a fundamental carbon-carbon bond-forming reaction that provides a direct route to carboxylic acids. This method is highly effective, provided that the Grignard reagent can be formed successfully.

Scientific Rationale

The synthesis begins with the formation of a Grignard reagent by reacting a 4-fluoro-3-methylbenzyl halide (chloride or bromide) with magnesium metal in an anhydrous ether solvent.[3] The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. A significant challenge with benzyl Grignard reagents is the competing Wurtz coupling side reaction, where the Grignard reagent reacts with the starting benzyl halide.[4]

Experimental Protocol
  • Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 4-Fluoro-3-methylbenzyl chloride (1.0 eq) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining benzyl chloride solution dropwise while maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Carboxylation: Cool the Grignard solution in an ice bath and slowly pour it onto an excess of crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Workflow Diagram

grignard start 4-Fluoro-3-methylbenzyl Chloride reagents1 Mg, I2 (cat.) Anhydrous Ether start->reagents1 grignard_formation Grignard Reagent Formation (Reflux) reagents1->grignard_formation reagents2 CO2 (Dry Ice) grignard_formation->reagents2 carboxylation Carboxylation reagents2->carboxylation workup Acidic Work-up (HCl) carboxylation->workup extraction Solvent Extraction workup->extraction product This compound extraction->product

Caption: Grignard carboxylation route to this compound.

IV. Palladium-Catalyzed Carbonylation of 4-Fluoro-3-methylbenzyl Halide

Palladium-catalyzed carbonylation reactions represent a modern and versatile approach for the synthesis of carboxylic acid derivatives.[5] These methods often offer high functional group tolerance and can be performed under relatively mild conditions.

Scientific Rationale

This reaction involves the oxidative addition of the 4-fluoro-3-methylbenzyl halide to a palladium(0) complex. Carbon monoxide then inserts into the resulting palladium-carbon bond to form an acyl-palladium intermediate. Finally, nucleophilic attack by water, followed by reductive elimination, regenerates the palladium(0) catalyst and releases the carboxylic acid product. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Experimental Protocol
  • Setup: In a pressure vessel, combine 4-Fluoro-3-methylbenzyl bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like Xantphos (4 mol%), and a base such as sodium carbonate in a suitable solvent (e.g., toluene/water).

  • Reaction: Pressurize the vessel with carbon monoxide (typically 1-10 atm) and heat the mixture to 80-100 °C for several hours with stirring.

  • Work-up: After cooling and carefully venting the CO, acidify the reaction mixture with hydrochloric acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow Diagram

carbonylation start 4-Fluoro-3-methylbenzyl Bromide reagents Pd(OAc)2, Xantphos CO, Base, H2O start->reagents carbonylation Pd-Catalyzed Carbonylation (80-100°C, pressure) reagents->carbonylation workup Acidification & Extraction carbonylation->workup purification Purification workup->purification product This compound purification->product

Caption: Palladium-catalyzed carbonylation for the synthesis of this compound.

V. Friedel-Crafts Acylation of m-Fluorotoluene followed by Hydrolysis

This two-step approach involves an initial Friedel-Crafts acylation to introduce a haloacetyl group, followed by hydrolysis to the carboxylic acid. However, this route can be complicated by the formation of regioisomers.

Scientific Rationale

The Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) results in the formation of a trihaloacetophenone.[6] The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups lead to a mixture of isomers. The desired 4-fluoro-3-methyl isomer is one of the products. Subsequent hydrolysis of the trihalomethyl ketone functionality under basic conditions, followed by acidification, yields the carboxylic acid. The main drawback is the need to separate the desired isomer from the other products.

Experimental Protocol
  • Acylation: Cool a mixture of m-fluorotoluene (1.0 eq) and a Lewis acid like anhydrous aluminum trichloride (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C. Add trichloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for several hours until the reaction is complete.

  • Work-up of Acylation: Quench the reaction by pouring it onto ice/HCl. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude isomeric ketone mixture.

  • Hydrolysis: Dissolve the crude ketone mixture in a suitable solvent and hydrolyze with an aqueous base (e.g., NaOH) under reflux.

  • Isomer Separation: After acidification, the mixture of isomeric acids is typically separated by fractional crystallization or chromatography to isolate the desired this compound.[6]

Workflow Diagram

friedel_crafts start m-Fluorotoluene reagents1 Trichloroacetyl Chloride AlCl3 start->reagents1 acylation Friedel-Crafts Acylation reagents1->acylation intermediate Isomeric Ketone Mixture acylation->intermediate reagents2 NaOH (aq), then H+ intermediate->reagents2 hydrolysis Hydrolysis reagents2->hydrolysis separation Isomer Separation (Crystallization) hydrolysis->separation product This compound separation->product

Caption: Friedel-Crafts acylation route, highlighting the critical isomer separation step.

Comparative Analysis

Parameter Nitrile Hydrolysis Willgerodt-Kindler Grignard Carboxylation Pd-Catalyzed Carbonylation Friedel-Crafts Acylation
Starting Material 4-Fluoro-3-methylphenylacetonitrile4-Fluoro-3-methylacetophenone4-Fluoro-3-methylbenzyl halide4-Fluoro-3-methylbenzyl halidem-Fluorotoluene
Typical Yield High (80-95%)Moderate to Good (60-85%)Moderate (50-70%)Good to Excellent (70-90%)Moderate (overall, after separation)
Scalability ExcellentGoodModerate (Grignard initiation can be tricky on a large scale)GoodModerate (due to isomer separation)
Cost-Effectiveness High (if nitrile is available)Moderate (depends on ketone cost)Moderate (Mg is cheap, but anhydrous conditions add cost)Low (Pd catalyst and ligands can be expensive)Moderate (cheap starting material, but separation adds cost)
Safety Concerns Use of strong acids.H₂S evolution, use of noxious morpholine.Highly reactive Grignard reagent, anhydrous conditions required.Use of toxic CO gas under pressure.Use of corrosive Lewis acids and acyl halides.
Environmental Impact Acidic waste.Sulfur waste, use of organic amine.Magnesium salt waste.Heavy metal catalyst waste.Chlorinated solvent waste, Lewis acid waste.
Key Advantages High yield, simple procedure.One-pot conversion from a ketone.Direct carboxylation.High functional group tolerance, mild conditions.Inexpensive starting material.
Key Disadvantages Availability/cost of nitrile.Noxious reagents, high temperatures.Wurtz coupling side reaction.Catalyst cost, CO handling.Formation of isomers requiring separation.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends heavily on the specific needs of the laboratory or production facility.

  • For large-scale production where cost and efficiency are paramount, the hydrolysis of 4-Fluoro-3-methylphenylacetonitrile is likely the most attractive option, assuming the starting nitrile is commercially available at a reasonable price. This method is robust, high-yielding, and relatively straightforward to scale up.

  • The Willgerodt-Kindler reaction offers a viable alternative if the corresponding acetophenone is a more accessible starting material. While it involves harsh conditions and noxious reagents, it is a well-established one-pot transformation.

  • Grignard carboxylation is a classic and effective method for laboratory-scale synthesis, but the potential for Wurtz coupling and the strict requirement for anhydrous conditions can limit its scalability and overall yield.

  • Palladium-catalyzed carbonylation represents a modern and elegant approach with high yields and functional group tolerance. However, the high cost of the palladium catalyst and ligands, along with the need for specialized equipment to handle carbon monoxide, may make it less suitable for large-scale or cost-sensitive applications.

  • The Friedel-Crafts acylation route is hampered by the formation of regioisomers, which necessitates a potentially difficult and costly separation step. This makes it the least desirable option for producing a pure final product efficiently.

Ultimately, for most research and development applications, the hydrolysis of the corresponding nitrile offers the best balance of yield, simplicity, and scalability.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p. 436. Retrieved from [Link]

  • Kappe, C. O., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2258–2265. Retrieved from [Link]

  • Carlson, R., & Lundstedt, T. (1987). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica, Series B, 41, 164-173.
  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Cook, J. S., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 75(16), 5513-5523.
  • CN100455557C - The production method of methylphenylacetic acid. (n.d.). Google Patents.
  • LookChem. (n.d.). CAS No.261951-73-9,3-Fluoro-4-methylphenylacetonitrile Suppliers. Retrieved from [Link]

  • Brown, E. V. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7883.
  • Smietana, M., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1947-1954.
  • Sugawara, S., et al. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(5), 960-971.
  • CN102633623A - Methylphenylacetic acid preparation method. (n.d.). Google Patents.
  • Martinelli, J. R., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. ACS Central Science, 2(1), 17-24.
  • Manabe, K., et al. (n.d.). Pd-Catalyzed External-CO-Free Carbonylation: Preparation of. Organic Syntheses, 97, 125-142.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis.
  • Gevorgyan, V., et al. (2016). Synthesis of 2-[(3,4,5-Triphenyl)
  • Munday, R. H., et al. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754-2755.
  • Rasulova, R. A., et al. (2023). Synthesis, properties and applications of esters of phenylacetic acid. Journal of Chemical Technology and Metallurgy, 58(1), 1-10.
  • US20070010685A1 - Method of phenylacetic acid production. (n.d.). Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Adapa, S. R., et al. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Sciedco. (n.d.). 4'-Fluoro-3'-methylacetophenone, Min. 98.0 (GC), 5 g. Retrieved from [Link]

  • Kappe, C. O., et al. (2019). Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure. Chemistry – A European Journal, 25(15), 3876-3880.
  • van der Hest, J. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses - Faculty of Science and Engineering.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]

  • eBay. (n.d.). 4-Methylbenzyl chloride, 99.7%, for synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 Fluoro 3 Methyl Acetophenone Liquid. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Fluorobenzyl Chloride, Liquid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Halogenated Phenylacetic Acids: A Comparative Analysis of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Phenylacetic Acid-Based Drug Discovery

For researchers, scientists, and drug development professionals, the phenylacetic acid scaffold represents a foundational element in the design of a multitude of therapeutic agents. Its versatility is significantly enhanced through strategic halogenation, a chemical modification that profoundly influences a molecule's physicochemical properties and biological activity. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can modulate lipophilicity, acidity (pKa), metabolic stability, and binding interactions with biological targets. This guide provides an in-depth comparison of 4-Fluoro-3-methylphenylacetic acid against other key halogenated phenylacetic acids, offering insights into their synthesis, properties, and potential applications, with a focus on their role as inhibitors of cyclooxygenase (COX) enzymes.

Comparative Physicochemical Properties

The choice of halogen and its position on the phenyl ring, along with other substitutions, dictates the molecule's behavior in biological systems. The following table summarizes key physicochemical properties of this compound and its chlorinated, brominated, and iodinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
This compound C₉H₉FO₂168.17-~4.3~2.1
4-Chlorophenylacetic acid C₈H₇ClO₂170.59104-1064.192.36
4-Bromophenylacetic acid C₈H₇BrO₂215.04114-1174.192.58
4-Iodophenylacetic acid C₈H₇IO₂262.05136-1434.172.94

Synthesis of Halogenated Phenylacetic Acids: A Generalized Approach

The synthesis of halogenated phenylacetic acids can be achieved through various established routes in organic chemistry. A common and effective method involves the conversion of the corresponding halogenated benzyl halide to a nitrile, followed by hydrolysis to the carboxylic acid.

Experimental Workflow: Synthesis via Nitrile Hydrolysis

G A Halogenated Benzyl Halide B Cyanation Reaction A->B NaCN or KCN C Halogenated Benzyl Cyanide B->C D Hydrolysis C->D Acid or Base E Halogenated Phenylacetic Acid D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Generalized workflow for the synthesis of halogenated phenylacetic acids.

Causality in Experimental Choices:

  • Choice of Cyanide Source: Sodium or potassium cyanide are effective for the nucleophilic substitution of the benzyl halide. The choice often depends on solubility and cost.

  • Hydrolysis Conditions: Both acidic and basic conditions can effectively hydrolyze the nitrile to the carboxylic acid. Acidic hydrolysis (e.g., with sulfuric acid) directly yields the carboxylic acid, while basic hydrolysis (e.g., with sodium hydroxide) initially forms the carboxylate salt, which then requires acidification to produce the final product. The choice may depend on the stability of the other functional groups on the molecule.

  • Purification: Recrystallization is a standard and effective method for purifying the final solid product, removing any unreacted starting materials or byproducts.

Performance Comparison: Cyclooxygenase (COX) Inhibition and Structure-Activity Relationships

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Key SAR Principles for Halogenated Phenylacetic Acids as COX Inhibitors:

  • Halogen Identity and Position: The nature and position of the halogen substituent can significantly impact COX inhibitory potency and selectivity. The electronegativity and size of the halogen influence the electronic properties of the phenyl ring and steric interactions within the enzyme's active site.

  • Lipophilicity: Increased lipophilicity, often observed with heavier halogens (I > Br > Cl > F), can enhance binding to the hydrophobic channel of the COX active site. However, this must be balanced, as excessive lipophilicity can lead to non-specific binding and reduced solubility.

  • Methyl Substitution: The presence of a methyl group, as in this compound, can provide additional hydrophobic interactions within the active site and influence the orientation of the molecule, potentially affecting selectivity.

Based on these principles, one might hypothesize that the larger, more polarizable halogens (iodine and bromine) could lead to increased potency due to enhanced van der Waals interactions within the COX active site. The fluorine atom in this compound, with its high electronegativity and small size, can form strong dipole-dipole interactions and may enhance metabolic stability. The additional methyl group can further optimize hydrophobic interactions.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

To experimentally determine and compare the COX-2 inhibitory activity of these compounds, a well-established in vitro assay can be employed. The following is a generalized protocol based on the principles of commercially available COX inhibitor screening kits.

Workflow for COX-2 Inhibition Assay

G A Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Co-factors - Assay Buffer C Pre-incubation: COX-2 Enzyme + Test Compound A->C B Prepare Test Compounds (Serial Dilutions) B->C D Initiate Reaction: Add Arachidonic Acid C->D E Reaction Incubation D->E F Stop Reaction E->F G Quantify Prostaglandin Production (e.g., ELISA, LC-MS) F->G H Data Analysis: Calculate IC50 Values G->H

Caption: A generalized workflow for an in vitro COX-2 inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer to the desired concentration.

    • Prepare a stock solution of arachidonic acid (the substrate for COX-2).

    • Prepare a solution of necessary co-factors (e.g., hematin) in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound and other halogenated phenylacetic acids) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound dilutions or the positive control to their respective wells.

    • Add the COX-2 enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by LC-MS/MS.

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of COX-2 activity) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Self-Validating System: The inclusion of a known selective COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO) allows for the validation of the assay's performance. The results for the test compounds can be considered reliable if the positive control shows the expected inhibitory activity and the vehicle control shows no significant inhibition.

Biological Pathway: The Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory effects of these compounds stem from their interference with the arachidonic acid cascade. When a cell is stimulated (e.g., by injury or inflammation), phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Isomerases Physiological Functions Physiological Functions Prostaglandins (PGE2, PGF2α, etc.)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGF2α, etc.)->Inflammation, Pain, Fever Halogenated Phenylacetic Acids Halogenated Phenylacetic Acids Halogenated Phenylacetic Acids->COX-1 (Constitutive) Halogenated Phenylacetic Acids->COX-2 (Inducible)

Caption: The arachidonic acid cascade and the inhibitory action of halogenated phenylacetic acids on COX enzymes.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other key halogenated phenylacetic acids, with a focus on their potential as COX inhibitors. The choice of halogen and other substituents on the phenylacetic acid scaffold significantly influences the compound's physicochemical properties and, consequently, its biological activity. While direct comparative data on COX inhibition for all four compounds is limited, the principles of structure-activity relationships suggest that each analog possesses a unique profile that warrants further investigation.

For drug development professionals, the presented experimental protocol for COX-2 inhibition provides a robust framework for evaluating and comparing the potency and selectivity of these and other novel phenylacetic acid derivatives. Future research should focus on systematic comparative studies to elucidate the precise impact of different halogen substitutions on COX-1/COX-2 selectivity and to explore the therapeutic potential of these compounds in inflammatory and other diseases.

References

  • PubChem Compound Summary for CID 137214, 4-Iodophenylacetic acid. National Center for Biotechnology Information. [Link]

  • Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(4), 1311-1315. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • CVpharmacology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

Comparative analysis of the metabolic fate of phenylalkanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development & Translational Research

Executive Summary: The "Odd-Even" Rule in Modern Therapeutics

In drug development, phenylalkanoic acids (


) act as critical model substrates for understanding lipid metabolism and as functional moieties in prodrug design. The metabolic fate of these compounds is governed by a deterministic principle first described by Franz Knoop in 1904: the Odd-Even Chain Length Rule .

For the pharmaceutical scientist, this is not merely historical trivia; it is a predictive tool for toxicity and pharmacokinetics.

  • Even-chain analogs (e.g., Phenylbutyrate) inevitably metabolize to Phenylacetic Acid (PAA) .

  • Odd-chain analogs (e.g., Phenylpropionate) metabolize to Benzoic Acid (BA) .

Critical Insight: The translational risk lies not in the


-oxidation (which is conserved across mammals), but in the subsequent conjugation step . While rodents conjugate PAA with glycine, humans uniquely prefer glutamine. Failure to account for this species divergence is a common cause of preclinical data misalignment.

Mechanistic Analysis: The Beta-Oxidation Spiral

The metabolic processing of phenylalkanoic acids occurs primarily in the hepatic mitochondria via the


-oxidation spiral. Unlike aliphatic fatty acids, the phenyl ring acts as a metabolic "stop," preventing complete oxidation to 

.
The Chain Shortening Logic

The enzymes of the mitochondrial matrix remove two-carbon units (Acetyl-CoA) sequentially.

  • Activation: The acid is converted to a CoA thioester by Acyl-CoA Synthetase (e.g., ACSM1).

  • Oxidation Cycle: Dehydrogenation, hydration, oxidation, and thiolysis remove an Acetyl-CoA unit.

  • Termination:

    • If the side chain has an Even number of carbons (n=2, 4, 6...), the final non-cleavable unit is Phenylacetyl-CoA .

    • If the side chain has an Odd number of carbons (n=1, 3, 5...), the final non-cleavable unit is Benzoyl-CoA .

Visualization of the Pathway

The following diagram illustrates the divergent fates based on chain length parity.

BetaOxidation cluster_even Even Chain Series cluster_odd Odd Chain Series PB Phenylbutyrate (C4) BetaOx β-Oxidation Spiral (-2 Carbons/Cycle) PB->BetaOx PA Phenylacetate (C2) PAG Phenylacetylglutamine (Human/Primate) PA->PAG Glutamine N-Acyltransferase (Humans) PAGly Phenaceturic Acid (Rodent/Dog) PA->PAGly Glycine N-Acyltransferase (Rodents) PP Phenylpropionate (C3) PP->BetaOx BA Benzoate (C1) Hipp Hippuric Acid (Universal) BA->Hipp Glycine N-Acyltransferase (Universal) BetaOx->PA Even End-Product BetaOx->BA Odd End-Product

Figure 1: The metabolic divergence of phenylalkanoic acids. Note the species-specific conjugation of the even-chain metabolite Phenylacetate.

The Conjugation Divergence: A Translational Pitfall

This is the most critical section for drug developers. While


-oxidation is predictable, the Phase II conjugation  of the resulting end-product (Phenylacetate) is highly species-dependent.
Comparative Conjugation Table
FeatureOdd Chain End-Product (Benzoate)Even Chain End-Product (Phenylacetate)
Primary Conjugate (Human) Hippuric Acid (Glycine)Phenylacetylglutamine (Glutamine)
Primary Conjugate (Rat/Dog) Hippuric Acid (Glycine)Phenaceturic Acid (Glycine)
Key Enzyme (Human) GLYAT (Glycine N-acyltransferase)GNA (Glutamine N-acyltransferase)
Clinical Relevance Marker of liver function; preservative metabolism.Nitrogen scavenger (Urea Cycle Disorders).[1][2]
Translational Risk Low (Conserved pathway).HIGH (Rodent models do not predict human glutamine depletion).

Expert Commentary: In humans, the conjugation of Phenylacetate with Glutamine is so efficient that it is used therapeutically (as Sodium Phenylbutyrate) to lower ammonia levels.[2] The drug "scavenges" glutamine (which carries 2 nitrogens), excreting it as phenylacetylglutamine.[1][2] Do not use rodent models to estimate the nitrogen-scavenging capacity of phenylbutyrate , as rodents primarily excrete phenaceturic acid (consuming glycine, which carries only 1 nitrogen).

Experimental Validation: Self-Validating LC-MS/MS Protocol

To objectively compare these metabolites in biological matrices, a targeted LC-MS/MS approach is required.[3] The following protocol ensures separation of the critical isomers (e.g., distinguishing phenylacetylglutamine from other conjugates).

Sample Preparation Workflow
  • Matrix: Plasma (50 µL) or Urine (diluted 1:10).

  • Internal Standard: Add

    
    -Phenylacetic acid and 
    
    
    
    -Benzoic acid.
  • Protein Precipitation: Add 200 µL cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Centrifugation: 15,000 x g for 10 mins at 4°C.

  • Injection: 5 µL of supernatant.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Negative Mode ESI-):

  • Benzoic Acid: 121.0

    
     77.0 (Quant), 121.0 
    
    
    
    93.0 (Qual).
  • Phenylacetic Acid: 135.0

    
     91.0 (Quant).
    
  • Hippuric Acid: 178.0

    
     134.0.
    
  • Phenylacetylglutamine: 263.1

    
     145.1 (Note: Can also be run in Positive Mode 265 
    
    
    
    130).
Analytical Logic Diagram

LCMS_Workflow cluster_detect MS/MS Detection (MRM) Sample Biological Sample (Plasma/Urine) Spike Add Internal Standards (d5-PAA, d5-BA) Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Sep LC Separation (C18 Column, Gradient) Precip->Sep Hipp Hippurate (m/z 178->134) Sep->Hipp RT: 3.2 min PAG Phenylacetylglutamine (m/z 263->145) Sep->PAG RT: 4.5 min Data Data Analysis (Ratio Odd/Even Metabolites) Hipp->Data PAG->Data

Figure 2: Analytical workflow for simultaneous quantification of odd and even chain metabolites.

References

  • Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper. Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162. (The foundational text on Beta-oxidation).[4][5][6]

  • Brusilow, S. W., & Maestri, N. E. (1996). Urea cycle disorders: diagnosis, pathophysiology, and therapy. Advances in Pediatrics, 43, 127-170. (Clinical application of phenylbutyrate).

  • James, M. O., et al. (1972).[7] The conjugation of phenylacetic acid in man, sub-human primates and some non-primate species. Proceedings of the Royal Society of London. Series B, 182(1066), 25-35. (Definitive source on species differences).

  • Moldave, K., & Meister, A. (1957).[8] Synthesis of Phenylacetylglutamine by Human Tissue. Journal of Biological Chemistry, 229, 463-476. (Enzymatic basis of the human-specific pathway).

  • FDA Label. (2023). BUPHENYL® (sodium phenylbutyrate) Tablets and Powder for Oral Use. (Modern regulatory application).

Sources

Comparative Efficacy of 4-Fluoro-3-methylphenylacetic Acid Derivatives as Potent Anti-Inflammatory Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, the quest for potent and selective anti-inflammatory agents remains a paramount objective. Phenylacetic acid derivatives have long been a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery, with compounds like diclofenac being widely used.[1] This guide delves into the therapeutic potential of a specific subclass, 4-Fluoro-3-methylphenylacetic acid derivatives, and provides a comparative framework for evaluating their efficacy against key inflammatory targets. By synthesizing established methodologies with mechanistic insights, this document serves as a technical resource for researchers aiming to innovate within this chemical space.

The Rationale: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins (PGs), a process catalyzed by cyclooxygenase (COX) enzymes.[2][3] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Beyond the COX pathway, other critical mediators contribute to the inflammatory milieu. Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a potent pro-inflammatory molecule.[4][5] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further amplify the inflammatory response.[6][7] A comprehensive evaluation of novel anti-inflammatory candidates, therefore, necessitates a multi-target assessment of their inhibitory activity.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDS Phenylacetic Acid Derivatives (e.g., this compound) NSAIDS->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.

Comparative Efficacy Profile

The following table provides a comparative overview of the inhibitory activities of various phenylacetic acid derivatives against key inflammatory targets. While specific data for this compound derivatives are emerging, this table includes representative data from related compounds to establish a baseline for comparison.

Compound/DerivativeTargetIC50 / % InhibitionReference Compound
Phenoxyacetic Acid Derivative 7b COX-2IC50: 0.07 µMCelecoxib (IC50: 0.05 µM)
Phenoxyacetic Acid Derivative 7b TNF-α64.88% reductionCelecoxib
Phenoxyacetic Acid Derivative 7b PGE257.07% reductionCelecoxib
Pyrrole Derivative 3f TNF-αSignificant decrease (p=0.032)Diclofenac
Morpholinopyrimidine Derivative V8 iNOS & COX-2Reduced mRNA and protein expression-
Sinomenine Derivative 17 NOIC50: 30.28 ± 1.70 μMSinomenine

Data presented for illustrative and comparative purposes. The efficacy of novel derivatives should be determined experimentally.

Gold-Standard Experimental Protocols

The following protocols outline standard assays for evaluating the anti-inflammatory efficacy of this compound derivatives.

In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The test derivative is pre-incubated with the COX-2 enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a specific time and then terminated. The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[8][9]

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

G cluster_0 COX-2 Inhibition Assay Workflow A Prepare Recombinant COX-2 Enzyme B Pre-incubate with Test Compound A->B C Add Arachidonic Acid (Substrate) B->C D Quantify PGE2 Production via ELISA C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to suppress the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test derivative for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[10][11]

Methodology:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial paw volume of the animals is measured using a plethysmometer.

  • Compound Administration: The test derivative is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like diclofenac.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan (1% in saline) is given into the right hind paw of each animal.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

G cluster_1 Carrageenan-Induced Paw Edema Workflow Start Acclimatize Animals Measure_Baseline Measure Baseline Paw Volume Start->Measure_Baseline Administer_Compound Administer Test Compound or Vehicle/Control Measure_Baseline->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Edema Analyze Calculate % Edema Inhibition Measure_Edema->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

The exploration of this compound derivatives represents a promising avenue in the development of novel anti-inflammatory therapeutics. Their structural similarity to established NSAIDs suggests a potential for potent activity, while the specific substitutions may offer opportunities to fine-tune selectivity and improve safety profiles. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of these compounds against a range of key inflammatory targets. A thorough investigation encompassing both in vitro and in vivo models will be crucial in identifying lead candidates with superior therapeutic potential for the management of inflammatory disorders.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.
  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent. RSC Publishing.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central.
  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent. PMC - PubMed Central.
  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate.
  • Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif. ResearchGate.
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH.
  • Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. PubMed.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
  • Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis. NIH.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central.
  • Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. PubMed Central.
  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... ResearchGate.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
  • Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. OUCI.
  • Phenylacetic acid derivative: Significance and symbolism. ScienceDirect.
  • 4-Methylcoumarin Derivatives With Anti-Inflammatory Effects in Activated Microglial Cells. PubMed.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Publishing.

Sources

A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity validation is not merely a quality control step; it is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 4-Fluoro-3-methylphenylacetic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my focus is to provide not just protocols, but a strategic framework for selecting and interpreting analytical data to ensure the highest confidence in your synthesized material.

The Synthetic Landscape and Potential Impurities

The common route for synthesizing this compound often involves the Willgerodt-Kindler reaction of 4-fluoro-3-methylacetophenone.[1][2] This reaction, while effective, can introduce a variety of process-related impurities that must be identified and quantified.

A Common Synthetic Route:

4-Fluoro-3-methylacetophenone 4-Fluoro-3-methylacetophenone Thiomorpholide Intermediate Thiomorpholide Intermediate 4-Fluoro-3-methylacetophenone->Thiomorpholide Intermediate S, Morpholine This compound This compound Thiomorpholide Intermediate->this compound Hydrolysis (e.g., NaOH, H2O)

Caption: Willgerodt-Kindler reaction for this compound synthesis.

Understanding this pathway is critical, as it informs our analytical strategy. Potential impurities may include:

  • Unreacted Starting Material: 4-Fluoro-3-methylacetophenone.

  • Intermediates: Residual thiomorpholide intermediate.

  • Byproducts of Side Reactions: Isomeric impurities or products from incomplete reactions.

  • Reagents and Solvents: Residual morpholine, sulfur, or solvents used in the synthesis and purification.

Orthogonal Analytical Approaches for Robust Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture and potentially overlook critical impurities. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Quantitative Purity GC-MS GC-MS Synthesized Compound->GC-MS Volatile Impurities NMR NMR Synthesized Compound->NMR Structural Confirmation & Quantitative Purity (qNMR) Impurity Profiling Impurity Profiling HPLC->Impurity Profiling GC-MS->Impurity Profiling Impurity Identification Impurity Identification NMR->Impurity Identification Purity Validation Purity Validation Impurity Profiling->Purity Validation Impurity Identification->Purity Validation

Caption: Interplay of analytical techniques for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of this compound.[3][4] A validated, stability-indicating HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[5][6]

Comparative HPLC Methods
ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 220 nmUV at 220 nm and 254 nm
Column Temp. 30 °C35 °C
Pros Simple, robust, shorter run timesBetter resolution for complex impurity profiles
Cons May not resolve all closely eluting impuritiesLonger run times, more complex method development

Rationale for Method Selection:

Method A is suitable for routine quality control where the impurity profile is well-characterized. Method B is preferable during method development and for analyzing batches with unknown or complex impurity profiles, offering superior separation power. The addition of an acidic modifier to the mobile phase is crucial for achieving good peak shape for carboxylic acids like this compound by suppressing the ionization of the carboxyl group.[7]

Experimental Protocol: Validated RP-HPLC Method

Objective: To quantify the purity of this compound and identify potential impurities.

Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic Acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the main peak area against the calibration curve. Impurities can be reported as a percentage of the total peak area.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

While HPLC is excellent for the main compound, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or low molecular weight byproducts.[4][9] Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile esters.[10][11][12]

Derivatization: A Critical Step

Common derivatization agents for carboxylic acids include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Reacts with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.

  • Pentafluorobenzyl Bromide (PFBBr): Forms a pentafluorobenzyl ester, which is highly sensitive for electron capture detection (ECD) but also amenable to MS detection.

cluster_0 Derivatization Carboxylic Acid Carboxylic Acid Volatile Ester Volatile Ester Carboxylic Acid->Volatile Ester BSTFA or PFBBr GC-MS Analysis GC-MS Analysis Volatile Ester->GC-MS Analysis

Sources

A Senior Application Scientist's Guide to Benchmarking the Catalytic Performance of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals on benchmarking the catalytic performance of 4-Fluoro-3-methylphenylacetic acid.

In the dynamic landscape of catalyst development, the exploration of novel molecular scaffolds is paramount to unlocking new reactivity and enhancing synthetic efficiency. Phenylacetic acid derivatives, for instance, are versatile building blocks in the synthesis of pharmaceuticals and other complex molecules.[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, bioavailability, and metabolic stability, making fluorinated compounds highly valuable in medicinal chemistry and materials science.[2][3][4][5] This guide focuses on this compound (FMPA), a structurally intriguing molecule that combines the features of a phenylacetic acid with the unique electronic influence of a fluorine substituent.

While specific data on the catalytic applications of FMPA is not yet widely reported, its structure suggests potential utility in various catalytic transformations. This guide, therefore, takes a forward-looking approach. It is designed to provide researchers with a comprehensive framework for systematically evaluating the catalytic potential of FMPA. We will propose hypothetical, yet plausible, catalytic applications, outline detailed experimental protocols for performance benchmarking against established alternatives, and provide tools for data analysis and visualization.

Understanding this compound: A Catalyst Candidate

This compound (CAS No: 1000520-92-2) is a white solid with a molecular weight of 168.17 g/mol .[6] The key structural features that suggest its potential as a catalyst or a ligand in catalysis are:

  • The Carboxylic Acid Moiety: The -COOH group can act as a Brønsted acid, a hydrogen bond donor, or as a coordinating group to a metal center. In organocatalysis, carboxylic acids are known to activate electrophiles through hydrogen bonding.[7]

  • The Fluorine Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect (-I effect), which can modulate the acidity of the carboxylic proton and the electron density of the aromatic ring. This can influence the binding affinity and reactivity of the catalyst.

  • The Methyl Group: The methyl group has a weak electron-donating effect (+I effect) and provides steric bulk, which can be crucial for enantioselective catalysis by creating a specific chiral environment around the active site.

Hypothesized Catalytic Applications and Benchmarking Strategy

Based on the structural features of FMPA, we propose its evaluation in two primary areas of catalysis: Brønsted acid organocatalysis and as a ligand in transition metal catalysis.

FMPA in Brønsted Acid Organocatalysis

The carboxylic acid group of FMPA can potentially catalyze reactions that are promoted by weak Brønsted acids. A classic example is the esterification of alcohols.

Benchmarking Experiment: Esterification of Benzyl Alcohol with Acetic Anhydride

This experiment will compare the catalytic activity of FMPA against a standard carboxylic acid catalyst, p-toluic acid, and a stronger acid catalyst, 4-dodecylbenzenesulfonic acid (DBSA).[8]

Experimental Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 mmol), acetic anhydride (1.2 mmol), and the catalyst (0.1 mmol).

  • The catalysts to be tested are:

    • This compound

    • p-Toluic acid (non-fluorinated analogue)

    • 4-Dodecylbenzenesulfonic acid (strong acid catalyst)

    • A blank reaction with no catalyst.

  • The reaction mixture is stirred at 80°C.

  • Aliquots (0.1 mL) are taken from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes), quenched with saturated NaHCO₃ solution, and extracted with ethyl acetate.

  • The organic layer is analyzed by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzyl acetate.

Data Presentation:

The results of this experiment can be summarized in a table for easy comparison.

CatalystTime (min)Conversion of Benzyl Alcohol (%)Yield of Benzyl Acetate (%)
This compound 15Hypothetical DataHypothetical Data
30Hypothetical DataHypothetical Data
60Hypothetical DataHypothetical Data
120Hypothetical DataHypothetical Data
p-Toluic acid 15Hypothetical DataHypothetical Data
30Hypothetical DataHypothetical Data
60Hypothetical DataHypothetical Data
120Hypothetical DataHypothetical Data
4-Dodecylbenzenesulfonic acid 15Hypothetical DataHypothetical Data
30Hypothetical DataHypothetical Data
60Hypothetical DataHypothetical Data
120Hypothetical DataHypothetical Data
No Catalyst 120Hypothetical DataHypothetical Data

Experimental Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis Reactants Benzyl Alcohol + Acetic Anhydride Setup Mix & Heat (80°C) Reactants->Setup Catalyst FMPA / p-Toluic Acid / DBSA Catalyst->Setup Sampling Take Aliquots (0-120 min) Setup->Sampling Quench Quench with NaHCO3 Sampling->Quench Extract Extract with Ethyl Acetate Quench->Extract GC_Analysis GC Analysis Extract->GC_Analysis Data Calculate Conversion & Yield GC_Analysis->Data

Workflow for benchmarking FMPA in esterification.
FMPA as a Ligand in Asymmetric Catalysis

The chiral potential of FMPA can be explored by using it as a ligand in transition metal-catalyzed asymmetric reactions. For instance, in a palladium-catalyzed enantioselective C-H olefination. While FMPA itself is not chiral, it could be used as a chiral directing group after derivatization or in combination with a chiral co-catalyst. For this guide, we will consider its performance as a ligand in a more general sense in a well-established cross-coupling reaction.

Benchmarking Experiment: Suzuki-Miyaura Coupling

This experiment will evaluate the effectiveness of FMPA as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.[1] We will compare its performance against a standard phosphine ligand, triphenylphosphine (PPh₃).

Experimental Protocol:

  • In a glovebox, to a vial add Pd(OAc)₂ (2 mol%), the ligand (4 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • The ligands to be tested are:

    • This compound

    • Triphenylphosphine (PPh₃)

  • Add 5 mL of a 4:1 mixture of dioxane and water.

  • Seal the vial and stir the reaction mixture at 100°C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The yield of the biaryl product is determined by ¹H NMR spectroscopy using an internal standard.

Data Presentation:

LigandProduct Yield (%)
This compound Hypothetical Data
Triphenylphosphine (PPh₃) Hypothetical Data
No Ligand Hypothetical Data

Proposed Catalytic Cycle Diagram:

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Generalized catalytic cycle for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Benchmarking Reactions: The esterification and Suzuki-Miyaura coupling reactions were chosen because they represent two major classes of catalytic transformations where the proposed catalytic modes of FMPA can be effectively tested. These reactions are well-understood, high-yielding, and have established protocols, allowing for a reliable comparison of FMPA's performance against known catalysts.

Self-Validating Protocols: Each experimental protocol includes a "no catalyst" or "no ligand" control. This is crucial for establishing a baseline and ensuring that the observed reactivity is indeed due to the added catalyst or ligand and not a background thermal reaction. The inclusion of a well-established catalyst/ligand (p-toluic acid, DBSA, PPh₃) provides a positive control and a benchmark for performance.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel catalyst or ligand. The proposed experiments are designed to be robust, reproducible, and to provide clear, comparative data. While the catalytic potential of FMPA is yet to be fully explored, its unique structural and electronic properties make it a compelling candidate for investigation. The insights gained from these benchmarking studies will be invaluable for researchers in academia and industry, potentially leading to the discovery of new, efficient, and selective catalytic systems for important chemical transformations.

References

  • Vertex AI Search. (n.d.). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials.
  • ResearchGate. (n.d.). Catalyst performance benchmarking and mechanistic insights from....
  • PubMed. (2021). Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach.
  • National Institutes of Health. (2024). Recent Advances on Fluorine Chemistry.
  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • ACS Publications. (2023). Fluorinated Organic Compounds How to Imagine a Future.
  • ResearchGate. (n.d.). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • ResearchGate. (2024). (PDF) Understanding the Cooperative Effects in the Catalysis of Homodimeric Fluoroacetate Dehalogenase.
  • ResearchGate. (n.d.). Overview of industrial applications of fluorinated organic compounds....
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • RSC Publishing. (2018). Catalytic asymmetric synthesis of geminal-dicarboxylates.
  • Journal of the American Chemical Society. (n.d.). Pd(II)-Catalyzed Enantioselective C−H Olefination of Diphenylacetic Acids.
  • MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Pharmaffiliates. (n.d.). 1000520-92-2| Chemical Name : this compound.
  • ResearchGate. (n.d.). comparison between current catalysts with that reported in literature.
  • CymitQuimica. (n.d.). 3D-FF83465 - 4-fluoro-3-hydroxyphenylacetic-acid | 31338-6….
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenylacetic acid | 261951-74-0.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2.
  • DOI. (n.d.). Supporting Information Semi-rational Design of Fluoroacetate Dehalogenase RPA1163 for Kinetic Resolution of α-Fluorocarboxylic Acids on Gram-scale.

Sources

Spectroscopic Comparison Guide: 4-Fluoro-3-methylphenylacetic Acid & Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated phenylacetic acid derivatives—critical scaffolds for NSAIDs and fluorinated pharmaceutical intermediates—regioisomeric impurities are a persistent challenge.[1] The target molecule, 4-Fluoro-3-methylphenylacetic acid , is frequently accompanied by its position isomers, particularly 3-Fluoro-4-methylphenylacetic acid .[2]

Because these isomers share identical molecular weights (MW 168.17) and similar polarity, Mass Spectrometry (MS) and standard HPLC often fail to provide definitive structural confirmation.[1] This guide establishes a Nuclear Magnetic Resonance (NMR) based protocol for unambiguous differentiation, relying on the distinct scalar coupling pathways (


-coupling) between the fluorine atom and the phenylacetic acid backbone.

Part 1: Structural Context & Isomer Landscape[2][3]

To differentiate these molecules, one must understand the spatial relationship between the Fluorine (F), Methyl (Me), and Acetic Acid (


) groups.
The Isomers[3][4][5][6]
  • Target (4-F-3-Me): Fluorine is para to the acetic acid group.[2] Methyl is ortho to Fluorine.[1]

  • Primary Impurity (3-F-4-Me): Fluorine is meta to the acetic acid group.[2] Methyl is para to the acetic acid group.[1]

  • Secondary Impurity (2-F-4-Me): Fluorine is ortho to the acetic acid group.[2]

Structural Visualization

The following diagram illustrates the substitution patterns that dictate the spectroscopic signatures.

IsomerStructures cluster_0 Target Molecule cluster_1 Critical Isomers Target This compound (F para to CH2) Iso1 3-Fluoro-4-methylphenylacetic acid (F meta to CH2) Target->Iso1 Regioisomerism (Me/F Swap) Iso2 2-Fluoro-4-methylphenylacetic acid (F ortho to CH2) Target->Iso2 Regioisomerism (Ortho-F shift)

Figure 1: Structural relationship between the target scaffold and its primary regioisomers.

Part 2: Spectroscopic Analysis (NMR)

The most robust method for identification is


C NMR , specifically analyzing the Carbon-Fluorine (

) coupling constants.

F NMR provides a secondary check, while

H NMR requires careful analysis of aromatic splitting patterns.
The "Smoking Gun": C NMR Coupling

The magnitude of the coupling constant between Fluorine and the Carbon at position 1 (the aromatic carbon attached to the acetic acid tail) is the definitive differentiator.

  • Rule:

    
     values decrease with distance: 
    
    
    
    .
  • Application: We measure the coupling at C1 (Quaternary aromatic carbon attached to

    
    ).[1]
    
FeatureTarget: 4-Fluoro-3-methylIsomer: 3-Fluoro-4-methylMechanistic Reason
C1 Position relative to F Para (4 bonds away)Meta (3 bonds away)Distance from F source
Expected Coupling (

)
~3 Hz (Small/Unresolved)~7–9 Hz (Distinct Doublet)

is typically larger than

in aromatics.
C-Me Position relative to F Ortho (

)
Ortho (

)
Both have Me ortho to F; not unique.[2][1]
C-F (Ipso) Signal ~160-163 ppm (

Hz)
~160-163 ppm (

Hz)
Direct attachment is similar.[2][1]

Diagnostic Check:

Look at the quaternary carbon signal around 128-135 ppm (C1).

  • If it appears as a singlet or a very tight doublet (< 3 Hz), you have the 4-Fluoro isomer (Target).

  • If it is a clear doublet (~7-9 Hz), you have the 3-Fluoro isomer.

H NMR Signatures

While chemical shifts (


) vary with solvent, the splitting patterns (multiplicity) are intrinsic.

Target (4-Fluoro-3-methyl):

  • H5 (Ortho to F): Appears as a triplet-like pattern (due to large

    
     and 
    
    
    
    ) around 6.9-7.1 ppm.[2]
  • H2 & H6: H2 is isolated (singlet-like or fine doublet). H6 couples to H5.

  • Symmetry: The molecule lacks a plane of symmetry, but the para-substitution of F relative to the alkyl chain creates a specific "pseudo-quartet" look for the aromatic region if resolution is low.[1]

Isomer (3-Fluoro-4-methyl):

  • H2 (Ortho to F): Appears as a doublet of doublets (isolated between substituents).[1]

  • H5 & H6: These protons are adjacent (ortho to each other) and will show strong AB-system roofing effects, further split by Fluorine.

F NMR Trends

Reference Standard:


 (0 ppm) or 

(-164.9 ppm).[2]
  • 4-Fluoro-3-methyl: Expected

    
     range: -115 to -120 ppm .[2][1]
    
  • 3-Fluoro-4-methyl: Expected

    
     range: -112 to -118 ppm .[2][1]
    
  • 2-Fluoro-4-methyl: Expected

    
     range: -110 to -115 ppm .[2][1]
    

Note: Because the chemical shift ranges overlap depending on concentration and solvent,


F is best used for purity quantification  (integration of impurity peaks) rather than absolute structural assignment, unless an authentic standard is spiked.

Part 3: Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Materials
  • Solvent: DMSO-

    
     (Preferred for resolution of carboxylic acid protons) or 
    
    
    
    .[1]
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    F quantification,
    
    
    -63.7 ppm).[2]
  • Instrument: 400 MHz NMR or higher recommended.[1]

Workflow Diagram

Protocol Start Start: Unknown Isomer Sample Prep Dissolve 10mg in 0.6mL DMSO-d6 Filter to remove particulates Start->Prep Acquire Acquire 13C{1H} (DEPTQ or CPD) Min 256 Scans for S/N Prep->Acquire Analyze Locate C1 Signal (Quaternary, ~130 ppm) (Attached to CH2-COOH) Acquire->Analyze Decision Measure J(C-F) Coupling Analyze->Decision ResultA J < 4 Hz (Singlet/Tight Doublet) CONFIRMED: 4-Fluoro-3-methyl Decision->ResultA Para Relationship ResultB J ~ 7-9 Hz (Clear Doublet) CONFIRMED: 3-Fluoro-4-methyl Decision->ResultB Meta Relationship ResultC J ~ 15-20 Hz (Large Doublet) CONFIRMED: 2-Fluoro Isomer Decision->ResultC Ortho Relationship

Figure 2: Decision tree for isomer identification using Carbon-Fluorine coupling constants.

Step-by-Step Procedure
  • Sample Preparation: Dissolve 10-15 mg of the solid acid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear.
    
  • Acquisition (

    
    C):  Run a proton-decoupled 
    
    
    
    C experiment. A DEPTQ or APT sequence is useful to distinguish the
    
    
    (inverted) from the quaternary C1 (upright).
  • Processing: Apply an exponential line broadening (LB) of 1.0 Hz.

  • Analysis:

    • Identify the Carbonyl carbon (~172 ppm).[1][3]

    • Identify the

      
       carbon (~40 ppm).[1]
      
    • Look for the aromatic quaternary carbon that does not have the large ~245 Hz coupling (which is the C-F carbon).[1] This is your C1 .

    • Measure the splitting of C1.[1]

Part 4: Comparative Data Summary

ParameterThis compound3-Fluoro-4-methylphenylacetic acid
CAS 6470-34-4261951-74-0

F Shift (Predicted)

-118 ppm

-115 ppm

C C1 Splitting
Small (

Hz)
Medium (

Hz)

C C-Me Splitting
Doublet (

Hz)
Doublet (

Hz)

H Aromatic Pattern
Asymmetric, H5 triplet-likeStrong AB system roofing

References

  • Royal Society of Chemistry. (2013).[1][4] Electronic Supplementary Material for Organic & Biomolecular Chemistry: Characterization Data for Products (4-Fluoroacetophenone analogs). Retrieved from

  • Human Metabolome Database (HMDB). 13C NMR Spectrum of p-Hydroxyphenylacetic acid (Analogous coupling patterns). HMDB0000020.[1] Retrieved from

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table.[1] UCSB NMR Facility. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Application Note. Retrieved from

  • National Institutes of Health (NIH). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers.[1] Retrieved from [2]

Sources

Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Assessment of 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the journey from a promising chemical entity to a potential therapeutic candidate is a rigorous one, demanding a multi-faceted evaluation of its biological activity. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing 4-Fluoro-3-methylphenylacetic acid. While this specific molecule is not extensively documented in publicly available biological studies, its structural similarity to the phenylacetic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, suggests a potential role in modulating inflammatory pathways.

This document, therefore, serves as an expert-guided framework for researchers, scientists, and drug development professionals. It outlines a logical, scientifically-grounded strategy for investigating the potential anti-inflammatory and analgesic effects of this compound, proceeding from cell-free and cell-based assays to whole-organism models. We will explore the causal links between experimental choices, ensure each protocol is self-validating, and ground our discussion in authoritative scientific principles.

Part 1: The Foundational In Vitro Assays: Mechanistic Insights at the Molecular Level

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the specific molecular interactions of a compound. For a molecule like this compound, with a suspected NSAID-like profile, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

COX Enzyme Inhibition Assays: Pinpointing the Molecular Target

The rationale for beginning with a cell-free enzyme inhibition assay is to establish direct interaction and inhibitory potency against the COX isoforms. This approach eliminates cellular complexity, providing a clear measure of the compound's intrinsic activity on its putative targets.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: 1 mM in DMSO.

    • COX-1 or COX-2 Enzyme (ovine): Diluted in assay buffer.

    • Arachidonic Acid (Substrate): 10 mM in ethanol.

    • This compound and reference compounds (e.g., celecoxib, SC-560): Prepared in a suitable solvent like DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the test compound at various concentrations.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • The reaction is monitored by measuring the rate of oxygen consumption using a suitable detection system.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Trustworthiness and Self-Validation: This protocol includes positive controls (known selective COX-1 and COX-2 inhibitors) to validate the assay's performance and ensure that the observed inhibition is not an artifact.

Cell-Based Assays: Assessing Activity in a Biological Context

Moving from a cell-free system to a cell-based model allows for the evaluation of the compound's ability to penetrate cell membranes and act on its target within a more physiologically relevant environment. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for studying inflammation.

Experimental Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and PGE2 production.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in PGE2 is due to COX inhibition and not cytotoxicity.

Data Presentation: Expected In Vitro Results

Parameter This compound Reference NSAID (e.g., Diclofenac)
COX-1 IC50 (µM)To be determined~0.1
COX-2 IC50 (µM)To be determined~0.05
PGE2 Inhibition IC50 (µM)To be determined~0.5
Cytotoxicity (CC50 in µM)>100 (Hypothetical)>100

Part 2: The In Vivo Evaluation: From Bench to Biological System

In vivo studies are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic properties in a complex, whole-organism system. These studies provide critical information on efficacy, safety, and the overall therapeutic potential.

Carrageenan-Induced Paw Edema Model: A Classic Test of Acute Inflammation

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute, localized inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week with free access to food and water.

  • Compound Administration:

    • Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg).

    • A vehicle control group and a positive control group (e.g., indomethacin at 10 mg/kg) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

    • The formula for calculating inhibition is: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test: Assessing Analgesic Effects

This model evaluates the peripheral analgesic activity of a compound by quantifying the reduction in pain-induced behaviors.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25g) for one week.

  • Compound Administration: Administer this compound orally at various doses 30 minutes before the induction of writhing. Include vehicle and positive control (e.g., aspirin) groups.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of writhes (a characteristic stretching and constriction of the abdomen) for 20 minutes.

  • Data Analysis: Calculate the percentage of protection against writhing for each treated group compared to the vehicle control group.

Data Presentation: Expected In Vivo Results

Model Dose (mg/kg) % Inhibition of Edema (at 3h) % Inhibition of Writhing
This compound 10To be determinedTo be determined
30To be determinedTo be determined
100To be determinedTo be determined
Reference NSAID (e.g., Indomethacin) 10~50-60%Not applicable
Reference Analgesic (e.g., Aspirin) 100Not applicable~60-70%

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful preclinical campaign hinges on the ability to establish a clear correlation between in vitro potency and in vivo efficacy. For this compound, this would involve comparing its IC50 values for COX inhibition with its effective doses in the inflammation and pain models. A strong correlation would suggest that the observed in vivo effects are indeed mediated by the inhibition of COX enzymes. Discrepancies, on the other hand, could point to other mechanisms of action, poor pharmacokinetic properties (e.g., low bioavailability), or rapid metabolism.

Logical Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start This compound cox_assay Cell-Free COX-1/COX-2 Inhibition Assay invitro_start->cox_assay Direct Target Interaction cell_assay Cell-Based PGE2 Inhibition Assay cox_assay->cell_assay Cellular Potency cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity Assess Safety Window edema_model Carrageenan-Induced Paw Edema (Anti-inflammatory) cell_assay->edema_model Predicts Efficacy writhing_model Acetic Acid Writhing (Analgesic) cell_assay->writhing_model Predicts Efficacy correlation In Vitro-In Vivo Correlation (IVIVC) edema_model->correlation writhing_model->correlation

Caption: Workflow for the preclinical evaluation of this compound.

Part 4: Conclusion and Future Directions

This guide has outlined a robust, step-by-step framework for the preclinical evaluation of this compound, based on its structural relationship to known NSAIDs. The proposed in vitro and in vivo studies are designed to provide a comprehensive understanding of its potential as an anti-inflammatory and analgesic agent. The logical progression from molecular target identification to whole-organism efficacy assessment, coupled with a focus on data correlation, represents a best-practice approach in modern drug discovery.

Future studies should aim to further elucidate the compound's mechanism of action, including its selectivity for COX-1 versus COX-2, and to conduct more extensive pharmacokinetic and toxicology studies to fully characterize its drug-like properties. The methodologies described herein provide the essential foundation for these more advanced investigations.

References

Note: As this compound is not well-documented in biological literature, these references provide authoritative background on the standard methodologies described.

  • Title: Cyclooxygenase-1 and -2. Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: Methods in Molecular Biology URL: [Link]

  • Title: Acetic acid-induced writhing test for evaluation of analgesic activity. Source: Bio-protocol URL: [Link]

  • Title: The RAW 264.7 Cell Line as a Model for Studies of Macrophage Biology. Source: The AAPS Journal URL: [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites underpins the safety and efficacy of any therapeutic agent. 4-Fluoro-3-methylphenylacetic acid is a key structural motif and potential metabolite in various developmental compounds. As such, establishing a robust and reliable analytical method for its quantification is a critical step in preclinical and clinical development.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective of this guide is to not only present the methodologies but also to provide a framework for cross-validation, ensuring the integrity of the analytical data across different platforms. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of comparing the results from two or more distinct analytical procedures to determine their equivalence for a specific analytical task. This is particularly crucial when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical platforms need to be correlated. The core principle is to ensure that the reported concentration of an analyte is independent of the analytical method used.

Caption: Key Principles of Cross-Validation

Comparative Overview of Analytical Techniques

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput.[4][5]

Technique Principle Strengths Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.Moderate sensitivity and selectivity.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.High selectivity, excellent for volatile analytes.Requires derivatization for non-volatile compounds, potential for thermal degradation.[6]
LC-MS/MS High-resolution separation with highly specific mass detection.Unmatched sensitivity and selectivity, suitable for complex matrices.[7][8][9]Higher cost, more complex instrumentation.

Experimental Design for Cross-Validation

A robust cross-validation study requires a well-defined experimental plan. The following workflow outlines the key stages.

Caption: Experimental Workflow for Cross-Validation

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of this compound.

Sample Preparation

For a comprehensive cross-validation, a consistent sample preparation method is crucial. Given the acidic nature of the analyte, a solid-phase extraction (SPE) protocol is recommended for cleanup and pre-concentration from biological matrices like plasma or urine.[10]

Protocol 1: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the sample (e.g., plasma, urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for each analytical technique.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

Protocol 2: HPLC-UV Analysis

  • Reconstitute the dried extract from SPE in 100 µL of 50:50 water:acetonitrile.

  • Inject 10 µL of the reconstituted sample into the HPLC system.

  • Quantify the analyte using a calibration curve prepared in the same matrix.

GC-MS Method (with Derivatization)

Due to the low volatility of carboxylic acids, derivatization is necessary for GC-MS analysis.[11][12] Silylation is a common and effective approach.[13]

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • Carrier Gas: Helium at 1 mL/min

  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode

Protocol 3: Derivatization and GC-MS Analysis

  • Reconstitute the dried extract from SPE in 50 µL of pyridine.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Monitor characteristic ions for the silylated derivative of this compound.

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS Detection: Electrospray Ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM)

Protocol 4: LC-MS/MS Analysis

  • Reconstitute the dried extract from SPE in 100 µL of 80:20 water:acetonitrile.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

  • Monitor the precursor-to-product ion transition specific for this compound.

Performance Comparison: A Data-Driven Approach

The following table summarizes the expected performance characteristics for each method, based on established principles and data from similar assays. These values should be confirmed during in-lab validation. Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[14][15][16]

Parameter HPLC-UV GC-MS LC-MS/MS Acceptance Criteria
Linearity (r²) > 0.995> 0.995> 0.998≥ 0.99
Range (ng/mL) 50 - 500010 - 10000.1 - 200Application-dependent
Accuracy (% Bias) ± 10%± 8%± 5%Within ± 15%
Precision (%RSD) < 12%< 10%< 7%≤ 15%
LOD (ng/mL) 2050.05-
LOQ (ng/mL) 50100.1Signal-to-noise > 10
Specificity ModerateHighVery HighNo significant interferences
Throughput HighModerateHigh-
Cost per Sample LowModerateHigh-

Decision Framework: Selecting the Optimal Method

The choice of the most suitable analytical method depends on the specific requirements of the study.

Decision_Framework start Define Study Objective q1 High Sensitivity Required? start->q1 q2 High Throughput Needed? q1->q2 No q3 Complex Matrix? q1->q3 Yes q4 Budget Constraints? q2->q4 Yes gcms GC-MS q2->gcms No lcmsms LC-MS/MS q3->lcmsms Yes q3->gcms No q4->lcmsms No hplc HPLC-UV q4->hplc Yes

Caption: Decision Framework for Method Selection

Conclusion

The cross-validation of analytical methods for this compound demonstrates that while HPLC-UV offers a cost-effective solution for high-concentration samples, and GC-MS provides a reliable alternative for moderately sensitive applications, LC-MS/MS stands out as the superior technique for bioanalytical studies requiring high sensitivity and specificity. The choice of method should be guided by the specific analytical requirements, balancing the need for performance with practical considerations of cost and throughput. A thorough validation and cross-validation as outlined in this guide will ensure the generation of reliable and defensible data throughout the drug development lifecycle.

References

  • National Center for Biotechnology Information. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Retrieved from [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • ResearchGate. (2025). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Restek. Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • SpringerLink. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

Sources

Safety Operating Guide

4-Fluoro-3-methylphenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust research is built on a foundation of safety and operational excellence. Proper chemical handling and disposal are not merely regulatory hurdles; they are integral to scientific integrity and the well-being of your team. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Fluoro-3-methylphenylacetic acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Core Principles: Hazard-Awareness and Containment

This compound is a halogenated carboxylic acid. Its chemical properties dictate the necessary precautions for handling and the specific pathways for its disposal. Understanding its hazard profile is the first step in safe management.

Hazard Identification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary risks are associated with direct contact and inhalation.

Hazard ClassificationDescriptionRationale and Recommended Action
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon contact.[1][2]The acidic nature and chemical structure can disrupt the skin barrier. Always handle with chemically resistant gloves (e.g., nitrile) and a lab coat. In case of contact, wash the affected area immediately with plenty of soap and water.[1]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1]Direct contact can lead to significant discomfort and potential damage. ANSI-approved safety glasses with side shields or goggles are mandatory. If contact occurs, flush eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][4]The compound is a solid that can form dust. Inhaling these fine particles can irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood to minimize dust exposure.[5][6]
Chemical Incompatibilities

To prevent dangerous reactions in a waste container, this compound must not be mixed with incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Bases: Will undergo a strong exothermic neutralization reaction.[2]

Waste Management Protocol: Segregation is Key

The fundamental principle of chemical waste management is proper segregation at the point of generation.[7][8] Mixing different waste classes can lead to unsafe reactions and makes disposal extraordinarily difficult and expensive. The causal logic is that different waste streams are sent to facilities with specialized capabilities.

WasteSegregation Start Waste Generated Containing This compound CheckCompatibility Are other chemicals present? Start->CheckCompatibility IsHalogenated Is the waste halogenated? HalogenatedBin Place in designated 'HALOGENATED ORGANIC WASTE' container. IsHalogenated->HalogenatedBin Yes NonHalogenatedBin Place in 'NON-HALOGENATED ORGANIC WASTE' container. IsHalogenated->NonHalogenatedBin No (This path is for non-topic waste) LabelContainer Ensure waste container is: - Chemically compatible (e.g., HDPE) - Securely sealed and leak-proof - Clearly labeled with contents and hazards HalogenatedBin->LabelContainer CheckCompatibility->IsHalogenated No Incompatible Segregate incompatible materials (e.g., strong bases, oxidizers) into separate containers. CheckCompatibility->Incompatible Yes Incompatible->IsHalogenated

Step-by-Step Segregation Procedure:
  • Identify the Waste Stream: Any solid this compound, solutions containing it, or materials contaminated with it (e.g., weighing paper, gloves) are considered hazardous waste.

  • Select the Correct Waste Container: Use a dedicated container labeled "Halogenated Organic Waste."[9] This is the most critical step. Halogenated waste undergoes a specific type of high-temperature incineration designed to handle the fluorine atoms.[10]

  • Ensure Container Integrity: The container must be made of a chemically compatible material (e.g., high-density polyethylene), be free from damage, and have a secure, leak-proof lid.[11]

  • Document Contents: Maintain a log sheet on the container, listing the chemical name and approximate quantity added. This is required for the final disposal manifest.

  • Storage: Store the sealed waste container in a well-ventilated, secondary containment area away from incompatible materials.[2][7]

Approved Disposal Methodologies

Disposal must be conducted through a licensed and approved waste disposal plant. Self-treatment or disposal is not permissible and violates regulatory standards.

Primary Method: Controlled Incineration

The mandated disposal method for this compound is controlled incineration at a licensed chemical destruction facility.[5][12][13]

  • Why Incineration? Fluorinated organic compounds are thermally stable due to the high strength of the carbon-fluorine bond.[14] High-temperature incineration (often >1000°C) provides the necessary energy to break these bonds and achieve complete destruction.[15]

  • Flue Gas Scrubbing: The combustion of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF). The incineration facility must be equipped with a flue gas scrubbing system to neutralize these corrosive and toxic gases before they are released into the atmosphere.[4][12]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following routes:

  • Sewer or Drain Disposal: This is strictly prohibited.[12][16] The compound can harm aquatic life and interfere with wastewater treatment processes.

  • Landfill: The U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes.[17] This chemical must be treated (i.e., incinerated) to meet specific standards before any residue can be landfilled.

Decontamination of Empty Containers

Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

Step-by-Step Triple-Rinse Procedure:
  • Select a Solvent: Choose a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • First Rinse: Add the solvent to the container, filling it to about 10% of its volume. Secure the lid and swirl thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent from the container into your "Halogenated Organic Waste" container. This rinsate is now hazardous waste.

  • Repeat: Perform the rinse two more times, collecting the rinsate each time.

  • Final Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, depending on institutional and local regulations.[12]

Emergency Procedures for Spills and Exposures

Immediate and correct response to spills or personal exposure is critical.

Managing a Chemical Spill

This procedure applies to small, manageable spills that do not pose a fire or significant inhalation risk. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[18]

  • Alert Personnel: Notify everyone in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Cover the spill with a non-reactive absorbent material, such as vermiculite, sand, or clay-based kitty litter.[19] Do not use combustible materials like paper towels.

  • Avoid Dust: Gently sweep up the absorbed material to avoid making the chemical airborne.[5]

  • Collect Waste: Place the collected material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Wash the spill surface with soap and water.[19] Collect the cleaning water and any contaminated wipes for disposal as hazardous waste.

Personal Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing.[20] Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[21]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these scientifically validated procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025-05-21). Available at: [Link]

  • 4-Nitrophenylacetic acid - SAFETY DATA SHEET . PubChem. Available at: [Link]

  • Section 3: Emergency Procedures . Princeton University Environmental Health and Safety. Available at: [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. (2024-10-24). Available at: [Link]

  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL . SUNY College of Optometry. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • What to do in a chemical emergency . GOV.UK. (2024-10-10). Available at: [Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) . National Institutes of Health (NIH). Available at: [Link]

  • Land Disposal Restrictions for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025-10-09). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds . Taylor & Francis Online. (2007-04-06). Available at: [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS . Ozone Secretariat. Available at: [Link]

  • Emissions from incineration of fluoropolymer materials . NILU. (2009-12-14). Available at: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025-03-24). Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. Available at: [Link]

  • Chemical Spills - Environmental Health Safety and Laboratory Operations . Rice University. Available at: [Link]

  • Occupational Safety and Health Guideline for Acetic Acid . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Landfill . ACTenviro. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Emergency and Spill Response Procedures . Auburn University. Available at: [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases . RIVM. (2014-05-30). Available at: [Link]

  • Defining Hazardous Waste . California Department of Toxic Substances Control. Available at: [Link]

  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants . ACS Publications. Available at: [Link]

  • Management of legacy landfill . POST Parliament. (2026-01-22). Available at: [Link]

  • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. Available at: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Segregation . Unknown Source. Available at: [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety plan for managing 4-Fluoro-3-methylphenylacetic acid, a compound of interest for innovative therapeutic applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and scientific integrity. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and chemical hazard data.

Hazard Assessment of this compound

A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety plan. Based on available safety data sheets (SDS) and information on structurally similar compounds, the primary hazards are identified as:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given that this compound is a powder, the risk of generating airborne dust during handling is a significant concern, necessitating stringent controls to prevent inhalation.[3]

Physical and Chemical Properties:

PropertyValueSource
CAS Number 1000520-92-2PubChem
Molecular Formula C₉H₉FO₂PubChem
Molecular Weight 168.17 g/mol PubChem
Physical State Solid (powder)Sigma-Aldrich
Melting Point 115 - 117 °CFisher Scientific[4]

Incompatibilities:

To prevent hazardous reactions, this compound should be stored and handled away from:

  • Strong oxidizing agents[4]

  • Strong bases[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure risk. The following recommendations are based on a comprehensive risk assessment for handling this compound in a powdered form.

  • Nitrile Gloves: Offer good resistance to weak acids.[6][7][8] For incidental splash protection, a nitrile glove with a minimum thickness of 5-mil is recommended. If direct contact occurs, gloves should be changed immediately.[9]

  • Neoprene Gloves: Provide robust protection against organic acids and alkalis.[5]

Operational Protocol for Glove Usage:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Never touch surfaces outside of the immediate work area (e.g., doorknobs, phones, keyboards) with gloved hands.

  • Immediate Removal upon Contamination: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact.

  • Dispose of Properly: Used gloves are considered contaminated waste and should be disposed of in the designated hazardous waste container.

Given that this compound can cause serious eye irritation, appropriate eye and face protection is mandatory.[1][2]

  • Safety Glasses with Side Shields: Offer a minimum level of protection and are suitable for handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: Should be worn when there is a higher risk of splashes or dust generation.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities or when there is a significant risk of splashing.

As this compound is a powder, the potential for inhalation of airborne particles is a primary concern. The type of respiratory protection required depends on the scale of the operation and the effectiveness of engineering controls.

  • Engineering Controls First: All handling of this compound should ideally be conducted in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Air-Purifying Respirators (APRs): If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator should be used.[10][11][12][13]

    • Filter Selection: For a non-oil-based solid particulate like this compound, an N-series filter (N95, N99, or N100) is appropriate.[14] If any oil-based aerosols are present in the work environment, an R- or P-series filter should be used.[14]

    • Respirator Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. All users must be fit-tested annually.

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or significant dust generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and SOPs PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) EngControls 3. Prepare Work Area (Fume Hood, Spill Kit Ready) Weigh 4. Weigh Compound in Containment (e.g., Fume Hood) EngControls->Weigh Transfer 5. Transfer to Reaction Vessel Reaction 6. Perform Experiment Decon 7. Decontaminate Glassware and Surfaces Reaction->Decon Waste 8. Dispose of Contaminated Materials in Halogenated Organic Waste RemovePPE 9. Remove PPE and Wash Hands

Caption: A flowchart illustrating the key stages of safely handling this compound.

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.[15][16][17]

For a Small Spill (Powder):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if necessary.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[15]

  • Cleanup: Carefully sweep the contained powder and absorbent material into a designated hazardous waste container.[18] Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as halogenated organic waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the affected area to contain any airborne dust.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.

  • Do Not Attempt to Clean: A large spill should only be handled by trained emergency response personnel.

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[19]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[19] This is crucial for proper disposal and to avoid potentially dangerous reactions.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Container Management: Waste containers should be kept tightly sealed when not in use and stored in a designated satellite accumulation area.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[20]

Building a Culture of Safety

While this guide provides a detailed framework for the safe handling of this compound, it is the consistent application of these principles that ensures a safe research environment. We encourage all researchers to:

  • Be Proactive: Conduct a thorough risk assessment before starting any new procedure.

  • Be Prepared: Know the location and use of all safety equipment, including safety showers, eyewash stations, and spill kits.

  • Be Vigilant: Report any unsafe conditions or near-misses to your supervisor or EHS department.

By integrating these practices into your daily laboratory operations, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking research you are conducting.

References

  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • CP Lab Safety. Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]

  • Texas A&M University-Texarkana. Spill Management Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6497072, 4-(4-Fluoro-3-methylphenyl)butanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • University of Florida, Emergency and Safety Services. Glove Selection. Retrieved from [Link]

  • University of California, Santa Cruz. Guide for Chemical Spill Response. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774580, (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

  • PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples. Retrieved from [Link]

  • CPAchem. (2023, May 17). Safety data sheet: Phenylacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, March 23). Respiratory Protection for Occupational Users of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • The Synergist. (2019, January 10). Laboratory Chemical Safety Incidents, 2001–2018. Retrieved from [Link]

  • University of Wisconsin-Madison, Office of Chemical Safety. Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.134 - Respiratory protection. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23234141, (3S,4R)-4-fluoro-3-methylpentanoic acid. Retrieved from [Link]

  • The University of Tennessee, Knoxville, Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67987, 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68014, 3-Fluoro-4-hydroxybenzeneacetic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.